Larazotide
Description
Properties
Key on ui mechanism of action |
AT-1001 is an orally administered octapeptide zonulin receptor antagonist that appears to exert its inhibitory effect on gliadin-induced tight junction disassembly by blocking putative zonulin receptors on the luminal surface of the small intestine. |
|---|---|
CAS No. |
258818-34-7 |
Molecular Formula |
C32H55N9O10 |
Molecular Weight |
725.8 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1 |
InChI Key |
ORFLZNAGUTZRLQ-ZMBVWFSWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN |
Appearance |
Solid powder |
Other CAS No. |
258818-34-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
GGVLVQPG |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Larazotide; AT-2347; AT 2347; AT2347; |
Origin of Product |
United States |
Foundational & Exploratory
Larazotide Acetate's Mechanism of Action in Celiac Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larazotide acetate is a first-in-class, orally administered octapeptide currently under investigation as an adjunct therapy for celiac disease. Its primary mechanism of action centers on the regulation of intestinal epithelial tight junctions (TJs), preventing the paracellular translocation of gliadin peptides, the primary immunogenic trigger in celiac disease. This whitepaper provides a detailed examination of the molecular pathways influenced by this compound acetate, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and presents visual representations of the core signaling cascades and experimental workflows.
Introduction: The "Leaky Gut" in Celiac Disease
Celiac disease is an autoimmune disorder characterized by an inflammatory response to dietary gluten in genetically susceptible individuals. A key event in its pathogenesis is the increased permeability of the intestinal barrier, often referred to as "leaky gut".[1] This allows gliadin, a component of gluten, to pass from the intestinal lumen into the lamina propria, where it triggers an immune cascade.[2][3] Zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin, is the only known physiological modulator of intercellular tight junctions.[4][5] In celiac disease, gliadin induces the release of zonulin, which in turn leads to the disassembly of TJs.[6]
This compound acetate, a synthetic eight-amino-acid peptide (GGVLVQPG), was developed to counteract this process.[7] It acts as a tight junction regulator, preventing the opening of these paracellular pathways and thereby inhibiting the initial step in the inflammatory cascade.[8][9]
Core Mechanism of Action: Tight Junction Regulation
The primary therapeutic action of this compound acetate is the preservation of intestinal barrier function through the regulation of tight junctions. This is achieved through a multi-faceted mechanism involving the antagonism of the zonulin pathway and the modulation of the cellular cytoskeletal architecture.
Antagonism of the Zonulin Pathway
This compound acetate is proposed to act as a zonulin antagonist.[10][11] In celiac disease, gliadin binds to the chemokine receptor CXCR3 on intestinal epithelial cells, leading to the release of zonulin.[7] Zonulin then binds to the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) on the apical surface of enterocytes.[7][10] This binding initiates a signaling cascade that results in the disassembly of the TJ complex.[7] this compound acetate is thought to competitively inhibit the binding of zonulin to its receptors, thereby preventing the downstream signaling that leads to increased intestinal permeability.[10]
Modulation of the Actin Cytoskeleton and Myosin Light Chain Kinase
Beyond zonulin antagonism, this compound acetate directly influences the cellular machinery that maintains TJ integrity. It has been shown to promote the rearrangement of the actin cytoskeleton, a critical component of the TJ complex.[12][13] Specifically, this compound acetate prevents the redistribution of key TJ proteins like zonula occludens-1 (ZO-1), occludin, and claudins away from the cell junctions.[12][14]
More recently, a key mechanism identified is the inhibition of myosin light chain kinase (MLCK).[15][16] Phosphorylation of the myosin light chain (MLC) by MLCK leads to contraction of the perijunctional actomyosin ring, which puts tension on the TJs and causes them to open.[16] this compound acetate has been shown to attenuate the phosphorylation of MLC, thereby reducing this tension and facilitating the closure of TJs.[16][17]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound acetate has been evaluated in numerous studies, with key quantitative findings summarized below.
Table 1: Preclinical (In Vitro) Data
| Parameter | Cell Line | Treatment | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | Caco-2 | AT-1002 (ZOT-derived peptide) | Reduction in TEER | [14] |
| Caco-2 | AT-1002 + this compound Acetate | Inhibition of TEER reduction | [14] | |
| Caco-2BBe1 | Anoxia/Reoxygenation Injury | Decreased TEER | [17] | |
| Caco-2BBe1 | Anoxia/Reoxygenation + this compound Acetate | Significant increase in TEER | [17] | |
| Zonula Occludens-1 (ZO-1) Redistribution | IEC6 | Pepsin-trypsin digested gliadin (PTG) | 75% decrease in junctional fluorescence intensity | [18] |
| IEC6 | PTG + this compound Acetate | Maintained ZO-1 fluorescence at near control levels | [18] | |
| Gliadin Peptide Translocation | Caco-2 | Gliadin 13-mer peptide | Translocation across monolayer | [14] |
| Caco-2 | Gliadin 13-mer peptide + this compound Acetate | Inhibition of translocation | [14] |
Table 2: Clinical Trial Data
| Trial Phase | Number of Patients | Primary Endpoint | Key Finding | Reference |
| Phase IIb (Gluten Challenge) | 86 | Change in lactulose-to-mannitol (LAMA) ratio | No significant difference in LAMA ratios | [13] |
| Gastrointestinal Symptom Rating Scale (GSRS) | Significant improvement in symptoms | [19] | ||
| Phase IIb (GFD) | 340 | Celiac Disease Patient Reported Outcome (CeD PRO) | 0.5 mg dose met primary endpoint with fewer symptoms vs. placebo | [8] |
| Abdominal Pain Score | ≥50% reduction from baseline for ≥6 of 12 weeks (0.5 mg dose) | [8] | ||
| Meta-analysis (4 RCTs) | 626 | Change in total GSRS (Gluten Challenge) | Significant symptomatic improvement | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of this compound acetate.
Transepithelial Electrical Resistance (TEER) Assay
Objective: To measure the integrity of epithelial cell monolayers as an indicator of paracellular permeability.
Methodology:
-
Culture epithelial cells (e.g., Caco-2, C2BBe1) on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.
-
Measure the baseline TEER using an epithelial voltohmmeter.
-
Pre-treat the apical side of the monolayers with this compound acetate or a vehicle control for a specified duration.
-
Introduce the permeability-inducing agent (e.g., gliadin fragments, AT-1002, or induce injury like anoxia/reoxygenation) to the apical side.
-
Measure TEER at various time points post-treatment.
-
Calculate the change in TEER relative to baseline and compare between treatment groups.
Immunofluorescence Staining for Tight Junction Proteins
Objective: To visualize the localization and distribution of TJ proteins (e.g., ZO-1, occludin) within the epithelial monolayer.
Methodology:
-
Culture epithelial cells on coverslips or in chamber slides.
-
Apply treatments as described in the TEER assay protocol.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cell membranes (e.g., with Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific to the TJ protein of interest.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI, if desired.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify junctional fluorescence intensity using image analysis software.
Calcium Switch Assay
Objective: To assess the effect of this compound acetate on the de novo assembly of tight junctions.
Methodology:
-
Culture epithelial cells (e.g., MDCK) to confluence.
-
Deplete extracellular calcium by incubating the cells in a low-calcium medium. This disrupts cell-cell junctions.
-
Switch back to a normal calcium medium to initiate the synchronous reassembly of junctions.
-
Perform the calcium switch in the presence or absence of this compound acetate.
-
Monitor the reassembly of TJs over time by measuring TEER and performing immunofluorescence for TJ proteins at various time points.
Conclusion
This compound acetate presents a targeted approach to the management of celiac disease by addressing a fundamental aspect of its pathophysiology: the loss of intestinal barrier integrity. Its mechanism of action, centered on the antagonism of the zonulin pathway and the stabilization of the actin cytoskeleton via inhibition of MLCK, prevents the paracellular passage of immunogenic gliadin peptides. Quantitative data from both in vitro and in vivo studies support its role in preserving and restoring tight junction function. The experimental protocols outlined provide a framework for further investigation into this and other tight junction-modulating therapies. As research progresses, this compound acetate holds promise as a valuable adjunctive treatment for individuals with celiac disease who continue to experience symptoms despite adherence to a gluten-free diet.
References
- 1. Zonulin as a Biomarker for the Development of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential utility of tight junction regulation in celiac disease: focus on this compound acetate | Semantic Scholar [semanticscholar.org]
- 3. medrxiv.org [medrxiv.org]
- 4. eaglebio.com [eaglebio.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound acetate for treatment of celiac disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Larazotide as a Tight Junction Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate (formerly AT-1001) is a synthetic, single-chain octapeptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that functions as a first-in-class tight junction regulator.[1][2][3] It was developed to counteract the effects of zonulin, a key protein involved in the reversible modulation of intestinal permeability.[4][5][6] Dysregulation of tight junctions, leading to increased intestinal permeability or "leaky gut," is implicated in the pathogenesis of various autoimmune and inflammatory conditions, most notably celiac disease.[7][8][9][10] this compound is designed to act locally in the gastrointestinal tract, restoring the barrier function of the intestinal epithelium by preventing the disassembly of tight junctions.[1][11]
Structurally, this compound is derived from the zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae.[1][12][13] The discovery that Zot could reversibly open tight junctions led to the identification of its human analogue, zonulin, providing a novel therapeutic target for conditions characterized by barrier dysfunction.[6][14]
Core Mechanism of Action: The Zonulin Pathway
The primary mechanism of this compound involves the antagonism of the zonulin signaling pathway, which is a critical regulator of paracellular permeability in the intestine.
1. The Zonulin Signaling Cascade: In genetically susceptible individuals, luminal triggers such as gliadin (a component of gluten) and certain bacteria can bind to the chemokine receptor CXCR3 on intestinal epithelial cells.[1][14] This interaction initiates a MyD88-dependent signaling cascade, leading to the release of zonulin into the intestinal lumen.[1][13]
Released zonulin then binds to specific receptors on the apical surface of intestinal epithelial cells, including Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[1][14][15] The binding to PAR2 leads to the transactivation of EGFR.[1][14] This receptor engagement triggers a downstream cascade involving protein kinase C (PKCα), which leads to the phosphorylation of tight junction proteins like zonula occludens-1 (ZO-1) and an increase in intracellular calcium.[1][9] This cascade culminates in the reorganization and contraction of the actin cytoskeleton, causing the physical displacement of tight junction proteins and opening the paracellular pathway.[1][9] This allows antigens like gliadin to pass from the lumen into the lamina propria, where they can trigger an inflammatory immune response.[1]
2. This compound as a Zonulin Antagonist: this compound acts as a competitive antagonist in this pathway.[1][16] By mimicking a region of zonulin, it is thought to block the binding of endogenous zonulin to its receptors (primarily PAR2) on the intestinal epithelial surface.[13][17] This preventative action inhibits the entire downstream signaling cascade. Consequently, this compound prevents the phosphorylation-dependent actin filament rearrangement, stabilizes the localization of key tight junction proteins like ZO-1 and occludin, and maintains the integrity of the epithelial barrier.[1][18][19]
Recent evidence also suggests a potential secondary mechanism involving the inhibition of myosin light chain kinase (MLCK).[1][16] MLCK activation leads to contraction of the perijunctional actin-myosin ring, which applies tension to tight junctions and increases permeability. By inhibiting MLCK, this compound may further reduce this tension, facilitating tight junction closure.[1][16]
References
- 1. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 5. wisconsinfunctionalmed.com [wisconsinfunctionalmed.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The potential utility of tight junction regulation in celiac disease: focus on this compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound — Recess Rx [recessrx.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Larazotide: A Technical Deep Dive into its Molecular Landscape and Functional Dynamics
For Immediate Release
This whitepaper provides a comprehensive technical overview of larazotide, a novel octapeptide currently under investigation for its therapeutic potential in celiac disease and other conditions characterized by increased intestinal permeability. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at its molecular structure, mechanism of action, and the experimental evidence that underpins our current understanding.
Molecular Structure and Chemical Properties
This compound, also known as this compound acetate (formerly AT-1001), is a synthetic octapeptide with the amino acid sequence Glycyl-Glycyl-L-Valyl-L-Leucyl-L-Valyl-L-Glutaminyl-L-Prolyl-Glycine (GGVLVQPG).[1][2] Its structure is derived from the zonula occludens toxin (Zot) produced by Vibrio cholerae.[1][3]
| Property | Value | Reference |
| Molecular Formula | C32H55N9O10 | [1][2] |
| Molar Mass | 725.845 g/mol | [1] |
| IUPAC Name | glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolylglycine | [1] |
| CAS Number | 258818-34-7 | [1] |
Mechanism of Action: A Tight Junction Modulator
This compound functions as a tight junction regulator by acting as an antagonist to zonulin, a protein that modulates intestinal permeability.[4][5][6] In conditions like celiac disease, gluten exposure triggers the release of zonulin, which in turn leads to the disassembly of tight junctions, the protein complexes that seal the paracellular space between intestinal epithelial cells. This increased permeability allows gluten peptides and other luminal antigens to translocate into the lamina propria, initiating an inflammatory cascade.
This compound is thought to prevent the opening of these tight junctions, thereby restoring the intestinal barrier function.[6][7][8] Mechanistically, it has been shown to inhibit the redistribution and rearrangement of key tight junction and cytoskeletal proteins, including Zonula Occludens-1 (ZO-1) and actin.[2] Furthermore, evidence suggests that this compound may inhibit myosin light chain kinase (MLCK), an enzyme responsible for phosphorylating the myosin light chain, a critical step in the contraction of the actin-myosin ring that leads to tight junction opening.[7]
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on intestinal epithelial tight junctions.
Quantitative Data from Preclinical and Clinical Studies
Preclinical Data
In vitro and in vivo preclinical studies have demonstrated the potential of this compound to mitigate the effects of inflammatory triggers on intestinal permeability.
| Experimental Model | Key Finding | Quantitative Data | Reference |
| Caco-2 cell monolayers | Inhibition of cytokine-induced permeability | This compound (1 and 3 mM) inhibited the increase in Lucifer Yellow permeability caused by a mixture of TNF-α, IFN-γ, and IL-1β. | [9] |
| Caco-2 cell monolayers | Inhibition of gliadin peptide transport | This compound (100 μM) inhibited the translocation of a gliadin 13-mer peptide across the cell monolayer. | [9] |
| Gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice | Inhibition of gliadin-induced inflammation | This compound inhibited gliadin-induced macrophage accumulation in the intestine. | [2] |
Clinical Data
Multiple clinical trials have evaluated the efficacy and safety of this compound acetate in patients with celiac disease.
Table 1: Efficacy of this compound Acetate in a Phase 2b Trial (NCT01396213) [4][10]
| Endpoint | This compound Acetate 0.5 mg | Placebo | p-value |
| Change in average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score | Significant improvement | - | 0.022 (ANCOVA) |
| Decrease in symptomatic days (CeD PRO) | 26% | - | 0.017 |
| Increase in improved symptom days | 31% | - | 0.034 |
| ≥50% reduction in weekly average abdominal pain score for ≥6 of 12 weeks | Achieved | - | 0.022 |
| Decrease in non-gastrointestinal symptoms (headache and tiredness) | Significant improvement | - | 0.010 |
Table 2: Effect of this compound Acetate on Intestinal Permeability (Lactulose/Mannitol Ratio) [1][8]
| Study Population | Intervention | Change in LAMA Ratio | Outcome |
| Celiac disease patients on a gluten-free diet with gluten challenge | This compound Acetate (0.25, 1, 4, or 8 mg) | Not statistically significant | High variability in outpatient LAMA measurements precluded accurate assessment. |
| Celiac disease patients on a gluten-free diet with gluten challenge | Placebo | Worsening of gastrointestinal symptoms | - |
It is important to note that a Phase 3 clinical trial (CedLara) was discontinued after an interim analysis indicated that the trial was unlikely to meet its primary endpoint.[5]
Experimental Protocols
Transepithelial Electrical Resistance (TEER) Assay
This assay is a non-invasive method to measure the integrity of tight junctions in cell culture models.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured until a confluent monolayer is formed, which typically takes 21 days.
-
TEER Measurement: An epithelial volt-ohmmeter is used to measure the electrical resistance across the cell monolayer. The reading is normalized to the surface area of the filter and expressed as Ω·cm².
-
Treatment: The cell monolayers are treated with the experimental compounds (e.g., gliadin peptides, cytokines) in the presence or absence of this compound.
-
Data Analysis: Changes in TEER over time are recorded and compared between different treatment groups to assess the effect of this compound on barrier function. A decrease in TEER indicates increased paracellular permeability.[2]
Intestinal Permeability (Lactulose/Mannitol) Assay
This in vivo assay assesses intestinal permeability in human subjects.
Detailed Methodology:
-
Baseline Measurement: Subjects ingest a solution containing two non-metabolizable sugars, lactulose and mannitol.
-
Urine Collection: Urine is collected over a specified period (e.g., 6 hours).
-
Sugar Analysis: The concentrations of lactulose and mannitol in the urine are quantified.
-
Ratio Calculation: The ratio of lactulose to mannitol (LAMA ratio) is calculated. Mannitol, a smaller molecule, is readily absorbed, while the larger lactulose is only absorbed when intestinal permeability is increased. An elevated LAMA ratio is indicative of increased intestinal permeability.[1]
Myosin Light Chain Kinase (MLCK) Activity Assay
This in vitro assay measures the enzymatic activity of MLCK.
Detailed Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified MLCK, its substrate (myosin light chain), ATP, and calmodulin in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of Ca²⁺.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: The phosphorylation of the myosin light chain can be detected using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the myosin light chain.
-
Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated form of the myosin light chain.
-
ADP-Glo™ Kinase Assay: A luminescent assay that measures the amount of ADP produced during the kinase reaction.[11]
-
-
Inhibition Studies: To assess the inhibitory effect of this compound, the assay is performed with varying concentrations of the peptide, and the IC₅₀ value is determined.
Conclusion
This compound is a promising therapeutic candidate that targets a key mechanism in the pathogenesis of celiac disease and other inflammatory conditions: the regulation of intestinal tight junctions. Its well-defined molecular structure and targeted mechanism of action, supported by a growing body of preclinical and clinical data, make it a subject of significant interest in the field of drug development. Further research is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this novel treatment modality.
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. medrxiv.org [medrxiv.org]
- 4. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondceliac.org [beyondceliac.org]
- 6. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A randomized, double-blind study of this compound acetate to prevent the activation of celiac disease during gluten challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
A Deep Dive into the Preclinical Evaluation of Larazotide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate, an octapeptide tight junction regulator, has emerged as a promising therapeutic candidate for celiac disease and other conditions characterized by increased intestinal permeability.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies that have elucidated its mechanism of action and demonstrated its efficacy in various experimental models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of intestinal barrier function and related therapeutic interventions.
Mechanism of Action: Restoring Intestinal Barrier Integrity
This compound acetate is a synthetic peptide that functions as a zonulin antagonist.[1][2] Zonulin, a protein that modulates intestinal permeability, is upregulated in conditions like celiac disease, leading to the disassembly of tight junctions and increased paracellular transport of luminal antigens such as gliadin.[4][5] this compound acetate competitively blocks zonulin from binding to its receptor on intestinal epithelial cells, thereby preventing the downstream signaling cascade that leads to tight junction disruption.[4][5]
The primary mechanism of this compound acetate involves the preservation and restoration of tight junction integrity.[6][7] Preclinical studies have demonstrated its ability to prevent the redistribution and rearrangement of key tight junction proteins, including Zonula Occludens-1 (ZO-1) and occludin, at the cellular junctions.[6][8] Furthermore, this compound acetate has been shown to stabilize the perijunctional actin cytoskeleton, a critical component in maintaining the structural and functional integrity of the intestinal barrier.[6][7] More recently, it has been suggested that this compound acetate may also exert its effects through the inhibition of myosin light chain kinase (MLCK), which would reduce tension on the actin filaments and facilitate the closure of tight junctions.[1][3]
Preclinical Efficacy: In Vitro and In Vivo Evidence
The therapeutic potential of this compound acetate has been extensively evaluated in a range of preclinical models, from intestinal epithelial cell lines to animal models of intestinal injury. These studies have consistently demonstrated its ability to counteract the effects of inflammatory stimuli and restore barrier function.
In Vitro Studies
In vitro models using intestinal epithelial cell lines, such as Caco-2 and IEC6 cells, have been instrumental in dissecting the cellular and molecular mechanisms of this compound acetate.[2][8] A key functional assay used in these studies is the measurement of Transepithelial Electrical Resistance (TEER), which provides a quantitative measure of intestinal barrier integrity.[8]
Key Findings from In Vitro Studies:
| Cell Line | Inducing Agent | This compound Acetate Effect | Endpoint Measured | Reference |
| Caco-2 | AT-1002 (Zonula Occludens Toxin fragment) | Inhibited TEER reduction | Transepithelial Electrical Resistance (TEER) | [8] |
| Caco-2 | AT-1002 | Inhibited redistribution of ZO-1 and actin | Immunofluorescence Microscopy | [8] |
| Caco-2 | Gliadin-derived peptides | Inhibited translocation of a 13-mer gliadin peptide | Peptide Translocation Assay | [8] |
| Caco-2 | Inflammatory Cytokines | Inhibited increase in tight junction permeability | Permeability Assays | [8] |
| IEC6 | Gliadin fragments | Inhibited redistribution of ZO-1 and actin | Immunofluorescence Microscopy | [8] |
| MDCK | Calcium Switch Assay | Promoted tight junction assembly | Immunofluorescence for ZO-1, occludin, claudins, E-cadherin | [4] |
In Vivo Studies
Animal models have provided crucial in vivo evidence for the efficacy of this compound acetate in relevant disease contexts. These studies have utilized transgenic mouse models of celiac disease and large animal models of intestinal injury.
Key Findings from In Vivo Studies:
| Animal Model | Disease/Injury Model | This compound Acetate Administration | Key Findings | Reference |
| HLA-HCD4/DQ8 Transgenic Mice | Gliadin Sensitization and Challenge | Oral | Inhibited gliadin-induced macrophage accumulation in the intestine; Preserved normal tight junction structure. | [8] |
| Porcine Model | Intestinal Ischemia-Reperfusion Injury | Luminal | Hastened recovery of intestinal barrier function. | [1] |
| Porcine Model | Delayed-release formulation study | Oral | Peak concentrations in the duodenum and proximal jejunum 1 hour after dosing. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound acetate.
In Vitro Permeability Assay in Caco-2 Cells
Objective: To assess the effect of this compound acetate on intestinal epithelial barrier function in vitro.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transepithelial Electrical Resistance (TEER) measurement system (e.g., Millicell ERS-2 Voltohmmeter)
-
Inducing agent (e.g., AT-1002, gliadin peptides, or a cytokine cocktail)
-
This compound acetate
-
Lucifer Yellow (LY) or FITC-dextran for paracellular flux measurements
-
Plate reader for fluorescence detection
Procedure:
-
Cell Culture: Caco-2 cells are seeded onto the apical side of Transwell permeable supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions.[10]
-
Barrier Integrity Assessment: Prior to the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring TEER. Only monolayers with high TEER values (typically >250 Ω·cm²) are used.[11]
-
Treatment: The cell monolayers are pre-incubated with this compound acetate at various concentrations applied to the apical compartment for a specified period.
-
Induction of Permeability: The inducing agent (e.g., AT-1002 or gliadin) is added to the apical compartment in the presence or absence of this compound acetate.
-
TEER Measurement: TEER is measured at various time points after the addition of the inducing agent to monitor changes in barrier function.
-
Paracellular Flux Assay: To further quantify permeability, a fluorescent marker with a low molecular weight that does not cross the cell membrane (e.g., Lucifer Yellow) is added to the apical chamber.[2] After a defined incubation period, samples are taken from the basolateral chamber, and the amount of transported marker is quantified using a fluorescence plate reader.[2]
-
Data Analysis: Changes in TEER and the flux of the fluorescent marker are calculated and compared between control, inducing agent-treated, and this compound acetate-treated groups.
In Vivo Gliadin Challenge in HLA-HCD4/DQ8 Transgenic Mice
Objective: To evaluate the efficacy of this compound acetate in a mouse model of gluten sensitivity.
Materials:
-
HLA-HCD4/DQ8 double transgenic mice[8]
-
Gliadin (pepsin-trypsin digested)
-
This compound acetate
-
Gavage needles
-
Materials for tissue collection and processing (e.g., formalin, OCT embedding medium)
-
Antibodies for immunohistochemistry (e.g., anti-F4/80 for macrophages)
-
Microscope for histological analysis
Procedure:
-
Animal Model: HLA-HCD4/DQ8 transgenic mice, which express human genes rendering them susceptible to gliadin-induced immune responses, are used.[8][12]
-
Sensitization and Challenge: Mice are sensitized to gliadin, for example, through intranasal administration.[12] Subsequently, they are challenged with oral gavage of gliadin to induce intestinal inflammation and increased permeability.[8]
-
This compound Acetate Treatment: A cohort of mice receives oral administration of this compound acetate prior to the gliadin challenge.[8]
-
Endpoint Analysis:
-
Histology: At the end of the study, mice are euthanized, and sections of the small intestine are collected. Tissues are fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess morphological changes such as villous atrophy and crypt hyperplasia.
-
Immunohistochemistry: Intestinal sections are stained with antibodies against specific cell markers, such as F4/80 to quantify macrophage infiltration into the lamina propria.[8]
-
Intestinal Permeability: In some studies, intestinal permeability can be assessed in vivo by oral gavage of a fluorescent marker (e.g., FITC-dextran) and subsequent measurement of its concentration in the serum.
-
-
Data Analysis: Histological scores, macrophage counts, and permeability measurements are compared between the different treatment groups.
Porcine Model of Intestinal Ischemia-Reperfusion Injury
Objective: To assess the protective effects of this compound acetate in a large animal model of intestinal injury.
Materials:
-
6-8 week old pigs[1]
-
Anesthetic agents (e.g., xylazine, ketamine, isoflurane)[1]
-
Surgical instruments
-
Ussing chambers
-
Ringer's solution
-
This compound acetate
-
Equipment for histological and molecular analysis
Procedure:
-
Animal Preparation and Anesthesia: Pigs are fasted overnight and anesthetized.[1] General anesthesia is induced and maintained throughout the surgical procedure.[1]
-
Surgical Procedure: A midline laparotomy is performed to expose the jejunum.[1] Segments of the jejunum are isolated, and the local mesenteric blood supply is ligated to induce ischemia for a defined period (e.g., 45 minutes).[1]
-
Tissue Collection and Ussing Chamber Mounting: Following the ischemic period, the pigs are euthanized, and the ischemic and non-ischemic (control) intestinal segments are collected.[1] The mucosal layer is stripped and mounted in Ussing chambers.[1]
-
This compound Acetate Treatment and Reperfusion: The mounted tissues are bathed in oxygenated Ringer's solution. This compound acetate is added to the luminal side of the Ussing chambers at various concentrations. The recovery of barrier function is monitored over time.[1]
-
Endpoint Analysis:
-
Transepithelial Electrical Resistance (TEER): TEER is measured periodically to assess the recovery of barrier integrity.
-
Histology and Electron Microscopy: Tissue samples are collected for histological evaluation of mucosal injury and for transmission electron microscopy to examine the ultrastructure of tight junctions.[13]
-
Protein Analysis: Western blotting or immunofluorescence can be performed to assess the expression and localization of tight junction proteins.
-
-
Data Analysis: The rate and extent of TEER recovery, histological scores, and changes in tight junction protein expression are compared between this compound acetate-treated and control tissues.
Signaling Pathways and Visualizations
The mechanism of action of this compound acetate can be visualized through signaling pathway diagrams. The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular events.
Caption: this compound acetate blocks the zonulin-mediated signaling pathway.
Caption: Workflow for in vitro permeability assessment of this compound acetate.
Conclusion
The preclinical data for this compound acetate provide a strong foundation for its clinical development. The well-characterized mechanism of action, centered on the inhibition of the zonulin pathway and the restoration of tight junction integrity, is supported by a robust body of in vitro and in vivo evidence. The detailed experimental protocols outlined in this guide offer a framework for further research into the therapeutic potential of this compound acetate and other tight junction modulators. As our understanding of the critical role of intestinal barrier function in health and disease continues to grow, targeted therapies like this compound acetate hold significant promise for a range of gastrointestinal and systemic disorders.
References
- 1. This compound acetate induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pig as a preclinical model for intestinal ischemia-reperfusion and transplantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential utility of tight junction regulation in celiac disease: focus on this compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Ischemia/reperfusion injury in porcine intestine - Viability assessment - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Larazotide (AT-1001): A Technical Guide
An In-depth Examination of a First-in-Class Zonulin Antagonist for Celiac Disease
Abstract
Larazotide acetate (AT-1001) is an octapeptide developed as a first-in-class tight junction regulator for the adjunctive treatment of celiac disease. Its discovery stemmed from the identification of zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin, which reversibly modulates intestinal permeability. This compound acts as a zonulin antagonist, preventing the disruption of tight junctions between intestinal epithelial cells. This action is believed to mitigate the inflammatory cascade triggered by gluten exposure in genetically susceptible individuals. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction: The Role of Intestinal Permeability in Celiac Disease
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The pathogenesis involves an inappropriate immune response to gluten peptides, leading to inflammation and damage to the small intestine. A key factor in this process is increased intestinal permeability, often referred to as "leaky gut".[1] The tight junctions between intestinal epithelial cells form a critical barrier that regulates the passage of molecules from the gut lumen into the bloodstream.[2] In celiac disease, this barrier is compromised, allowing gluten fragments to cross the epithelial lining and trigger an immune response.[3]
The discovery of zonulin, a protein that reversibly regulates tight junctions, provided a novel therapeutic target.[2][4] Zonulin levels are elevated in individuals with celiac disease, leading to the disassembly of tight junction proteins and increased intestinal permeability.[5]
The Discovery of this compound (AT-1001)
This compound acetate was developed as a synthetic peptide antagonist of zonulin.[3] It is an eight-amino-acid peptide designed to mimic a region of zonulin that interacts with its receptor, thereby competitively inhibiting its action.[6] By blocking zonulin, this compound aims to prevent the opening of tight junctions, reduce intestinal permeability, and consequently block the entry of gluten peptides that initiate the inflammatory cascade in celiac disease.[3][7]
Mechanism of Action
This compound's mechanism of action is centered on the regulation of intestinal tight junctions.[8] The proposed signaling pathway is as follows:
-
Gluten triggers Zonulin release: In individuals with celiac disease, gluten peptides bind to the chemokine receptor CXCR3 on intestinal epithelial cells. This interaction stimulates a MyD88-dependent signaling pathway, leading to the release of zonulin into the intestinal lumen.[8]
-
Zonulin binds to its receptors: Zonulin then binds to protease-activated receptor 2 (PAR2) and epidermal growth factor receptor (EGFR) on the apical surface of intestinal epithelial cells.[8]
-
Tight junction disassembly: The binding of zonulin to its receptors initiates a signaling cascade that results in the phosphorylation of tight junction proteins, including zonula occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[9] This leads to the disassembly of the tight junction complex and an increase in paracellular permeability.[8]
-
This compound's inhibitory action: this compound acts as a competitive antagonist, preventing zonulin from binding to its receptors.[3][8] This inhibition is thought to prevent the downstream signaling events that lead to tight junction disassembly, thereby maintaining the integrity of the intestinal barrier.[8]
Signaling Pathway of Zonulin-Mediated Tight Junction Regulation and this compound Inhibition
Caption: Zonulin signaling pathway and the inhibitory action of this compound.
Preclinical and Clinical Development
This compound has undergone extensive preclinical and clinical evaluation to assess its safety and efficacy in celiac disease.
Preclinical Studies
In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, demonstrated that this compound could prevent the increase in permeability induced by gliadin, the primary immunogenic component of gluten.[10] Animal studies further supported these findings, showing that this compound could reduce intestinal permeability and markers of inflammation in models of celiac disease.[10]
Clinical Trials
This compound has been evaluated in several clinical trials in adult patients with celiac disease.
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in 342 adults with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months.[11][12] Patients were randomized to receive this compound at doses of 0.5 mg, 1 mg, or 2 mg, or a placebo, three times daily for 12 weeks.[11]
Table 1: Key Efficacy Endpoints from the Phase IIb Clinical Trial (NCT01396213)
| Endpoint | This compound 0.5 mg | Placebo | p-value |
| Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) Score | Met primary endpoint | - | 0.022 |
| Reduction in CeD PRO Symptomatic Days | 26% decrease | - | 0.017 |
| Increase in CeD PRO Improved Symptom Days | 31% increase | - | 0.034 |
| Reduction in Non-GI Symptoms (Headache and Tiredness) | Significant reduction | No significant change | 0.010 |
Data sourced from Leffler et al., 2015.[11][12]
The 0.5 mg dose of this compound met the primary endpoint, showing a statistically significant improvement in gastrointestinal symptoms compared to placebo.[11][12] Higher doses of 1 mg and 2 mg did not show a statistically significant difference from placebo.[11]
A Phase III trial was initiated to further evaluate the efficacy and safety of this compound in patients with celiac disease who had persistent symptoms despite a gluten-free diet.[13][14] However, in June 2022, the trial was discontinued.[13][15] An interim analysis concluded that a substantially larger number of patients would be needed to demonstrate a statistically significant benefit, making the continuation of the trial unfeasible.[16] While the trial was halted, the company stated its intention to analyze the existing data to identify any potential benefits in specific subgroups or for particular symptoms.[16]
Table 2: Overview of this compound Clinical Trials
| Trial Identifier | Phase | Number of Participants | Doses Studied | Key Findings | Status |
| NCT00889473 | IIb | - | - | Dose-ranging study during a gluten challenge. | Completed |
| NCT01396213 | IIb | 342 | 0.5 mg, 1 mg, 2 mg TID | 0.5 mg dose met the primary endpoint for symptom improvement.[11] | Completed |
| NCT03569007 (CedLara) | III | 525 (planned) | 0.25 mg, 0.5 mg | Discontinued due to futility based on an interim analysis.[13][16] | Terminated |
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of this compound.
Ussing Chamber for Intestinal Permeability
The Ussing chamber is an ex vivo technique used to measure the transport of ions and molecules across an epithelial tissue, providing a direct assessment of intestinal permeability.[7][17][18]
Caption: Workflow for assessing intestinal permeability using an Ussing chamber.
-
Tissue Preparation: Freshly excised intestinal tissue (e.g., from a mouse model or a human biopsy) is carefully prepared. The muscle layers may be stripped away to isolate the mucosal layer.[17]
-
Mounting: The tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[6]
-
Equilibration: Both chambers are filled with an appropriate physiological buffer (e.g., Krebs buffer) and maintained at 37°C with continuous oxygenation (95% O2, 5% CO2).[7]
-
Electrophysiological Measurements: Transepithelial electrical resistance (TER) and potential difference (PD) are measured using electrodes to assess tissue viability and baseline barrier function.[7]
-
Treatment: this compound, gliadin peptides, or a control vehicle is added to the mucosal (luminal) side of the chamber.
-
Permeability Measurement: A fluorescent marker of a specific molecular size (e.g., FITC-dextran) is added to the mucosal chamber. Samples are taken from the serosal chamber at regular intervals to measure the amount of marker that has crossed the epithelial barrier.[17]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of paracellular flux. Changes in TER are also analyzed to assess the integrity of the tight junctions.[6]
Lactulose/Mannitol (L/M) Ratio Assay for Intestinal Permeability
The L/M ratio assay is a non-invasive in vivo method to assess small intestinal permeability.[3] Lactulose is a large sugar molecule that can only cross the intestinal barrier through the paracellular pathway (i.e., through the tight junctions), while mannitol is a smaller sugar that is readily absorbed through the transcellular pathway.[3]
Caption: Workflow for the Lactulose/Mannitol ratio assay.
-
Patient Preparation: Patients fast overnight.[3]
-
Ingestion of Sugar Probes: The patient ingests a solution containing a known amount of lactulose (e.g., 5 grams) and mannitol (e.g., 2 grams).[3]
-
Urine Collection: All urine is collected over a specified period, typically 6 hours.
-
Sample Analysis: The concentrations of lactulose and mannitol in the collected urine are measured using methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).[3][4]
-
Ratio Calculation: The ratio of the percentage of ingested lactulose to the percentage of ingested mannitol excreted in the urine is calculated. An elevated L/M ratio indicates increased intestinal permeability.[3]
Zonulin ELISA
An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of zonulin in biological samples such as serum or stool.[2][8]
-
Plate Coating: Microtiter plate wells are coated with a capture antibody specific for zonulin.[10]
-
Sample Incubation: The patient's serum or a diluted stool sample is added to the wells. If zonulin is present, it will bind to the capture antibody.[8]
-
Detection Antibody: A biotinylated detection antibody that also binds to zonulin is added, forming a "sandwich" with the zonulin molecule between the capture and detection antibodies.[10]
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.[2]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.[2]
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the concentration of zonulin in the sample.[10]
Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)
The CeD-GSRS is a patient-reported outcome (PRO) measure used to assess the severity of gastrointestinal symptoms in celiac disease.[19][20] It is a modified version of the Gastrointestinal Symptom Rating Scale (GSRS), focusing on the symptoms most relevant to celiac disease.[19]
-
Questionnaire: Patients complete a questionnaire rating the severity of various gastrointestinal symptoms (e.g., abdominal pain, bloating, diarrhea) over a specific period, typically the past week.[21]
-
Rating Scale: Symptoms are rated on a Likert scale, for example, from 1 (no discomfort) to 7 (very severe discomfort).[21]
-
Scoring: The scores for individual symptoms are summed to generate a total CeD-GSRS score, with higher scores indicating more severe symptoms.[19]
Conclusion and Future Directions
The discovery and development of this compound represent a significant advancement in the understanding of celiac disease pathogenesis and the potential for non-dietary therapies. By targeting the zonulin pathway and its role in regulating intestinal permeability, this compound offered a novel approach to managing this autoimmune disorder.
While the Phase III clinical trial for this compound in celiac disease was discontinued, the research has provided invaluable insights into the complexities of tight junction regulation and its role in inflammatory conditions.[13][16] The development of this compound has also spurred further investigation into other potential applications for zonulin antagonists in a variety of autoimmune and inflammatory diseases where intestinal barrier dysfunction is implicated.[11] Future research may focus on identifying patient populations who may still benefit from this compound, exploring alternative dosing regimens, or developing next-generation tight junction modulators. The journey of this compound underscores the challenges of drug development for complex autoimmune diseases and highlights the importance of continued research into the intricate mechanisms of intestinal barrier function.
References
- 1. This compound eased symptoms in phase II celiac trial | MDedge [mdedge.com]
- 2. alpco.com [alpco.com]
- 3. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of intestinal permeability in an Ussing chamber [bio-protocol.org]
- 7. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. gdx.net [gdx.net]
- 10. unibiotech.in [unibiotech.in]
- 11. This compound acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 13. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. beyondceliac.org [beyondceliac.org]
- 16. celiac.org [celiac.org]
- 17. researchgate.net [researchgate.net]
- 18. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disease activity indices in coeliac disease: systematic review and recommendations for clinical trials | Gut [gut.bmj.com]
- 20. Gastrointestinal symptoms rating scale in coeliac disease patients on wheat starch-based gluten-free diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rtihs.org [rtihs.org]
Larazotide Acetate in Autoimmune Disease Models: A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoimmune diseases are frequently associated with a loss of intestinal barrier integrity, a condition often termed "leaky gut."[1] This increased permeability allows for the translocation of antigens from the gut lumen into the systemic circulation, potentially triggering or exacerbating autoimmune responses in genetically susceptible individuals.[2][3] A key physiological modulator of intestinal tight junctions (TJs) is zonulin, a protein that reversibly opens these paracellular pathways.[4][5] Elevated zonulin levels have been linked to several autoimmune disorders, including celiac disease, type 1 diabetes, and rheumatoid arthritis.[4][6]
Larazotide acetate (LA) is a synthetic eight-amino-acid peptide designed to act as a zonulin antagonist and tight junction regulator.[6][7] By competitively inhibiting zonulin, this compound prevents the disassembly of TJ protein complexes, thereby restoring intestinal barrier function.[1][6] This whitepaper provides an in-depth technical overview of this compound's mechanism of action and summarizes the key findings from its application in various preclinical autoimmune disease models.
Mechanism of Action: The Zonulin Pathway and this compound's Intervention
The zonulin signaling pathway is a critical regulator of paracellular permeability in the intestine. The process is initiated by triggers such as gliadin (in celiac disease) or bacteria, which induce the release of zonulin from intestinal epithelial cells.[8]
Signaling Cascade:
-
Zonulin Release: Released zonulin binds to receptors on the apical surface of intestinal enterocytes, including Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[2][8]
-
Downstream Activation: This binding event transactivates EGFR, initiating a cascade that involves Protein Kinase C (PKCα) activation.[2]
-
Cytoskeletal Rearrangement: Activated PKCα catalyzes the phosphorylation of target proteins, leading to the polymerization and contraction of the perijunctional actomyosin ring.[2][6]
-
TJ Disassembly: This cytoskeletal rearrangement exerts mechanical force on TJ complexes, causing the displacement of key structural proteins like Zonula Occludens-1 (ZO-1), occludin, and various claudins from the cell junction.[6][9][10]
-
Increased Permeability: The result is a transient opening of the paracellular pathway, increasing intestinal permeability and allowing luminal antigens to cross the epithelial barrier and interact with the submucosal immune system.[8]
This compound acetate acts as a competitive antagonist, blocking zonulin from binding to its receptor and thereby inhibiting the entire downstream signaling cascade.[6][7] This preserves the integrity of the tight junctions, reduces intestinal permeability, and prevents the subsequent antigen trafficking and immune activation.[6][11]
Preclinical Evidence in Autoimmune Disease Models
This compound acetate has been evaluated in several preclinical models of autoimmune and inflammatory diseases, demonstrating its potential to mitigate disease by restoring intestinal barrier function.
Rheumatoid Arthritis (RA)
The link between intestinal permeability and RA is supported by findings that barrier dysfunction precedes the onset of arthritis.[6]
-
Key Model: Collagen-Induced Arthritis (CIA) in mice, a widely used model that mimics the inflammatory polyarthritis of human RA.[12][13]
| Parameter | Control (CIA) | This compound-Treated (CIA) | Outcome | Reference |
| Arthritis Development | Standard Progression | Reduced by nearly 50% | Disease Attenuation | [12] |
| Intestinal Permeability | Increased | Prevented increase | Barrier Preservation | [6][12] |
| TJ mRNA Expression (Occludin, ZO-1) | Reduced | Increased | Upregulation of TJ components | [6] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Animals: DBA/1J mice are typically used due to their susceptibility to CIA.
-
Disease Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is administered 21 days later.
-
This compound Administration: In a prophylactic setting, this compound acetate is administered orally (e.g., via gavage) daily, starting before the expected onset of clinical symptoms (e.g., between days 17 and 27 post-immunization).[12]
-
Outcome Assessment:
-
Clinical Scoring: Arthritis severity is monitored by visually scoring paw swelling and inflammation.
-
Intestinal Permeability Assay: Mice are orally gavaged with 4 kDa fluorescein isothiocyanate (FITC)-dextran. Serum fluorescence is measured 4 hours later to quantify macromolecular translocation.[12]
-
Gene Expression: At the end of the study, intestinal tissue is harvested to quantify mRNA levels of tight junction proteins (e.g., ZO-1, occludin) via qRT-PCR.[6]
-
Histology: Joint tissues are examined for inflammation, pannus formation, and bone erosion.
-
Celiac Disease
Celiac disease is the primary indication for which this compound was developed. The disease is driven by an immune response to dietary gluten, which also acts as a trigger for zonulin release and increased intestinal permeability.[10][14]
-
Key Model: Gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice, which express human MHC class II genes associated with celiac disease susceptibility.[11]
| Parameter | Control (Gliadin-Challenged) | This compound-Treated (Gliadin-Challenged) | Outcome | Reference |
| Intestinal Macrophage Accumulation | Increased | Inhibited | Reduced Inflammation | [11] |
| Tight Junction Structure | Disrupted | Preserved | Barrier Integrity | [11] |
| Gliadin Peptide Translocation (in vitro) | Increased | Inhibited | Reduced Antigen Trafficking | [11] |
Experimental Protocol: Gliadin-Sensitized Transgenic Mouse Model
-
Animals: HLA-HCD4/DQ8 double transgenic mice.
-
Sensitization and Challenge: Mice are sensitized to gliadin. Following sensitization, they are challenged with oral gliadin to induce an inflammatory response.
-
This compound Administration: this compound acetate is administered orally prior to the gliadin challenge.[11]
-
Outcome Assessment:
-
Immunohistochemistry: Intestinal tissue sections are stained to quantify the infiltration of immune cells, such as macrophages (e.g., F4/80+ cells).[11]
-
Electron Microscopy: Intestinal tissue is examined to assess the ultrastructure of tight junctions between enterocytes.[11]
-
In Vitro Permeability: Caco-2 cell monolayers are used to measure the translocation of specific gliadin peptides in the presence or absence of this compound.[11]
-
Type 1 Diabetes (T1D)
Elevated zonulin levels and increased intestinal permeability have been observed to precede the onset of T1D in both animal models and humans, suggesting a role for barrier dysfunction in its pathogenesis.[4]
-
Key Models: The BioBreeding Diabetes-Prone (BB-DP) rat and the Non-Obese Diabetic (NOD) mouse are spontaneous models of autoimmune diabetes.[4][15] Chemically-induced models, such as those using streptozotocin (STZ), are also common for studying beta-cell destruction.[16][17]
While direct, extensive studies of this compound in T1D animal models are less reported in the literature compared to celiac disease or RA, the strong mechanistic link with the zonulin pathway suggests its potential therapeutic relevance.[4]
Proposed Experimental Protocol: NOD Mouse Model
-
Animals: Female Non-Obese Diabetic (NOD/ShiLtJ) mice, which spontaneously develop autoimmune insulitis and diabetes.
-
This compound Administration: Prophylactic oral administration of this compound acetate would begin at a young age (e.g., 4-5 weeks) before significant immune infiltration into the pancreas occurs.
-
Outcome Assessment:
-
Diabetes Incidence: Mice are monitored weekly for glycosuria and blood glucose levels. Diabetes onset is confirmed by sustained hyperglycemia.
-
Histology: Pancreatic tissue is collected at various time points to score the degree of immune cell infiltration (insulitis).
-
Intestinal Permeability Assay: FITC-dextran assay is performed to correlate barrier function with disease progression.
-
Immunophenotyping: Flow cytometry analysis of pancreatic lymph nodes and spleen to characterize T-cell populations.
-
General Preclinical Experimental Workflow
The evaluation of this compound in a new autoimmune disease model typically follows a structured workflow designed to assess its impact on intestinal permeability and disease-specific endpoints.
Conclusion and Future Directions
Preclinical data from various autoimmune disease models strongly support the mechanism of action of this compound acetate as a tight junction regulator. By antagonizing the zonulin pathway, this compound effectively reduces intestinal permeability, a key pathogenic factor in many autoimmune conditions.[4][12] Its efficacy in attenuating disease severity in models of rheumatoid arthritis and celiac disease highlights its potential as a therapeutic agent that targets the intestinal barrier.[6][11]
While the discontinuation of the Phase 3 trial in celiac disease for not meeting the primary endpoint was a setback, the underlying mechanism remains a compelling therapeutic target.[18] Future research should focus on:
-
Exploring this compound's efficacy in other autoimmune models where intestinal permeability is implicated, such as multiple sclerosis and inflammatory bowel disease.[8][19]
-
Investigating combination therapies where restoring barrier function with this compound could enhance the efficacy of systemic immunomodulatory drugs.
-
Identifying biomarkers that could predict patient responsiveness to a barrier-enhancing therapy.
Targeting the gut-joint, gut-brain, or gut-pancreas axis by restoring intestinal barrier integrity remains a promising and innovative strategy in the development of treatments for autoimmune diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The potential utility of tight junction regulation in celiac disease: focus on this compound acetate | Semantic Scholar [semanticscholar.org]
- 4. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 6. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potential utility of tight junction regulation in celiac disease: focus on this compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound acetate regulates epithelial tight junctions in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting zonulin and intestinal epithelial barrier function to prevent onset of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research [medsci.org]
- 17. Streptozotocin-induced type 1 diabetes in rodents as a model for studying mitochondrial mechanisms of diabetic β cell glucotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beyondceliac.org [beyondceliac.org]
- 19. bionews.com [bionews.com]
Methodological & Application
Application Notes and Protocols: Larazotide Clinical Trial Design for Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the clinical trial design and associated protocols for larazotide acetate, an investigational drug for celiac disease. The information is compiled from publicly available data on Phase 2 and Phase 3 clinical trials, offering insights for professionals engaged in gastroenterology research and pharmaceutical development.
Introduction to this compound Acetate
This compound acetate (also known as AT-1001) is a synthetic, locally acting, eight-amino acid peptide developed as an adjunct therapy to a gluten-free diet (GFD) for the treatment of celiac disease.[1][2] It is a first-in-class tight junction regulator.[1] In patients with celiac disease, the ingestion of gluten leads to an inflammatory response that increases intestinal permeability, often referred to as a "leaky gut."[3] This allows gluten fragments (gliadin) to pass through the epithelial barrier, triggering an autoimmune reaction.[4] this compound is designed to prevent the opening of these intestinal tight junctions, thereby blocking the entry of gliadin and averting the subsequent inflammatory cascade.[2][4] While it showed promise in Phase 2 trials, the subsequent Phase 3 trial was discontinued due to challenges in demonstrating statistically significant efficacy with a feasible sample size.[3][5]
Mechanism of Action: Tight Junction Regulation
In celiac disease, gliadin induces the release of zonulin, a protein that modulates the permeability of intestinal tight junctions.[2] Zonulin binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction proteins and an increase in paracellular permeability.[4] This allows gliadin to enter the lamina propria, where it is presented to immune cells, leading to inflammation and the characteristic symptoms and intestinal damage of celiac disease.[1][4]
This compound acetate acts as a zonulin antagonist.[2] By blocking zonulin, it is proposed to prevent the disruption of the tight junction complex.[4] This maintains the integrity of the intestinal barrier, reduces the passage of gliadin into the lamina propria, and thereby mitigates the inflammatory immune response.[4][6]
Clinical Trial Design and Protocols
The clinical development of this compound involved several studies, most notably a large Phase 2b trial and the subsequent, discontinued Phase 3 CedLara trial. The protocols outlined below are synthesized from these key studies.
Study Design Overview
-
Design: Multicenter, randomized, double-blind, placebo-controlled trials.[1][7]
-
Phases:
-
Patient Population: Adult patients (18+ years) with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 12 months but continue to experience persistent gastrointestinal symptoms.[1][7][8]
-
Intervention: this compound acetate or placebo administered orally three times daily, 15 minutes before meals.[9]
Experimental Protocols
Protocol 3.2.1: Patient Screening and Enrollment
-
Informed Consent: Obtain written informed consent from all participants.
-
Inclusion Criteria Verification:
-
Confirm diagnosis of celiac disease via prior duodenal biopsy.
-
Verify adherence to a GFD for ≥12 months.
-
Assess for persistent symptoms using a validated questionnaire (e.g., Celiac Disease Symptom Diary).
-
Ensure anti-tissue transglutaminase (tTG) antibody levels are ≤10 EU.[9]
-
-
Exclusion Criteria Verification:
-
Exclude patients with other gastrointestinal disorders that could confound symptom assessment.
-
Exclude individuals with a Body Mass Index (BMI) outside the range of 18.5-38.[9]
-
-
Baseline Assessments: Collect baseline data, including symptom scores, quality of life questionnaires, and serology.
Protocol 3.2.2: Intervention Administration
-
Run-In Phase: All eligible patients enter a 4-week single-blind placebo run-in period to establish baseline symptom frequency and severity.[1]
-
Randomization: Patients are randomized to receive one of the this compound acetate doses or a matching placebo.
-
Treatment Phase: Participants self-administer the assigned oral capsules three times per day, 15 minutes before meals, for the duration of the treatment period (typically 12 weeks).[1][9]
-
Dietary Adherence: Patients are instructed to maintain their current GFD throughout the study.[1]
Protocol 3.2.3: Endpoint Assessment
-
Primary Endpoint - Symptom Evaluation:
-
The primary endpoint in Phase 2b was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS).[1]
-
For Phase 3, this evolved to the change in the celiac disease Patient-Reported Outcome (CeD PRO) abdominal domain score.[8]
-
Methodology: Patients complete a daily electronic diary to record the severity and frequency of specific gastrointestinal and non-gastrointestinal symptoms. The average on-treatment score is compared between the active and placebo groups.
-
-
Secondary and Exploratory Endpoints:
-
Celiac Disease Serology: Measure anti-tTG antibody levels at baseline and at the end of the treatment period.
-
Intestinal Permeability: In some earlier trials, changes in the lactulose-to-mannitol (LAMA) ratio were assessed as a measure of intestinal permeability.[10]
-
Histology: While not always a primary endpoint, changes in small intestinal mucosal morphology (e.g., villus height to crypt depth ratio, Vh:Cd) are key outcomes in celiac disease trials.[10] This requires upper endoscopy with biopsies at the beginning and end of the study.
-
Quality of Life: Administer validated questionnaires (e.g., SF-36, CD-QOL) to assess changes in overall well-being.
-
Data Presentation
Quantitative data from the this compound clinical trials are summarized below for comparison.
Table 1: Comparison of this compound Phase 2b and Phase 3 Trial Designs
| Parameter | Phase 2b Clinical Trial | Phase 3 Clinical Trial (CedLara) |
| Status | Completed | Discontinued (Interim Analysis)[3][5] |
| Patient Enrollment (N) | 342 | 525 (Planned)[8] |
| Population | Adults with CeD on GFD ≥12 months with persistent symptoms | Adults with CeD on GFD with persistent symptoms[8] |
| Dosage Arms | 0.5 mg, 1.0 mg, 2.0 mg (TID) vs. Placebo[1] | 0.25 mg, 0.5 mg (TID) vs. Placebo[8] |
| Treatment Duration | 12 weeks[1] | 12 weeks[3][5] |
| Primary Endpoint | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)[1] | Change in Celiac Disease Patient-Reported Outcome (CeD PRO) Abdominal Domain Score[8] |
Table 2: Key Efficacy Results from Phase 2b Trial (0.5 mg Dose vs. Placebo)
| Endpoint | Result | Statistical Significance (p-value) |
| Primary: CeD-GSRS Score | Reduction in symptom score compared to placebo | p=0.022 (ANCOVA)[1][7] |
| Exploratory: CeD PRO Symptomatic Days | 26% decrease | p=0.017[1][7] |
| Exploratory: Improved Symptom Days | 31% increase | p=0.034[1][7] |
| Exploratory: Abdominal Pain Score | ≥50% reduction for ≥6 of 12 weeks | p=0.022[1][7] |
| Exploratory: Non-GI Symptoms | Decrease in headache and tiredness | p=0.010[1][7] |
| Note: Higher doses (1.0 mg and 2.0 mg) were not significantly different from placebo.[1] |
Application Notes for Researchers
-
Dose Selection is Critical: The this compound program demonstrated a clear non-linear dose-response, where the lowest dose (0.5 mg) was effective, but higher doses were not.[1][7] This underscores the importance of comprehensive dose-ranging studies in Phase 2. The paradoxical effect may be due to receptor desensitization at higher concentrations.[6]
-
Endpoint Selection and Validation: The primary challenge in celiac disease trials is selecting and validating endpoints that are meaningful to both patients and regulators.[11] There is often a poor correlation between changes in histology and patient-reported symptoms.[12] The shift from CeD-GSRS to the CeD PRO reflects an evolution toward more robustly validated patient-centric measures.
-
Challenges in Phase 3: The discontinuation of the CedLara Phase 3 trial highlights the difficulty of demonstrating a significant clinical outcome in a real-world setting where GFD adherence varies and symptom etiology can be multifactorial.[3][13] The interim analysis concluded that the number of patients needed to show a statistically significant difference was too large to be feasible, a common challenge in Phase 3 trials where effect sizes may be smaller than anticipated.[13][14]
-
Future Directions: Researchers should consider adaptive trial designs and the identification of patient subgroups who are most likely to respond to treatment. Further analysis of the CedLara data may reveal benefits in specific symptom clusters (e.g., headache, fatigue) that could inform future studies.[8][13]
References
- 1. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Introduction - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 3. beyondceliac.org [beyondceliac.org]
- 4. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
- 6. medrxiv.org [medrxiv.org]
- 7. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 8. celiac.org [celiac.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Development of drugs for celiac disease: review of endpoints for Phase 2 and 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. celiac.org [celiac.org]
- 13. celiac.org [celiac.org]
- 14. Once Promising Celiac Drug this compound Looks Doomed After Disappointing Phase 3 Trial - Celiac.com [celiac.com]
Application Notes and Protocols: Larazotide Acetate in Phase 2 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the dosages, experimental protocols, and associated signaling pathways of Larazotide acetate as investigated in Phase 2 clinical trials for celiac disease. The information is intended to serve as a resource for researchers and professionals in the field of drug development.
Quantitative Data: this compound Acetate Phase 2 Dosage Regimens
The following tables summarize the dosing information from two key Phase 2 clinical trials.
Table 1: Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT01396213) [1]
| Treatment Arm | Dosage | Frequency | Route of Administration |
| This compound Acetate | 0.5 mg | Three times daily (TID) | Oral |
| This compound Acetate | 1 mg | Three times daily (TID) | Oral |
| This compound Acetate | 2 mg | Three times daily (TID) | Oral |
| Placebo | - | Three times daily (TID) | Oral |
Table 2: Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging, Multicenter Study (NCT00362856) [2]
| Treatment Arm | Dosage | Frequency | Route of Administration |
| This compound Acetate | 0.25 mg | Three times daily (TID) | Oral |
| This compound Acetate | 1 mg | Three times daily (TID) | Oral |
| This compound Acetate | 4 mg | Three times daily (TID) | Oral |
| This compound Acetate | 8 mg | Three times daily (TID) | Oral |
| Placebo | - | Three times daily (TID) | Oral |
Experimental Protocols
Study Design: Phase 2b (NCT01396213) - Adjunct to Gluten-Free Diet[3][4]
This study was designed to evaluate the efficacy and safety of this compound acetate in patients with celiac disease who still experienced symptoms despite adhering to a gluten-free diet.
-
Study Phases : The trial consisted of a 4-week single-blind placebo run-in period, a 12-week double-blind treatment phase, and a 4-week placebo run-out phase.[3]
-
Patient Population : The study enrolled 342 adults with a biopsy-confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.[4][5]
-
Inclusion Criteria :
-
Exclusion Criteria :
-
Refractory celiac disease.
-
Other chronic active gastrointestinal diseases.
-
Type 1 or 2 diabetes.
-
-
Intervention : Patients were randomized to receive one of three doses of this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo, taken orally three times a day, 15 minutes before meals.[3]
-
Primary Efficacy Endpoint : The primary outcome was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[3]
-
Secondary and Exploratory Endpoints :
Study Design: Phase 2a (NCT00362856) - Gluten Challenge[2][6]
This dose-ranging study aimed to assess the safety, tolerance, and efficacy of this compound acetate in celiac disease patients undergoing a gluten challenge.
-
Study Phases : The study included a 21-day screening period, a 14-day treatment period, and a follow-up visit on day 21.[2]
-
Patient Population : The study enrolled 80 adult patients with biopsy-confirmed celiac disease who had been on a gluten-free diet for at least 6 months.[2]
-
Inclusion Criteria :
-
Intervention :
-
Patients were randomized into seven groups. Four groups received different doses of this compound acetate (0.25 mg, 1 mg, 4 mg, or 8 mg TID) along with an 800 mg gluten challenge three times a day (total 2.4 g/day ).[2]
-
One group received a placebo with the gluten challenge.[2]
-
Two control groups received either the highest dose of this compound acetate (8 mg TID) with a placebo for the gluten challenge or a placebo for both.[2]
-
-
Primary Efficacy Endpoint : The primary outcome measure was the change in intestinal permeability as assessed by the urinary lactulose/mannitol (LAMA) ratio.[6]
-
Method for LAMA Ratio Assessment : On specified days (0, 6, 13, and 20), subjects consumed a solution of lactulose and mannitol. Urine was then collected to analyze the ratio of these sugars, with standardized methodologies being used for the analysis.[2]
-
Secondary Endpoints : Gastrointestinal symptom severity was assessed using the Gastrointestinal Symptom Rating Scale (GSRS).[6]
Signaling Pathways and Experimental Workflows
This compound Acetate Mechanism of Action: Signaling Pathways
This compound acetate is an eight-amino-acid synthetic peptide that acts as a tight junction regulator.[7] Its mechanism is primarily linked to the inhibition of the zonulin pathway, which modulates intestinal permeability.
-
Zonulin Pathway : In celiac disease, gliadin triggers the release of zonulin, which then binds to receptors on intestinal epithelial cells. This initiates a signaling cascade that leads to the disassembly of tight junctions, increasing intestinal permeability. This compound acetate is thought to act as a zonulin antagonist, preventing this cascade.[8]
-
Myosin Light Chain Kinase (MLCK) and Rho Kinase (ROCK) Pathways : The disassembly of tight junctions involves the contraction of the perijunctional actomyosin ring. This contraction is regulated by the phosphorylation of myosin light chain (MLC).[8][9] Myosin light chain kinase (MLCK) and Rho-associated coiled-coil containing protein kinase (ROCK) are key regulators of MLC phosphorylation.[8][9] this compound has been shown to attenuate the phosphorylation of MLC, suggesting it may inhibit MLCK and/or ROCK.[8][9]
Caption: this compound's mechanism of action in the zonulin signaling pathway.
Experimental Workflow: Phase 2 Clinical Trials
The general workflow for the Phase 2 clinical trials of this compound acetate involved several key stages, from patient recruitment to data analysis.
Caption: General experimental workflow for this compound Phase 2 trials.
References
- 1. This compound acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound eased symptoms in phase II celiac trial | MDedge [mdedge.com]
- 6. A Randomized, Double-Blind Study of this compound Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Larazotide Acetate's Effect on Intestinal Permeability Using the Lactulose/Mannitol (L/M) Ratio
Audience: Researchers, scientists, and drug development professionals.
Introduction: Larazotide acetate (LA) is a synthetic octapeptide designed to regulate tight junctions (TJs) in the intestinal epithelium.[1][2] Its primary mechanism of action is believed to be the antagonism of zonulin, a protein that modulates intestinal permeability by disassembling TJs.[3][4] By inhibiting the zonulin pathway, this compound aims to restore the intestinal barrier function, preventing the paracellular translocation of inflammatory molecules like gliadin peptides in celiac disease.[4][5]
A key method for assessing intestinal permeability in vivo is the lactulose/mannitol (L/M) ratio test. This non-invasive test measures the urinary excretion of two orally administered, non-metabolized sugars.[6][7] Mannitol, a small monosaccharide, is readily absorbed through the transcellular pathway (through the enterocytes) and serves as a marker for the total absorptive surface area. Lactulose, a larger disaccharide, is poorly absorbed and can only permeate the intestinal barrier paracellularly (between the cells) when the tight junctions are open.[8][9] An elevated L/M ratio in urine, therefore, indicates increased intestinal permeability or "leaky gut."[9]
These application notes provide a detailed overview of the protocols for using the L/M ratio to evaluate the efficacy of this compound acetate and summarize the quantitative findings from key clinical studies.
Part 1: Mechanism of Action of this compound Acetate
This compound acetate's primary therapeutic goal is to reverse the pathological increase in intestinal permeability. It is thought to act as a competitive inhibitor at the zonulin receptor, preventing the signaling cascade that leads to the disassembly of tight junctions.[3][4]
Key Signaling Pathway Events:
-
Trigger (e.g., Gliadin): In susceptible individuals, gliadin (a component of gluten) induces the release of zonulin into the intestinal lumen.[3]
-
Zonulin Signaling: Zonulin binds to its receptor on the surface of intestinal epithelial cells.
-
TJ Disassembly: This binding initiates a signaling cascade, often involving Protein Kinase C (PKC) and phosphorylation of Myosin Light Chain-2 (MLC-2).[1][4] This leads to the contraction of the perijunctional actomyosin ring and the rearrangement and redistribution of TJ proteins like Zonula Occludens-1 (ZO-1), occludin, and claudins.[2][4]
-
Increased Permeability: The result is the opening of the paracellular pathway, allowing molecules like gliadin to pass into the lamina propria, triggering an inflammatory response.
-
This compound Intervention: this compound acetate is proposed to block the zonulin receptor, preventing the downstream signaling and preserving tight junction integrity.[4][10]
Part 2: Experimental Protocol for the Lactulose/Mannitol (L/M) Assay
This protocol outlines the steps for assessing intestinal permeability using the L/M test in a clinical research setting to evaluate the effect of an investigational product like this compound acetate.
Detailed Methodology:
-
Patient Preparation:
-
Participants should fast overnight for a minimum of 8 hours. Water is permitted.[11]
-
If clinically permissible, participants should discontinue medications that could affect intestinal permeability (e.g., aspirin, NSAIDs) or renal function for at least 3 days prior to the test.[12]
-
Immediately before the test, the participant should void their bladder completely; this urine is discarded.[6]
-
-
Administration of Sugar Probes:
-
A standard oral solution is prepared, commonly containing 5g of lactulose and 2g of mannitol dissolved in 100 mL of water.[6] Other protocols may use up to 10g of lactulose.
-
The participant drinks the entire solution, and the exact time of ingestion is recorded. This marks the start of the collection period.[12]
-
-
Urine Collection:
-
All urine passed over the subsequent 5 to 6 hours must be collected in a single, clean container.[13] Shorter collection periods (e.g., 2 hours) have been investigated and show good correlation but may capture different excretion dynamics.[9][14]
-
Participants should not eat for the first 2 hours of the test. After 2 hours, they may resume eating but should avoid foods high in fructose or mannitol (e.g., fruits, mushrooms, cauliflower).[11]
-
Adequate hydration is encouraged throughout the collection period to ensure sufficient urine output.[6]
-
-
Sample Processing and Analysis:
-
At the end of the collection period, the total volume of urine is measured and recorded.
-
A representative aliquot (e.g., 10-20 mL) is transferred to a labeled tube and stored frozen (≤ -20°C) until analysis.
-
The concentrations of lactulose and mannitol in the urine sample are quantified using High-Performance Liquid Chromatography (HPLC) with pulsed amperometric detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][7]
-
-
Calculation of the L/M Ratio:
-
First, the percentage of each ingested sugar excreted in the urine is calculated:
-
% Excretion = ([Sugar Concentration in Urine] x Total Urine Volume) / (Total Dose of Sugar Ingested) x 100
-
-
The final L/M ratio is then determined:
-
L/M Ratio = % Lactulose Excretion / % Mannitol Excretion
-
-
Part 3: Quantitative Data from Clinical Trials
Multiple randomized controlled trials (RCTs) have evaluated the effect of this compound acetate on intestinal permeability using the L/M ratio, primarily in patients with celiac disease undergoing a gluten challenge. A consistent finding across these studies is that while this compound often reduces gastrointestinal symptoms, it does not consistently or significantly reduce the L/M ratio compared to placebo.[15][16][17]
Table 1: Summary of L/M Ratio Changes in this compound Acetate Clinical Trials
| Study / Meta-Analysis | Participant Group | Intervention | Placebo Group Outcome (Change in L/M Ratio) | This compound Group Outcome (Change in L/M Ratio) | Statistical Significance (p-value) | Reference(s) |
|---|---|---|---|---|---|---|
| Leffler et al. (2012) | Celiac Disease (Gluten Challenge) | This compound Acetate (0.25, 1, 4, 8 mg) | 70% increase from baseline | No significant change from baseline | Not statistically significant | [16][18] |
| Kelly et al. (2013) | Celiac Disease (Gluten Challenge) | This compound Acetate (1, 4, 8 mg) | L/M Ratio ≈ 2.4 (at end of study) | L/M Ratio ≈ 1.7 (1 mg dose, trended lower) | Not statistically significant | [17][18] |
| Moole et al. (2016) Meta-Analysis | Celiac Disease (Gluten Challenge) | This compound Acetate (various doses) | Pooled Change: 1.91 (95% CI: 1.50 to 2.32) | Pooled Change: 1.34 (95% CI: 0.96 to 1.71) | Not statistically significant | [18] |
| Hoilat et al. (2021) Meta-Analysis | Celiac Disease (4 RCTs, 626 patients) | this compound Acetate (AT-1001) | Endpoint did not significantly differ from this compound group | Endpoint did not significantly differ from placebo group | Not reported as significant |[15] |
Interpretation of Results: The data from clinical trials indicate a disconnect between the L/M ratio biomarker and clinical symptom improvement.[19] While this compound acetate significantly improved gastrointestinal symptoms in patients with celiac disease exposed to gluten, this effect was not mirrored by a statistically significant improvement in intestinal permeability as measured by the L/M test.[15][16] This suggests several possibilities:
-
The L/M ratio may not be sensitive enough to detect the specific changes in paracellular permeability modulated by this compound.
-
The therapeutic effect of this compound on symptoms may be mediated by mechanisms other than, or in addition to, the large-scale reduction of small molecule permeability.
-
The high variability of the L/M test in outpatient settings may have masked a potential treatment effect.[16]
For drug development professionals, this highlights the importance of using a combination of biomarkers and clinical endpoints to assess the efficacy of compounds targeting intestinal barrier function.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yuniquemedical.com [yuniquemedical.com]
- 4. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound — Recess Rx [recessrx.com]
- 6. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. nutripath.com.au [nutripath.com.au]
- 12. gdx.net [gdx.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. A Randomized, Double-Blind Study of this compound Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 18. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 19. beyondceliac.org [beyondceliac.org]
Application Notes and Protocols for Larazotide Administration in Animal Models of Inflammatory Bowel Disease (IBD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of larazotide acetate in preclinical animal models of Inflammatory Bowel Disease (IBD). The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds targeting intestinal barrier function in IBD.
Introduction to this compound
This compound acetate (also known as AT-1001 or INN-202) is a synthetic, eight-amino-acid peptide that acts as a tight junction regulator.[1][2] It is designed to restore the integrity of the intestinal epithelial barrier, which is often compromised in IBD and other gastrointestinal diseases.[3][4] Increased intestinal permeability, or "leaky gut," allows the translocation of luminal antigens, bacteria, and toxins into the underlying tissue, triggering and perpetuating an inflammatory response.[3] this compound acetate aims to counteract this by tightening the junctions between intestinal epithelial cells.[2]
Mechanism of Action
This compound acetate is believed to function as a zonulin antagonist.[2] Zonulin is a protein that modulates the permeability of intestinal tight junctions.[2] In inflammatory conditions, zonulin levels can be elevated, leading to the disassembly of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, and rearrangement of the actin cytoskeleton.[3] This results in increased paracellular permeability. This compound acetate is thought to competitively inhibit the binding of zonulin to its receptor on the surface of intestinal epithelial cells, thereby preventing the opening of tight junctions and restoring normal barrier function.[2]
Application in IBD Animal Models
While extensively studied in celiac disease, the application of this compound acetate in IBD models is an emerging area of research. The rationale for its use in IBD stems from the established role of intestinal barrier dysfunction in the pathogenesis of both Crohn's disease and ulcerative colitis.[3] Preclinical studies have begun to explore the efficacy of this compound in mitigating colitis in animal models.
A key study investigated the effects of this compound acetate (AT-1001) in a dextran sulfate sodium (DSS)-induced colitis model in zonulin transgenic mice, which exhibit increased intestinal permeability.[1] This study demonstrated that this compound acetate could significantly reduce the severity of colitis, highlighting its potential as a therapeutic agent for IBD.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from a study administering this compound acetate in a DSS-induced colitis model in zonulin transgenic mice.[1]
Table 1: Effect of this compound Acetate on Mortality in DSS-Induced Colitis
| Treatment Group | Animal Strain | Mortality Rate (%) |
| DSS | Zonulin Transgenic | >70 |
| DSS + this compound Acetate (AT-1001) | Zonulin Transgenic | 0 |
Table 2: Effect of this compound Acetate on Body Weight Loss in DSS-Induced Colitis
| Treatment Group | Animal Strain | Maximum Body Weight Loss (%) |
| DSS | Zonulin Transgenic | ~20 |
| DSS + this compound Acetate (AT-1001) | Zonulin Transgenic | Recovery to baseline |
| DSS | Wild Type | ~10 |
Table 3: Effect of this compound Acetate on Intestinal Permeability in DSS-Induced Colitis
| Treatment Group | Animal Strain | Intestinal Permeability (FITC-dextran) |
| Untreated | Zonulin Transgenic | Higher than Wild Type at baseline |
| DSS | Zonulin Transgenic | Significantly increased |
| DSS + this compound Acetate (AT-1001) | Zonulin Transgenic | Ameliorated increase |
| DSS | Wild Type | No significant increase |
Experimental Protocols
DSS-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis using dextran sulfate sodium (DSS) in mice, a widely used model that mimics aspects of human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile, distilled water
-
Animal drinking bottles
-
Animal balance
-
Scoring sheets for Disease Activity Index (DAI)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment.
-
DSS Solution Preparation: Prepare a 3.0% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Prepare fresh solution every 2-3 days.
-
Induction of Colitis: Replace the regular drinking water with the 3.0% DSS solution and provide it ad libitum for 7 consecutive days.
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and score the stool consistency and presence of blood daily to calculate the Disease Activity Index (DAI).
-
-
Termination: On day 8, switch the mice back to regular drinking water. The experiment can be terminated at a predetermined time point (e.g., day 8 or later) for tissue collection and analysis.
Disease Activity Index (DAI) Scoring:
The DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | Faintly positive Hemoccult |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
This compound Acetate Administration Protocol (Prophylactic)
This protocol is based on the study by Sturm et al. (2019) and describes the prophylactic administration of this compound acetate in the DSS-induced colitis model.[1]
Materials:
-
This compound acetate (AT-1001)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
Procedure:
-
This compound Acetate Preparation: Dissolve this compound acetate in the appropriate vehicle to the desired concentration. The effective dose in the cited study was not explicitly stated in mg/kg but was administered to achieve a therapeutic effect. A typical starting point for oral administration of peptides in mice can range from 0.1 to 10 mg/kg.
-
Administration Schedule:
-
Begin oral administration of this compound acetate or vehicle to the respective groups of mice daily, starting on the same day as the initiation of DSS treatment (Day 0).
-
Continue daily administration throughout the 7-day DSS treatment period.
-
-
Administration Route: Administer the this compound acetate solution via oral gavage to ensure accurate dosing.
-
Monitoring and Endpoint Analysis: Monitor the mice for DAI as described in the DSS protocol. At the end of the study, collect colon tissue for histological analysis and measurement of inflammatory markers.
Mandatory Visualizations
References
- 1. Zonulin transgenic mice show altered gut permeability and increased morbidity/mortality in the DSS colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Larazotide Acetate Treatment in a Murine Model of Celiac Disease
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Larazotide acetate (also known as AT-1001) is an octapeptide tight junction regulator investigated for its potential as a therapeutic agent for celiac disease. It is believed to work by preventing the opening of intestinal tight junctions, thereby reducing the passage of gliadin peptides into the lamina propria and mitigating the subsequent inflammatory cascade. The HLA-HCD4/DQ8 transgenic mouse is a well-established animal model for studying celiac disease as it expresses the human genes associated with a high risk for the condition. This document provides a detailed protocol for the treatment of HLA-HCD4/DQ8 mice with this compound acetate in the context of a gliadin challenge, based on published preclinical research.
Experimental Protocols
Animal Model
-
Mouse Strain: HLA-HCD4/DQ8 double transgenic mice. These mice are genetically engineered to express human CD4 and the celiac disease-associated HLA-DQ8 molecule.[1]
-
Housing and Diet: Mice should be housed in a specific pathogen-free facility and maintained on a gluten-free diet prior to the commencement of the experimental protocol.
Gliadin Sensitization and Challenge Protocol
This protocol is designed to induce a gluten-sensitive enteropathy in the HLA-HCD4/DQ8 mice.
-
Sensitization Phase:
-
Prepare a gliadin solution (e.g., from crude wheat gluten) in an appropriate buffer.
-
Administer gliadin via intraperitoneal (IP) injection to sensitize the mice. A typical sensitization schedule involves weekly IP injections for a period of three weeks.
-
-
Challenge Phase:
-
Following the sensitization period, initiate a chronic gliadin challenge.
-
Prepare a gliadin solution for oral administration (gavage).
-
Administer gliadin by oral gavage three times per week for a duration of six weeks.
-
This compound Acetate Treatment Protocol
This compound acetate is administered to assess its ability to counteract the effects of the gliadin challenge.
-
Treatment Groups:
-
Control Group: Sensitized mice receiving a rice protein gavage (gluten-free).
-
Gliadin Challenge Group: Sensitized mice receiving a gliadin gavage.
-
This compound Acetate Treatment Group: Sensitized mice receiving this compound acetate prior to the gliadin gavage.
-
-
Dosage and Administration:
-
Reconstitute this compound acetate in a suitable vehicle for oral administration.
-
Administer this compound acetate via oral gavage.
-
The timing of this compound acetate administration is critical; it should be given prior to each gliadin challenge to exert its protective effect on the intestinal barrier.
-
Assessment of Intestinal Permeability
Increased intestinal permeability is a key feature of celiac disease.
-
Methodology: Horseradish Peroxidase (HRP) Flux Assay.
-
At the end of the treatment period, fast the mice overnight.
-
Administer HRP orally.
-
After a defined period, collect blood samples via cardiac puncture.
-
Prepare serum from the blood samples.
-
Measure the concentration of HRP in the serum using an appropriate enzymatic assay. Increased levels of HRP in the blood indicate elevated intestinal permeability.
-
Evaluation of Intestinal Inflammation
Intestinal inflammation is a hallmark of the immune response to gliadin in celiac disease.
-
Methodology: Immunohistochemical Analysis of Macrophage Infiltration.
-
At the end of the study, euthanize the mice and collect the small intestine.
-
Fix the intestinal tissue in 10% neutral buffered formalin and embed in paraffin.
-
Prepare thin sections (e.g., 5 µm) of the intestinal tissue.
-
Perform immunohistochemistry using an antibody specific for a macrophage marker (e.g., F4/80).
-
Quantify the number of positively stained macrophages in the lamina propria of the intestinal villi. This can be done by counting the number of positive cells per villus or per unit area.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experiments.
Table 1: Effect of this compound Acetate on Gliadin-Induced Intestinal Permeability
| Treatment Group | Intestinal Permeability (Serum HRP concentration) | Fold Change vs. Control |
| Control (Rice Gavage) | Baseline Level | 1x |
| Gliadin Challenge | Elevated Level | ~4x |
| This compound + Gliadin | Near Baseline Level | ~1x |
Data presented are illustrative of findings where a gliadin challenge increased horseradish peroxidase (HRP) flux approximately fourfold compared to the control group, and treatment with this compound acetate prevented this increase in permeability.[2]
Table 2: Effect of this compound Acetate on Gliadin-Induced Macrophage Infiltration in the Small Intestine
| Treatment Group | Macrophage Count (cells per villus/unit area) |
| Control (Rice Gavage) | Baseline Number |
| Gliadin Challenge | Significantly Increased Number |
| This compound + Gliadin | Number comparable to Control |
This table reflects findings that this compound acetate treatment inhibited the gliadin-induced accumulation of macrophages in the intestinal lamina propria.[1][2]
Visualizations
Signaling Pathway of this compound Acetate
Caption: Proposed mechanism of this compound acetate in preventing gliadin-induced inflammation.
Experimental Workflow
Caption: Workflow for evaluating this compound acetate in HLA-HCD4/DQ8 mice.
References
Application Notes and Protocols: Celiac Disease Patient-Reported Outcome (CeD PRO) in Larazotide Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Celiac Disease Patient-Reported Outcome (CeD PRO) and its utilization in the clinical development of Larazotide acetate, a zonulin inhibitor investigated for the treatment of celiac disease. This document includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.
Introduction to this compound and the CeD PRO
This compound acetate is a synthetic octapeptide designed to regulate tight junctions in the intestinal epithelium. By inhibiting zonulin, a protein that modulates intestinal permeability, this compound aims to prevent the passage of gluten peptides into the lamina propria, thereby mitigating the inflammatory cascade characteristic of celiac disease.
The Celiac Disease Patient-Reported Outcome (CeD PRO) is a validated instrument developed to assess the severity of symptoms in individuals with celiac disease. It is designed as a daily diary to capture the fluctuating nature of symptoms. The CeD PRO was developed in accordance with the US Food and Drug Administration's (FDA) guidelines for patient-reported outcome measures and has been utilized in pivotal clinical trials.[1][2]
Quantitative Data from this compound Clinical Trials
The following tables summarize the key quantitative data from the Phase 2 and Phase 3 clinical trials of this compound, with a focus on endpoints measured by the CeD PRO.
Table 1: Phase 2 Clinical Trial (NCT01396213) - CeD PRO and Related Endpoints (12-week treatment period)[1][3]
| Endpoint | This compound 0.5 mg (three times daily) | Placebo | p-value |
| Primary Endpoint (CeD-GSRS) | |||
| Mean Change from Baseline in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | Statistically significant improvement | - | 0.022 (ANCOVA) 0.005 (MMRM) |
| Exploratory CeD PRO Endpoints | |||
| Decrease in CeD PRO Symptomatic Days | 26% reduction | - | 0.017 |
| Increase in Improved Symptom Days | 31% increase | - | 0.034 |
| ≥50% Reduction from Baseline in Weekly Average Abdominal Pain Score for ≥6 of 12 weeks | - | - | 0.022 |
| Decrease in Non-GI Symptoms (Headache and Tiredness) | Statistically significant improvement | - | 0.010 |
Higher doses of this compound (1 mg and 2 mg) did not show a statistically significant difference from placebo on these endpoints.[1][3]
Table 2: Phase 3 Clinical Trial (CedLara - NCT03569007) - Study Design and Outcome
| Parameter | Details |
| Study Title | A Phase 3, Randomized, Double-Blind, Placebo Controlled Study to Evaluate the Efficacy and Safety of this compound Acetate for the Relief of Persistent Symptoms in Patients With Celiac Disease on a Gluten-Free Diet |
| Population | Approximately 600 adult patients with celiac disease on a gluten-free diet with persistent symptoms.[4][5][6] |
| Treatment Arms | - this compound 0.25 mg (n=175) - this compound 0.5 mg (n=175) - Placebo (n=175) |
| Primary Efficacy Endpoint | Mean change from baseline for celiac symptom severity based on the CeD PRO abdominal domain score over 12 weeks.[7] |
| Study Outcome | The trial was discontinued following a pre-specified interim analysis.[7][8][9] An independent statistician concluded that the number of additional patients required to demonstrate a statistically significant clinical outcome between this compound and placebo was too large to support the continuation of the trial.[7][8][9] Detailed quantitative data from the interim analysis are not publicly available. |
Experimental Protocols
CeD PRO Instrument Protocol
The CeD PRO is a daily self-administered electronic diary designed to be completed by patients at the same time each day, requiring less than 10 minutes.[10]
-
Scoring: Patients rate the severity of their symptoms on an 11-point Likert scale, ranging from 0 (absent) to 10 (worst possible).[1]
-
Domains and Items: The questionnaire assesses key symptoms of celiac disease. While the exact proprietary wording of the questions is not publicly available, the domains and assessed symptoms include:
Phase 2 Clinical Trial Protocol (NCT01396213)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[1]
-
Phases:
-
4-week single-blind placebo run-in phase.
-
12-week double-blind treatment phase.
-
4-week placebo run-out phase.[1]
-
-
Inclusion Criteria:
-
Adults (18-75 years old).
-
Biopsy-proven and serology-confirmed celiac disease.
-
On a gluten-free diet for at least 12 months.
-
Experiencing persistent symptoms (e.g., diarrhea, abdominal pain, bloating, nausea).
-
Celiac Disease Gastrointestinal Symptom Rating Scale (CeD GSRS) score of ≥ 2.0 prior to randomization.[10]
-
-
Exclusion Criteria:
-
Refractory celiac disease or severe complications.
-
Other chronic active gastrointestinal diseases.
-
-
Treatment Administration: this compound acetate (0.5 mg, 1 mg, or 2 mg) or matching placebo administered orally three times daily, 15 minutes before meals.[1]
-
Outcome Measures:
-
Primary: Average on-treatment score of the CeD-GSRS.
-
Secondary and Exploratory: Various efficacy endpoints including those measured by the CeD PRO.[1]
-
Phase 3 Clinical Trial Protocol (CedLara - NCT03569007)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, outpatient study.[12][13]
-
Phases:
-
5-week screening and eligibility period.
-
12-week double-blind treatment phase.
-
12-week continued safety phase.[8]
-
-
Inclusion Criteria:
-
Male and female adults diagnosed with celiac disease (positive serology and confirmed biopsy) for at least 6 months.
-
On a gluten-free diet for at least 6 months.
-
Experiencing persistent symptoms (e.g., abdominal pain, cramping, bloating, gas, diarrhea, loose stool, or nausea).
-
Willing to maintain their current gluten-free diet throughout the study.[12]
-
-
Exclusion Criteria:
-
Refractory celiac disease or severe complications.
-
Other chronic active GI disease.[13]
-
-
Treatment Administration: this compound acetate (0.25 mg or 0.5 mg) or matching placebo administered as capsules three times daily.[13]
-
Outcome Measures:
-
Primary: Mean change from baseline for celiac symptom severity based on the CeD PRO abdominal domain score over 12 weeks.[7]
-
Visualizations
This compound Mechanism of Action: Zonulin Signaling Pathway
Caption: this compound's inhibition of the zonulin pathway.
This compound Clinical Trial Workflow
References
- 1. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. This compound acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovate Biopharmaceuticals Announces First Patient Dosed in the First Phase 3 Clinical Trial [drug-dev.com]
- 5. celiac.org [celiac.org]
- 6. beyondceliac.org [beyondceliac.org]
- 7. celiac.org [celiac.org]
- 8. beyondceliac.org [beyondceliac.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound eased symptoms in phase II celiac trial | MDedge [mdedge.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Study to Evaluate the Efficacy and Safety of this compound Acetate for the Relief of CeD Symptoms [ctv.veeva.com]
Troubleshooting & Optimization
Larazotide Phase 3 Trial Discontinuation: A Technical FAQ
This technical support center provides researchers, scientists, and drug development professionals with a detailed overview of the discontinuation of the Phase 3 clinical trial for Larazotide (CedLara), a potential treatment for celiac disease.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound Phase 3 trial?
A1: The Phase 3 CedLara trial for this compound was discontinued after a pre-specified interim analysis by an independent statistician.[1][2][3] The analysis concluded that the number of additional patients required to demonstrate a statistically significant clinical outcome between the this compound and placebo groups was too large to feasibly continue the trial.[1][2][4] This indicates that the observed treatment effect in the interim analysis was smaller than anticipated.
Q2: What was the intended primary endpoint of the Phase 3 study?
A2: The primary efficacy endpoint was the mean change from baseline in the Celiac Disease Patient-Reported Outcomes (CeD PRO) abdominal domain score over a 12-week period.[1][5] The CeD PRO is a validated instrument for assessing celiac disease symptoms.
Q3: Were there any safety concerns that led to the trial's discontinuation?
A3: The press releases and public announcements regarding the trial's discontinuation do not mention any safety concerns. The decision was based on the interim analysis of efficacy.[1][5]
Q4: How did the Phase 3 trial design differ from the preceding Phase 2 trial?
A4: The Phase 3 trial aimed for a larger patient population and included a lower dose of this compound compared to the successful Phase 2 trial. The table below summarizes the key parameters of both trials.
Clinical Trial Design Comparison: this compound Phase 2 vs. Phase 3
| Parameter | Phase 2 Trial | Phase 3 Trial (CedLara) |
| Status | Completed | Discontinued |
| Primary Endpoint Met | Yes (for 0.5 mg dose) | N/A (discontinued based on interim analysis) |
| Number of Patients | 342 | Initially targeted 525 |
| Dosing Arms | 0.5 mg, 1 mg, 2 mg this compound, placebo | 0.25 mg this compound, 0.5 mg this compound, placebo |
| Primary Endpoint | Mean change from baseline in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | Mean change from baseline in CeD PRO abdominal domain score |
| Treatment Duration | 12 weeks | 12-week double-blind efficacy portion |
Source: 9 Meters Biopharma press releases and clinical trial information.[1][5]
Experimental Protocols
Methodology for the Primary Endpoint Assessment (Phase 3)
The primary endpoint was the assessment of the mean change in celiac symptom severity. This was measured using the Celiac Disease Patient-Reported Outcomes (CeD PRO) abdominal domain score. The protocol involved the following steps:
-
Baseline Assessment: At the beginning of the trial, patients' baseline celiac symptom severity was recorded using the CeD PRO instrument.
-
Treatment Period: Patients were randomized to receive one of the specified doses of this compound or a placebo, which they took for 12 weeks.
-
Data Collection: Throughout the 12-week treatment period, patients regularly reported their symptoms using the CeD PRO.
-
Final Assessment: At the end of the 12-week period, a final CeD PRO score was recorded.
-
Analysis: The mean change from the baseline score was calculated for each treatment group and compared to the placebo group to determine the efficacy of this compound.
Visualizations
This compound's Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound. In celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which leads to the disassembly of tight junctions between intestinal epithelial cells. This increases intestinal permeability, allowing gluten fragments to provoke an inflammatory response. This compound, a zonulin antagonist, is designed to prevent this process.
Caption: Proposed mechanism of action of this compound in celiac disease.
Logical Flow of this compound Phase 3 Trial Discontinuation
This diagram outlines the decision-making process that led to the discontinuation of the CedLara trial.
Caption: Decision pathway for the discontinuation of the this compound Phase 3 trial.
References
Technical Support Center: Larazotide Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larazotide acetate.
Troubleshooting Guides and FAQs
This section addresses specific issues and questions that may arise during experiments involving this compound acetate, with a focus on its observed inverse dose-response relationship.
Q1: We are not observing the expected decrease in intestinal permeability in our in vitro model with increasing concentrations of this compound acetate. In fact, higher doses seem less effective. Is this a known phenomenon?
A1: Yes, this is a documented phenomenon for this compound acetate and is referred to as an "inverse dose-response" or a U-shaped dose-response curve. Clinical trials have shown that lower doses of this compound acetate can be more effective in reducing symptoms of celiac disease than higher doses. For instance, a large clinical trial demonstrated that a 0.5 mg dose of this compound acetate was effective in reducing symptoms, whereas 1 mg and 2 mg doses were not significantly different from placebo.[1] This suggests that the therapeutic window for this compound acetate may be narrow, and "more" is not necessarily better. It is crucial to perform a thorough dose-response study to identify the optimal concentration for your specific experimental model.
Q2: What is the proposed mechanism of action for this compound acetate, and how might it explain the inverse dose-response?
A2: this compound acetate is an octapeptide that acts as a tight junction regulator.[2][3][4] Its primary mechanism is thought to be the antagonism of zonulin, a protein that modulates intestinal permeability.[2][5] In celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which leads to the disassembly of tight junctions and increased intestinal permeability.[3] this compound acetate is believed to block the zonulin receptors (EGFR and PAR2) on intestinal epithelial cells, thereby preventing the downstream signaling cascade that leads to tight junction disassembly.[3]
The inverse dose-response is not fully understood, but potential explanations include:
-
Receptor Downregulation or Desensitization: At higher concentrations, this compound acetate might induce the downregulation or desensitization of its target receptors, rendering them less responsive to the peptide.
-
Off-Target Effects: Higher concentrations may lead to off-target effects that counteract the primary therapeutic action.
-
Self-Aggregation: Peptides can sometimes self-aggregate at higher concentrations, reducing their effective concentration and ability to interact with their target.
Q3: Our transepithelial electrical resistance (TEER) measurements are highly variable when testing this compound acetate. What are some common pitfalls?
A3: High variability in TEER measurements can be a significant issue. Here are some common causes and troubleshooting tips:
-
Cell Monolayer Inconsistency: Ensure your epithelial cell monolayers (e.g., Caco-2, MDCK) are fully confluent and have formed mature tight junctions before starting the experiment. Visually inspect the monolayers and allow for sufficient culture time post-seeding.
-
Temperature and pH Fluctuations: TEER is sensitive to changes in temperature and pH. Always pre-warm your buffers and media to the incubator temperature (typically 37°C) and ensure they are properly buffered.
-
Electrode Placement: Inconsistent placement of the TEER electrodes can lead to significant variability. Ensure the electrodes are placed in the same position and depth in each well for every measurement.
-
Mechanical Disruption: Be gentle when handling the cell culture plates to avoid mechanically disrupting the cell monolayer.
-
This compound Acetate Preparation: Prepare fresh solutions of this compound acetate for each experiment. Ensure it is fully dissolved in the vehicle before adding it to the cells.
Q4: We are trying to visualize the effect of this compound acetate on tight junction protein localization using immunofluorescence, but the results are inconclusive. Any suggestions?
A4: When performing immunofluorescence for tight junction proteins like ZO-1, occludin, or claudins, consider the following:
-
Optimal Seeding Density: Ensure an optimal cell seeding density to achieve a confluent monolayer without overcrowding, which can affect junctional protein expression and localization.
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents is critical. For example, methanol fixation can sometimes obscure certain epitopes. You may need to optimize your protocol by trying different fixation methods (e.g., paraformaldehyde followed by Triton X-100 permeabilization).
-
Antibody Validation: Use well-validated primary antibodies specific to the tight junction proteins of interest. Titrate your primary and secondary antibodies to achieve optimal signal-to-noise ratios.
-
Timing of Treatment: The timing of this compound acetate treatment and the subsequent fixation is crucial. You may need to perform a time-course experiment to determine the optimal window for observing changes in protein localization.
Quantitative Data
The following table summarizes the clinical trial data that highlights the inverse dose-response of this compound acetate in patients with celiac disease.
| Dose of this compound Acetate | Primary Endpoint (Reduction in CeD-GSRS Score vs. Placebo) | Statistical Significance (p-value) |
| 0.5 mg (three times daily) | Met | 0.022 |
| 1 mg (three times daily) | Not Met | Not Significantly Different from Placebo |
| 2 mg (three times daily) | Not Met | Not Significantly Different from Placebo |
| (Data from a randomized, double-blind, placebo-controlled study in adults with celiac disease on a gluten-free diet)[1] |
Experimental Protocols
Protocol: In Vitro Caco-2 Cell Permeability Assay (Calcium Switch Assay)
This protocol is a common method to assess the effect of this compound acetate on the assembly of tight junctions in vitro.
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer with stable, high TEER values (typically >250 Ω·cm²). This can take up to 21 days post-seeding.
-
-
Calcium Depletion (to disrupt tight junctions):
-
Gently wash the Caco-2 monolayers with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells in a low-calcium medium (e.g., calcium-free DMEM) for a defined period (e.g., 2 hours) to disrupt the calcium-dependent cell-cell junctions.
-
Measure TEER to confirm a significant drop, indicating tight junction disassembly.
-
-
Treatment with this compound Acetate:
-
Replace the low-calcium medium with a normal-calcium medium containing different concentrations of this compound acetate (e.g., 0.1 µg/mL, 1 µg/mL, 10 µg/mL, 100 µg/mL) or a vehicle control.
-
Incubate the cells for various time points (e.g., 1, 2, 4, 6 hours).
-
-
Assessment of Tight Junction Reassembly:
-
TEER Measurement: At each time point, measure the TEER of the monolayers. An increase in TEER over time indicates the reassembly of tight junctions. Compare the rate and extent of TEER recovery in the this compound acetate-treated groups to the control group.
-
Paracellular Flux Assay: At the end of the experiment, add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical side of the inserts. After a defined incubation period, measure the fluorescence in the basolateral medium. A lower fluorescence in the basolateral chamber indicates reduced paracellular permeability.
-
Immunofluorescence: At the end of the experiment, fix the cells and perform immunofluorescence staining for tight junction proteins (e.g., ZO-1, occludin) to visualize their localization at the cell borders.
-
Visualizations
Caption: Proposed signaling pathway of this compound acetate in preventing gluten-induced tight junction disassembly.
Caption: Experimental workflow for assessing this compound acetate's effect on tight junction assembly.
References
- 1. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Larazotide Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of larazotide acetate for maximum efficacy in experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound acetate?
This compound acetate is a synthetic octapeptide that acts as a tight junction regulator.[1][2] It is believed to function as a zonulin antagonist.[3][4][5] Zonulin is a protein that modulates the permeability of tight junctions between intestinal epithelial cells.[4][6] By inhibiting zonulin, this compound helps to restore the integrity of the intestinal barrier, preventing the passage of inflammatory molecules like gliadin fragments.[3][4] This action helps to reduce the inflammatory cascade seen in conditions like celiac disease.[3] In vitro studies have shown that this compound acetate promotes the assembly of tight junctions and the proper localization of key tight junction proteins such as ZO-1, occludin, and claudins.[6][7]
Q2: What is the optimal dosage of this compound acetate observed in clinical trials?
Clinical trial data suggests a paradoxical dose-response relationship for this compound acetate. The most promising results have been observed at a lower dose of 0.5 mg taken three times daily.[8][9] In a Phase 2b trial involving adults with celiac disease on a gluten-free diet, the 0.5 mg dose met the primary endpoint of reducing gastrointestinal symptoms.[8] Higher doses of 1 mg and 2 mg did not show a statistically significant difference from placebo.[6][8] The reasons for this inverse dose effect are not fully understood but may involve drug accumulation or receptor desensitization at higher concentrations.[10]
Q3: What has been the outcome of the Phase 3 clinical trials for this compound?
The Phase 3 clinical trial for this compound acetate (CedLara) was discontinued.[11][12][13] An interim analysis revealed that the number of patients required to demonstrate a statistically significant clinical outcome between the this compound and placebo groups was too large to feasibly continue the trial.[11][12][14][15] The company, 9 Meters Biopharma, planned to further analyze the data to identify any specific subgroups of patients or symptoms that may have responded to the treatment.[11][13]
Q4: Can this compound be used as a replacement for a gluten-free diet in celiac disease research models?
No, this compound acetate is not a replacement for a gluten-free diet.[4] It is being investigated as an adjunct therapy to help manage symptoms that persist in some individuals despite adherence to a strict gluten-free diet, potentially due to inadvertent gluten exposure.[4][8][9]
Troubleshooting Experimental Assays
Problem: High variability in intestinal permeability measurements (e.g., Lactulose/Mannitol ratio) in an outpatient setting.
-
Possible Cause: The lactulose-to-mannitol (LAMA) ratio can be highly variable in outpatient settings, which can preclude accurate assessment of intestinal permeability changes.[16][17] Factors such as diet, hydration status, and timing of urine collection can influence the results.
-
Suggested Solution:
-
For in-vivo animal studies, ensure strict control over diet and fluid intake.
-
Consider performing permeability assays in a more controlled environment, if feasible.
-
Increase the number of subjects per group to improve statistical power and account for variability.
-
Supplement LAMA ratio data with direct histological examination of tight junction integrity in intestinal tissue samples.
-
Problem: Lack of a dose-dependent effect in in-vitro tight junction assays.
-
Possible Cause: As observed in clinical trials, higher doses of this compound may be less effective than lower doses.[8][10] This could be due to receptor saturation or other complex cellular mechanisms.
-
Suggested Solution:
-
Test a wide range of concentrations, including very low doses, to identify the optimal concentration for your specific cell model.
-
Ensure that the cell monolayers are in a "leaky" state before applying this compound to observe a significant effect on tight junction restoration.[7]
-
Monitor the expression and localization of tight junction proteins (e.g., ZO-1, occludin) via immunofluorescence or Western blotting to correlate with functional permeability data.
-
Quantitative Data Summary
Table 1: Summary of Key Phase 2b Clinical Trial Results for this compound Acetate [8]
| Dosage Group | Primary Endpoint (Change in CeD-GSRS Score vs. Placebo) | Key Secondary Endpoints (vs. Placebo) |
| 0.5 mg TID | Met (ANCOVA p=0.022, MMRM p=0.005) | - 26% decrease in symptomatic days (p=0.017)- 31% increase in improved symptom days (p=0.034)- Decrease in headache and tiredness (p=0.010) |
| 1 mg TID | Not Met | No significant difference |
| 2 mg TID | Not Met | No significant difference |
CeD-GSRS: Celiac Disease Gastrointestinal Symptom Rating Scale; TID: Three times a day; ANCOVA: Analysis of Covariance; MMRM: Mixed Model for Repeated Measures.
Detailed Experimental Protocols
In-Vitro Tight Junction Assembly Assay (Calcium Switch Assay) [7]
-
Cell Culture: Culture Madin-Darby canine kidney (MDCK) cells to confluence.
-
Calcium Depletion: Incubate cells in a calcium-free medium to disrupt cell-cell junctions.
-
Treatment: Add this compound acetate at the desired concentrations to the cells in a low-calcium medium.
-
Calcium Re-pletion ("Calcium Switch"): Restore normal calcium concentration to the medium to induce synchronous tight junction formation.
-
Assessment:
-
Transepithelial Electrical Resistance (TEER): Measure TEER at various time points after the calcium switch to assess the rate and extent of tight junction formation.
-
Immunofluorescence: Fix and stain cells for tight junction proteins (ZO-1, occludin, claudins) and E-cadherin to visualize their localization at cell-cell junctions.
-
Actin Staining: Stain for F-actin (e.g., with phalloidin) to observe the rearrangement of the actin cytoskeleton, which is crucial for tight junction assembly.
-
In-Vivo Gliadin Challenge in a Transgenic Mouse Model [18]
-
Animal Model: Use HLA-HCD4/DQ8 double transgenic mice, which are sensitized to gliadin.
-
Treatment: Administer this compound acetate orally to the mice.
-
Gliadin Challenge: Challenge the mice with gliadin.
-
Assessment:
-
Intestinal Macrophage Accumulation: Perform immunohistochemistry on intestinal tissue sections to quantify the infiltration of macrophages.
-
Tight Junction Structure: Use electron microscopy or immunofluorescence to examine the integrity of tight junction structures in the intestinal epithelium.
-
Visualizations
Caption: this compound's proposed mechanism of action in the intestinal epithelium.
Caption: Workflow for an in-vitro calcium switch assay to assess tight junction assembly.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Introduction - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 5. jillcarnahan.com [jillcarnahan.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. This compound acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. medrxiv.org [medrxiv.org]
- 11. beyondceliac.org [beyondceliac.org]
- 12. biospace.com [biospace.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. celiac.org [celiac.org]
- 15. Once Promising Celiac Drug this compound Looks Doomed After Disappointing Phase 3 Trial - Celiac.com [celiac.com]
- 16. A Randomized, Double-Blind Study of this compound Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Randomized, Double-Blind Study of this compound Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge [dash.harvard.edu]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Larazotide Acetate Clinical Trials: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects and adverse events of Larazotide Acetate observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound Acetate and what is its mechanism of action?
A1: this compound acetate (also known as AT-1001) is a first-in-class, oral peptide designed as an adjunct therapy for celiac disease. Its mechanism of action is to regulate the tight junctions between intestinal epithelial cells. In celiac disease, gluten exposure can lead to the release of zonulin, a protein that loosens these tight junctions, increasing intestinal permeability. This "leaky gut" allows gluten peptides to pass into the lamina propria, triggering an inflammatory immune response. This compound acetate acts as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing the passage of gluten peptides.
Q2: What is the overall safety profile of this compound Acetate in clinical trials?
A2: Across multiple clinical trials, this compound acetate has generally been found to be well-tolerated, with a safety profile comparable to placebo.[1][2] No serious adverse events directly attributable to the drug have been consistently reported.
Q3: What are the most commonly reported side effects of this compound Acetate?
A3: The most frequently reported adverse events in clinical trials have been headache and gastrointestinal symptoms such as diarrhea, nausea, and abdominal pain.[1][3][4] However, the incidence of these events was often similar in both the this compound acetate and placebo groups.
Q4: Was there a dose-dependent relationship observed for adverse events?
A4: Interestingly, clinical trials have not consistently shown a clear dose-dependent relationship for adverse events.[2][3] In some studies, lower doses of this compound acetate appeared to be more effective in reducing symptoms than higher doses.[2][3]
Q5: Why was the Phase 3 clinical trial (CedLara, NCT03569007) for this compound Acetate discontinued?
A5: The Phase 3 CedLara trial was discontinued in June 2022 following an interim analysis.[5][6] The analysis determined that the trial was unlikely to meet its primary endpoint, as a much larger sample size would be needed to show a statistically significant difference between the drug and placebo.[5][6] This decision was based on futility and not on safety concerns.[5][6]
Q6: Has this compound Acetate received FDA approval?
A6: As of late 2025, this compound acetate has not been approved by the FDA for the treatment of celiac disease.
Data Presentation: Adverse Events in Clinical Trials
The following tables summarize the treatment-emergent adverse events (TEAEs) from two key clinical trials of this compound Acetate.
Table 1: Summary of Adverse Events in a Gluten Challenge Study (Leffler et al., 2012)
| Adverse Event Category | Placebo + Gluten (n=13) | 0.25 mg LA + Gluten (n=12) | 1 mg LA + Gluten (n=12) | 4 mg LA + Gluten (n=12) | 8 mg LA + Gluten (n=12) |
| Patients with ≥1 AE | 7 (53.8%) | 5 (41.7%) | 7 (58.3%) | 7 (58.3%) | 6 (50.0%) |
| Headache | 3 (23.1%) | 3 (25.0%) | 4 (33.3%) | 4 (33.3%) | 3 (25.0%) |
| Diarrhea | 3 (23.1%) | 1 (8.3%) | 2 (16.7%) | 1 (8.3%) | 2 (16.7%) |
| Nausea | 2 (15.4%) | 1 (8.3%) | 3 (25.0%) | 2 (16.7%) | 1 (8.3%) |
| Abdominal Pain | 2 (15.4%) | 1 (8.3%) | 2 (16.7%) | 2 (16.7%) | 1 (8.3%) |
| Urinary Tract Infection | 1 (7.7%) | 1 (8.3%) | 0 (0%) | 1 (8.3%) | 2 (16.7%) |
Data adapted from Leffler et al., Am J Gastroenterol, 2012.
Table 2: Treatment-Emergent Adverse Events (≥3% in any group) in a Phase 2b Study of Patients on a Gluten-Free Diet (Leffler et al., 2015)
| Preferred Term | Placebo (n=84) | 0.5 mg this compound (n=86) | 1 mg this compound (n=86) | 2 mg this compound (n=86) |
| Any TEAE | 45 (53.6%) | 43 (50.0%) | 48 (55.8%) | 44 (51.2%) |
| Headache | 10 (11.9%) | 11 (12.8%) | 13 (15.1%) | 10 (11.6%) |
| Diarrhea | 8 (9.5%) | 5 (5.8%) | 7 (8.1%) | 6 (7.0%) |
| Nausea | 5 (6.0%) | 4 (4.7%) | 6 (7.0%) | 5 (5.8%) |
| Abdominal pain | 4 (4.8%) | 3 (3.5%) | 5 (5.8%) | 4 (4.7%) |
| Upper respiratory tract infection | 3 (3.6%) | 4 (4.7%) | 3 (3.5%) | 3 (3.5%) |
| Urinary tract infection | 3 (3.6%) | 2 (2.3%) | 4 (4.7%) | 3 (3.5%) |
| Fatigue | 3 (3.6%) | 3 (3.5%) | 3 (3.5%) | 2 (2.3%) |
Data extracted from supplementary materials of Leffler et al., Gastroenterology, 2015.
Troubleshooting Guides
Issue: Higher than expected incidence of headaches in the treatment arm.
Possible Cause: Headaches are a commonly reported adverse event in this compound acetate clinical trials, but the incidence is often similar to placebo.[3] It is important to rule out other contributing factors.
Troubleshooting Steps:
-
Review Patient Diaries: Analyze patient-reported outcome (PRO) diaries for any correlation between the onset of headaches and other factors such as diet, stress, or concomitant medications.
-
Blinding Assessment: Ensure that the study blind has not been compromised, as knowledge of treatment allocation can influence symptom reporting.
-
Concomitant Medication Review: Check for any changes in the use of over-the-counter or prescription medications that could be causing headaches.
Issue: Lack of a clear dose-response in efficacy or adverse events.
Possible Cause: Clinical trials with this compound acetate have shown that lower doses may be more effective and that there isn't a linear relationship between dose and effect.[2][3]
Troubleshooting Steps:
-
Re-evaluate Dose Selection: Consider if the selected dose range is appropriate. It may be that the optimal therapeutic window is narrow.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If PK data is available, model the drug concentration at the site of action to understand if higher doses lead to receptor saturation or other non-linear effects.
-
Subgroup Analysis: Investigate if there are patient subgroups that respond differently to various doses based on baseline characteristics.
Experimental Protocols
1. Gluten Challenge Protocol
-
Objective: To assess the efficacy of this compound acetate in preventing or mitigating the effects of gluten exposure in patients with celiac disease.
-
Methodology:
-
Patient Population: Typically, adult patients with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 6-12 months and have normalized serology (e.g., anti-tTG ≤ 10 EU).[7][8]
-
Gluten Administration: A standardized amount of gluten (e.g., 2.4 g to 2.7 g per day) is administered in divided doses with meals.[9][10] Gluten is often provided in capsules to blind the participants.
-
Duration: The gluten challenge period typically lasts for 14 days to 6 weeks.[9][10]
-
Symptom Monitoring: Gastrointestinal and non-gastrointestinal symptoms are recorded daily by participants using a patient-reported outcome tool such as the Celiac Disease Patient-Reported Outcome (CeD-PRO).[11] The Gastrointestinal Symptom Rating Scale (GSRS) or its celiac-specific version (CeD-GSRS) is often completed weekly.[2]
-
2. Assessment of Intestinal Permeability: Lactulose/Mannitol (LAMA) Test
-
Objective: To measure changes in intestinal permeability as a biomarker of this compound acetate's effect on tight junction function.
-
Methodology:
-
Preparation: Patients fast overnight.
-
Ingestion of Sugar Solution: Patients drink a solution containing a known amount of two non-metabolizable sugars, lactulose and mannitol.
-
Urine Collection: Urine is collected over a specified period, typically 5-6 hours.
-
Analysis: The concentrations of lactulose and mannitol in the urine are measured. The ratio of lactulose to mannitol (LAMA ratio) is calculated. An increased LAMA ratio indicates increased intestinal permeability, as the larger lactulose molecule should not be readily absorbed.
-
3. Symptom Assessment: Celiac Disease Patient-Reported Outcome (CeD-PRO)
-
Objective: To capture the patient's perspective on the severity of their celiac disease symptoms.
-
Methodology:
-
Format: The CeD-PRO is a daily diary completed by the patient.[11]
-
Content: It typically includes questions about the severity of gastrointestinal symptoms (e.g., abdominal pain, bloating, diarrhea) and non-gastrointestinal symptoms (e.g., headache, fatigue) over the past 24 hours.[11][12]
-
Scoring: Symptoms are usually rated on a numerical scale (e.g., 0-10).[11]
-
Visualizations
Caption: this compound's mechanism of action on tight junctions.
Caption: A typical workflow for a this compound clinical trial.
References
- 1. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 2. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind Study of this compound Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. beyondceliac.org [beyondceliac.org]
- 6. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. WO2014039712A1 - Patient reported outcome instrument - Google Patents [patents.google.com]
Technical Support Center: Overcoming High Variability in Ratio-Based Measurements
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering high variability in their ratiometric experimental data. This guide provides troubleshooting steps and frequently asked questions to help you identify and mitigate sources of error in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high variability in cell-based assays?
High variability in cell-based assays can originate from three main areas: biological variability, technical variability, and data analysis inconsistencies.
-
Biological Variability: Inherent differences in cell populations, passage number, cell health, and metabolic activity.
-
Technical Variability: Inconsistencies in experimental execution, such as pipetting errors, temperature fluctuations, incubation times, and reagent preparation.[1]
-
Data Analysis: Incorrect background subtraction, inconsistent data normalization, and inappropriate statistical methods.
Q2: How can I minimize variability stemming from my cell culture practices?
Consistent cell culture technique is fundamental to reducing assay variability.
-
Standardize Cell Passage Number: Use cells within a defined, narrow passage number range for all experiments.
-
Ensure Cell Health and Viability: Regularly monitor cell morphology and perform viability counts before seeding. Avoid using cells that are over-confluent.[2]
-
Consistent Seeding Density: Optimize and maintain a consistent cell seeding density across all wells and plates. Uneven cell distribution can significantly impact results.[2][3]
Q3: My assay involves a fluorescent readout. What specific factors should I consider?
Fluorescence-based assays are sensitive to environmental factors.
-
Media Composition: Phenol red in culture media can cause high background fluorescence. It is often recommended to use phenol red-free media for fluorescent assays.[4]
-
Compound Interference: Test compounds may be inherently fluorescent or interfere with the fluorescent dye, leading to artificially high or low readings.
-
Photobleaching: Exposure to light during incubation and plate reading can reduce the fluorescent signal. Minimize light exposure where possible.
-
Plate Selection: For fluorescent assays, use black-walled, clear-bottom plates to reduce crosstalk between wells and minimize background fluorescence.[4]
Q4: What is the "edge effect" and how can I mitigate it?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature gradients.
-
Mitigation Strategies:
-
Avoid using the outer wells for critical samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[3]
-
Ensure proper plate sealing to minimize evaporation.
-
Allow plates to equilibrate to room temperature before adding reagents or reading.
-
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of High Variability
This guide provides a logical workflow to identify the source of variability in your assay.
DOT Script for Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting high assay variability.
Guide 2: Optimizing Experimental Parameters
Use the following tables to systematically optimize key parameters of your cell-based assay.
Table 1: Cell Seeding Density Optimization
| Seeding Density (cells/well) | Signal | Background | Signal-to-Background Ratio | Coefficient of Variation (%CV) |
| 2,500 | Enter Data | Enter Data | Calculate | Calculate |
| 5,000 | Enter Data | Enter Data | Calculate | Calculate |
| 10,000 | Enter Data | Enter Data | Calculate | Calculate |
| 20,000 | Enter Data | Enter Data | Calculate | Calculate |
Table 2: Reagent Incubation Time Optimization
| Incubation Time (minutes) | Signal | Background | Signal-to-Background Ratio | Coefficient of Variation (%CV) |
| 30 | Enter Data | Enter Data | Calculate | Calculate |
| 60 | Enter Data | Enter Data | Calculate | Calculate |
| 90 | Enter Data | Enter Data | Calculate | Calculate |
| 120 | Enter Data | Enter Data | Calculate | Calculate |
Experimental Protocols
Protocol 1: Standardizing Pipetting Technique to Reduce Variability
Inconsistent pipetting is a major source of error.[1] Follow this protocol to improve precision.
-
Use Calibrated Pipettes: Ensure all pipettes are within their calibration period.
-
Consistent Tip Immersion: Immerse the pipette tip to a consistent depth below the surface of the liquid.
-
Pre-wet the Tip: Aspirate and dispense the liquid back into the reservoir three times before taking the volume for delivery.
-
Standardize Aspiration/Dispensing Speed: Use a consistent and smooth plunger motion.
-
Reverse Pipetting for Viscous Liquids: For viscous solutions, aspirate more than the required volume, and then dispense only the set volume.
Protocol 2: Workflow for a Cell-Based Fluorescence Assay
This protocol outlines a generalized workflow for a typical cell-based fluorescence assay, highlighting critical steps for minimizing variability.
DOT Script for Assay Workflow:
Caption: A generalized workflow for a cell-based fluorescence assay.
Signaling Pathways and Logical Relationships
Diagram 1: Sources of Assay Variability
This diagram illustrates the relationship between different sources of experimental variability.
DOT Script for Variability Sources:
Caption: Key contributing factors to high assay variability.
References
Improving statistical power in celiac disease clinical trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working on celiac disease. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust clinical trials and overcome common experimental hurdles to improve statistical power.
Troubleshooting Guides
Q1: We are observing a high placebo response in our trial's histological endpoints. What could be the cause, and how can we mitigate this?
A1: A significant placebo effect is a well-documented challenge in celiac disease clinical trials[1]. Several factors can contribute to this phenomenon:
-
Increased Dietary Adherence: Participants in a clinical trial setting, who are receiving regular follow-ups and reminders, may become more stringent with their gluten-free diet (GFD)[1]. This increased adherence can lead to mucosal healing, independent of the investigational drug's effect.
-
The "Trial Effect": The very act of participating in a study, including more frequent contact with healthcare professionals and a heightened awareness of their condition, can lead to improved outcomes[1][2].
-
Patchy Nature of Celiac Disease: Celiac disease can affect the small intestine in a patchy manner. Biopsies taken at different times from slightly different locations might show varying degrees of villous atrophy, which could be misinterpreted as a placebo response[3][4].
Mitigation Strategies:
-
Standardized Gluten Challenge: For trials involving a gluten challenge, ensure a standardized, controlled administration of gluten to all participants to minimize variability in gluten exposure. A sham gluten arm is also recommended[5].
-
Objective and Centralized Histological Assessment: Employ a central, blinded pathologist or a validated quantitative histology method to read all biopsies. This reduces inter-observer variability[6].
-
Stringent Inclusion Criteria: Enroll patients with a well-documented history of celiac disease and persistent villous atrophy despite being on a GFD for at least 12 months[5][7].
-
Patient-Reported Outcome (PRO) Measures: Utilize validated PROs, such as the Celiac Disease Symptom Diary (CDSD) or the Celiac Disease Patient-Reported Outcome (CeD-PRO), to capture symptomatic changes, which may be less susceptible to the placebo effect than histology alone[8][9].
-
Lead-in Period: Incorporate a placebo run-in period to identify and exclude patients who show significant improvement on placebo alone before randomization[5].
Q2: Our Villous Height to Crypt Depth (Vh:Cd) ratio measurements show high variability between subjects and even within the same subject's biopsies. How can we improve the consistency of this endpoint?
A2: High variability in Vh:Cd ratio measurements is a common issue that can significantly impact the statistical power of a trial. Here are key areas to focus on for standardization:
-
Biopsy Acquisition:
-
Number and Location: It is recommended to take at least four biopsies from the second part of the duodenum and two from the duodenal bulb to account for the patchy nature of the disease[3][5].
-
Technique: The single-biopsy technique (one bite per pass of the forceps) has been shown to yield better-oriented specimens compared to the double-biopsy technique[10].
-
-
Biopsy Orientation and Processing:
-
Immediate Orientation: Biopsies should be immediately oriented on a supportive material (e.g., acetate cellulose filter paper) in the endoscopy suite to ensure they are sectioned perpendicularly[3][11].
-
Separate Jars: Biopsies from the bulb and the distal duodenum should be placed in separate, clearly labeled jars[5].
-
-
Histological Analysis:
-
Quantitative Histology: Employing quantitative morphometric analysis is more reliable and reproducible than qualitative scales[6][8]. This involves measuring multiple, well-oriented villus-crypt units (a minimum of >12 is recommended) and averaging the results[5][6].
-
Centralized Reading: All biopsies should be read by a single, experienced pathologist, or a small group of calibrated pathologists, who are blinded to the treatment allocation and timing of the biopsy (baseline vs. follow-up)[6].
-
Automated Software: Consider using validated software programs for automated quantification of Vh:Cd to reduce manual measurement errors[12].
-
Q3: We are struggling to power our study appropriately. What are the key considerations for sample size calculation in celiac disease trials?
A3: Adequately powering a celiac disease trial requires careful consideration of several factors:
-
Primary Endpoint: The choice of the primary endpoint is critical. Histological endpoints, like the change in Vh:Cd ratio, are considered a direct measure of mucosal healing but can have high variability[4][13]. Patient-Reported Outcomes (PROs) are a direct measure of patient well-being and are increasingly accepted as primary endpoints[8][9].
-
Clinically Meaningful Difference: Define the smallest change in your primary endpoint that you would consider clinically significant. For Vh:Cd ratio, a change of >0.4 has been suggested as relevant[9]. Detecting a smaller difference requires a larger sample size[14].
-
Standard Deviation of the Endpoint: An accurate estimate of the standard deviation of your primary endpoint is crucial. This can be obtained from previously published studies with similar patient populations and methodologies.
-
Power and Significance Level: Typically, a power of at least 80% and a significance level (alpha) of 5% are used[14]. Increasing the desired power will increase the required sample size[14].
-
Dropout Rate: Account for potential patient dropouts during the trial by inflating your calculated sample size. A 10% dropout rate is often a reasonable estimate[14].
Example Scenario for Sample Size Calculation (Hypothetical):
| Parameter | Value | Rationale |
| Primary Endpoint | Change in Vh:Cd ratio | Objective measure of histological improvement. |
| Expected Difference (Effect Size) | 0.5 | A clinically meaningful improvement in Vh:Cd. |
| Standard Deviation | 1.195 | Based on previous studies of Vh:Cd in celiac disease. |
| Power | 80% | Standard for clinical trials. |
| Significance Level (Alpha) | 0.05 (two-tailed) | Standard for statistical significance. |
| Calculated Sample Size per Group | 90 | Based on standard sample size formulas for continuous data[14]. |
| Adjusted Sample Size (10% dropout) | 100 per group | To account for patient attrition. |
| Total Sample Size | 200 |
Note: This is a simplified example. Consultation with a biostatistician is essential for accurate sample size calculations for your specific trial design.
Frequently Asked Questions (FAQs)
Q: What is the current best practice for a gluten challenge protocol in a clinical trial?
A: While there is no single, universally accepted standard, a consensus is emerging from recent studies and expert recommendations[5]. A well-designed gluten challenge should include:
-
Patient Population: Participants should have been on a strict gluten-free diet for at least 12 months and have normal or near-normal villous architecture at baseline[5].
-
Gluten Dose: A daily dose of 3 to 10 grams of gluten is typical[15]. A 14-day challenge with at least 3 grams of gluten per day has been shown to induce histological changes in the majority of adults with celiac disease[16].
-
Duration: A duration of 2 to 8 weeks is common[15][17]. A shorter duration may be sufficient to see histological changes, while a longer duration (≥6 weeks) may be needed to observe significant changes in serology[5][16].
-
Gluten Vehicle: The gluten should be provided in a form that is free of Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols (FODMAPs) to avoid confounding symptoms from non-gluten components[5][18].
-
Sham Gluten Arm: A sham (placebo) gluten arm is crucial to control for the nocebo effect and to have a proper comparator group[5].
Q: Which Patient-Reported Outcome (PRO) measure is most appropriate for my trial?
A: The choice of PRO depends on your trial's specific objectives. The FDA has recognized the Celiac Disease Symptom Diary (CDSD) and the Celiac Disease Patient-Reported Outcome (CeD-PRO) as appropriate for use in registration trials[8].
-
Celiac Disease Symptom Diary (CDSD): This PRO is designed for daily completion and measures the core gastrointestinal and non-gastrointestinal symptoms of celiac disease. It is well-suited for capturing the immediate effects of a gluten challenge or a fast-acting therapy[8][19].
-
Celiac Disease Patient-Reported Outcome (CeD-PRO): This measure assesses the severity and frequency of a broader range of celiac-related symptoms and their impact on daily life over a one-week recall period. It may be more suitable for longer-term trials evaluating the overall impact of a therapy on a patient's well-being[8][20].
-
Other PROs: The Celiac Disease-specific modification of the Gastrointestinal Symptoms Rating Scale (CeD-GSRS) and the Psychological General Well-Being Index (PGWB) have also been used, often together[20].
Q: How reliable are serological markers like anti-tissue transglutaminase (tTG-IgA) as endpoints in clinical trials?
A: Anti-tTG-IgA is a highly sensitive and specific marker for diagnosing celiac disease in untreated patients[21]. However, its utility as a primary endpoint in clinical trials has some limitations:
-
Slow Response Time: Antibody levels may take a considerable amount of time to change in response to gluten exposure or withdrawal, making them less suitable for short-term trials[16].
-
Variability in Assays: There can be variability between different commercial tTG-IgA assay kits, so it is important to use the same assay consistently throughout a trial[22][23].
-
Lack of Correlation with Mucosal Damage: Changes in tTG-IgA levels do not always correlate well with the degree of histological change, especially in patients who are already on a GFD[24].
-
IgA Deficiency: A subset of patients with celiac disease are IgA deficient, which would lead to a false negative tTG-IgA result. In these cases, IgG-based tests (e.g., tTG-IgG or DGP-IgG) are necessary[25][26].
Therefore, while serological markers are valuable as secondary or exploratory endpoints, they are not typically recommended as the sole primary endpoint in celiac disease therapeutic trials[5].
Data Presentation
Table 1: Comparison of Endpoints in Celiac Disease Clinical Trials
| Endpoint | Typical Use | Advantages | Disadvantages |
| Villous Height to Crypt Depth (Vh:Cd) Ratio | Primary Endpoint | Objective measure of mucosal healing; direct assessment of pathology[4][13]. | Invasive; high variability; patchy nature of lesions can lead to sampling error[4]. |
| Intraepithelial Lymphocyte (IEL) Count | Co-primary or Secondary Endpoint | Objective measure of inflammation; can be quantified accurately with CD3 staining[27]. | Can be influenced by other conditions; may not always correlate with villous atrophy. |
| Anti-tissue Transglutaminase (tTG-IgA) | Secondary/Exploratory Endpoint | Non-invasive; widely available; good for initial diagnosis[21]. | Slow response to changes in gluten intake; poor correlation with histology in treated patients; variability between assays[16][22][24]. |
| Patient-Reported Outcomes (e.g., CeD-PRO, CDSD) | Primary or Co-primary Endpoint | Directly measures patient experience and symptoms; non-invasive; FDA-accepted endpoints available[8]. | Subjective; can be influenced by placebo effect[1]. |
Table 2: Example of Histological and Serological Changes in a Gluten Challenge Study
Data synthesized from Leffler et al., 2012. This was a 14-day gluten challenge in 20 adults with biopsy-proven celiac disease.
| Parameter | Baseline (Mean) | Day 14 of Gluten Challenge (Mean) | p-value |
| Vh:Cd Ratio | 2.2 | 1.1 | < 0.001 |
| IEL Count (per 100 enterocytes) | 32.6 | 51.8 | < 0.001 |
| Anti-tTG IgA (U/mL) | Slight increase | Marked increase by day 28 | Not significant at day 14 |
[16]
Experimental Protocols
Protocol 1: Standardized Duodenal Biopsy Acquisition and Handling
-
Patient Preparation: Ensure the patient has been on a gluten-containing diet if the biopsy is for initial diagnosis. For clinical trial monitoring, follow the specific trial protocol regarding diet.
-
Biopsy Location: Obtain a minimum of four biopsies from the second (distal) part of the duodenum and two biopsies from the duodenal bulb[3][5].
-
Biopsy Technique: Use a single-bite-per-forceps-pass technique to maximize the chances of obtaining well-oriented specimens[10].
-
Specimen Handling:
-
Immediately upon retrieval, place each biopsy specimen on a piece of acetate cellulose filter paper or similar absorbent material with the luminal (villus) side up[3].
-
Place the biopsies from the duodenal bulb and the distal duodenum into separate, clearly labeled containers with 10% neutral buffered formalin[5].
-
-
Pathology Request: Clearly indicate the site of each biopsy on the pathology request form.
-
Laboratory Processing: The pathology lab should be instructed to embed the biopsies on edge to ensure a perpendicular cross-section for accurate histological assessment.
Protocol 2: Quantitative Histological Assessment of Vh:Cd Ratio and IEL Count
-
Slide Preparation: Prepare 5-micron thick sections from the paraffin-embedded tissue blocks and stain with hematoxylin and eosin (H&E). For IEL counting, an additional slide should be stained with an anti-CD3 monoclonal antibody[11].
-
Image Acquisition: Digitize the slides using a whole-slide scanner or capture high-resolution images of well-oriented areas using a microscope-mounted camera.
-
Vh:Cd Measurement:
-
Identify at least 12 well-oriented, consecutive villus-crypt units where the entire villus and the base of the adjacent crypt are visible[5].
-
Using calibrated image analysis software, measure the height of each villus from the tip to the junction with the crypt, and the depth of the adjacent crypt from the junction to the base[6].
-
Calculate the Vh:Cd ratio for each unit.
-
The final Vh:Cd ratio for the biopsy is the average of all measured units[6].
-
-
IEL Counting:
-
Blinding and Reproducibility: The pathologist performing the analysis should be blinded to the patient's treatment group and the timing of the biopsy. For multi-center trials, a central reader is highly recommended.
Visualizations
References
- 1. beyondceliac.org [beyondceliac.org]
- 2. researchgate.net [researchgate.net]
- 3. The correct methodological approach to the diagnosis of celiac disease: the point of view of the pathologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. celiac.org [celiac.org]
- 5. Standardizing Randomized Controlled Trials in Celiac Disease: An International Multidisciplinary Appropriateness Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 7. New therapies in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disease activity indices in coeliac disease: systematic review and recommendations for clinical trials | Gut [gut.bmj.com]
- 9. gut.bmj.com [gut.bmj.com]
- 10. celiac.org [celiac.org]
- 11. pathologie-dueren.de [pathologie-dueren.de]
- 12. ViCE: An automated and quantitative program to assess intestinal tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of drugs for celiac disease: review of endpoints for Phase 2 and 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Size Estimation in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beyondceliac.org [beyondceliac.org]
- 16. Kinetics of the histologic, serologic and symptomatic responses to gluten challenge in adults with coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. celiac.ca [celiac.ca]
- 18. fodmapfriendly.com [fodmapfriendly.com]
- 19. Development of the celiac disease symptom diary version 2.1© (CDSD 2.1©) patient-reported outcome measure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pathologie-dueren.de [pathologie-dueren.de]
- 22. Variability of anti-human transglutaminase testing in celiac disease across Mediterranean countries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Performance of Serology Assays for Diagnosing Celiac Disease in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. (Outcome) measure for (intervention) measures – A guide to choosing the appropriate non-invasive clinical outcome measure for intervention studies in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Diagnostic Accuracy of IgA Anti-Transglutaminase and IgG Anti-Deamidated Gliadin for Diagnosis of Celiac Disease in Children under Two Years of Age: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mayocliniclabs.com [mayocliniclabs.com]
- 27. Outcome measures in coeliac disease trials: the Tampere recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Larazotide Formulation and Stability for Oral Delivery: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the formulation and stability testing of larazotide for oral delivery. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in navigating the challenges of developing a stable and effective oral peptide therapeutic.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral formulation and stability of this compound.
1. What is the primary challenge in formulating this compound for oral delivery?
The primary challenge is protecting the peptide from the harsh environment of the gastrointestinal (GI) tract.[1][2][3][4] this compound, an eight-amino acid peptide, is susceptible to both acidic conditions in the stomach and enzymatic degradation by proteases like pepsin, trypsin, and chymotrypsin throughout the GI tract.[1][2][5] This degradation can lead to a loss of biological activity before the peptide reaches its target site in the small intestine.
2. What formulation strategy has been clinically investigated for oral this compound delivery?
A delayed-release formulation has been the primary strategy in clinical trials for this compound acetate.[6] This approach utilizes an enteric coating designed to remain intact in the acidic environment of the stomach (pH 1-3) and dissolve only when it reaches the more neutral pH of the small intestine (above pH 5).[6]
3. What type of enteric coating has been used for this compound?
Studies on a delayed-release formulation of this compound acetate have indicated the use of an enteric methacrylate polymer, such as Eudragit®. Eudragit® polymers are well-established for targeted drug release and are stable in gastric fluid in the presence of digestive enzymes.
4. What is the mechanism of action of this compound, and why is local delivery important?
This compound is a zonulin antagonist that regulates tight junctions between intestinal epithelial cells.[7] It is locally acting and is intended to restore the intestinal barrier function.[7] Therefore, the formulation must release the peptide in the proximal small intestine where it can exert its therapeutic effect directly on the epithelial lining.
5. What are the known degradation products of this compound?
In vivo and ex vivo studies have shown that this compound can be degraded by intestinal enzymes, such as aminopeptidases.[6] This can result in the formation of smaller peptide fragments. For example, the removal of the two N-terminal glycine residues has been observed.[6]
6. What is the solubility of this compound acetate?
The solubility of this compound acetate is pH-dependent. While some sources describe it as slightly soluble or insoluble, it is known to be soluble in aqueous solutions. One study reported its solubility is influenced by the luminal pH and time.
7. Was the oral formulation of this compound successful in clinical trials?
Phase 2 clinical trials showed some promising results. However, the Phase 3 clinical trial for this compound acetate was discontinued.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and stability testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro dissolution in simulated intestinal fluid (pH > 5) | - Incomplete or inconsistent enteric coating. - Inappropriate choice of enteric polymer. - Cross-linking of the coating material upon storage. | - Optimize the coating process parameters (e.g., spray rate, temperature, curing time). - Ensure uniform coating thickness. - Select a Eudragit® polymer with the appropriate pH-dependent solubility for your target release profile. - Investigate the use of plasticizers in the coating formulation. - Conduct stability studies on the coated formulation to assess for changes in dissolution over time. |
| Premature drug release in simulated gastric fluid (pH 1.2) | - Cracks or imperfections in the enteric coating. - Insufficient coating thickness. - Use of an inappropriate enteric polymer that is not resistant to acidic pH. | - Evaluate the integrity of the coating using techniques like scanning electron microscopy (SEM). - Increase the coating thickness and assess its impact on dissolution. - Ensure the selected enteric polymer is designed to be insoluble at low pH. |
| High variability in peptide concentration in in vivo studies | - Inter-subject variability in gastrointestinal transit time and luminal pH. - Inconsistent formulation performance. - Degradation of the peptide in the intestinal lumen after release. | - Increase the number of subjects in animal studies to account for biological variability. - Ensure strict control over the manufacturing process of the formulation to minimize batch-to-batch variability. - Consider the inclusion of enzyme inhibitors in the formulation to protect the peptide after release. |
| Formation of unknown peaks during HPLC stability analysis | - Chemical degradation of this compound (e.g., hydrolysis, oxidation). - Enzymatic degradation if using in vitro models with enzymes. - Interaction with excipients. | - Perform forced degradation studies to identify potential degradation products and their retention times. - Use a stability-indicating HPLC method that can resolve the parent peptide from its degradation products. - Characterize the unknown peaks using mass spectrometry (MS). - Evaluate the compatibility of this compound with all excipients used in the formulation. |
| Poor solubility of this compound acetate during formulation development | - The inherent physicochemical properties of the peptide. - Inappropriate pH of the formulation vehicle. | - Adjust the pH of the formulation vehicle to a range where this compound has optimal solubility. - Consider the use of solubility-enhancing excipients, although their impact on stability and in vivo performance must be carefully evaluated. |
III. Data Presentation
This section summarizes key quantitative data from published studies on this compound formulation and stability.
Table 1: In Vitro Dissolution of Delayed-Release this compound Acetate Formulation
| Time | Dissolution Medium | pH | % this compound Released (Mean ± SD) |
| 120 minutes | Simulated Gastric Fluid (SGF) | 1.2 | Not Dissolved |
| 30-60 minutes | Simulated Intestinal Fluid (SIF) | >5 | 39.7 - 42.8% |
| 90 minutes | Simulated Intestinal Fluid (SIF) | >5 | 79.1% |
| 120-180 minutes | Simulated Intestinal Fluid (SIF) | >5 | 93.7% |
| Data adapted from an in vitro study of a delayed-release formulation.[8] |
Table 2: In Vivo Concentration of this compound in Porcine Intestinal Fluid after Oral Administration of a 1 mg Delayed-Release Formulation
| Time Post-Administration | Location | This compound Concentration (µM, Range) |
| 1 hour | Distal Duodenum | 0.32 - 1.76 |
| 1 hour | Proximal Jejunum | 0.32 - 1.76 |
| 2-4 hours | Distal Duodenum | 0.02 - 0.47 |
| 2-4 hours | Proximal Jejunum | 0.00 - 0.43 |
| Data from an in vivo study in a porcine model.[8][6] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound formulation and stability.
Preparation of Simulated Gastrointestinal Fluids
a) Simulated Gastric Fluid (SGF) (pH 1.2)
-
Materials:
-
Sodium chloride (NaCl)
-
Pepsin (optional, for enzymatic degradation studies)
-
Hydrochloric acid (HCl)
-
Purified water
-
-
Procedure:
b) Simulated Intestinal Fluid (SIF) (pH 6.8)
-
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Pancreatin (optional, for enzymatic degradation studies)
-
Purified water
-
-
Procedure:
In Vitro Dissolution Testing of Delayed-Release this compound Formulation
-
Apparatus: USP Dissolution Apparatus 2 (Paddles).
-
Procedure:
-
Gastric Stage:
-
Medium: 750 mL of SGF (pH 1.2) without enzymes.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Duration: 2 hours.
-
At the end of 2 hours, withdraw a sample for analysis to confirm no significant drug release.
-
-
Intestinal Stage:
-
Add 250 mL of 0.2 M sodium phosphate buffer (pre-warmed to 37 ± 0.5 °C) to the dissolution vessel. The final pH should be approximately 6.8.
-
Continue the dissolution for a specified period (e.g., 3 hours), withdrawing samples at predetermined time points (e.g., 30, 60, 90, 120, 180 minutes).
-
Filter the samples and analyze for this compound concentration using a validated analytical method (e.g., HPLC-UV or UPLC-MS/MS).
-
-
Stability-Indicating UPLC-MS/MS Method for this compound Quantification
This protocol is adapted from a method used for quantifying this compound in porcine intestinal fluid.[8][6]
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
-
Chromatographic Conditions:
-
Column: C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for separating this compound from its fragments and other matrix components.
-
Flow Rate: As per column specifications.
-
Column Temperature: 35-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its known fragments should be optimized.
-
-
Sample Preparation (from in vitro or in vivo samples):
-
To prevent enzymatic degradation, immediately quench samples with a solution such as 5% trifluoroacetic acid (TFA) in 80% acetonitrile.[6]
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Quantification:
-
Generate a calibration curve using standards of this compound and its fragments in a blank matrix.
-
The concentration range should cover the expected levels in the samples. For instance, from 0.035 µM to 3.5 µM for this compound.[8]
-
V. Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in preventing gliadin-induced tight junction disassembly.
Experimental Workflow
Caption: Workflow for the development and stability testing of an oral this compound formulation.
Logical Relationship
Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.
References
- 1. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seranovo.com [seranovo.com]
- 3. sci-hub.red [sci-hub.red]
- 4. researchgate.net [researchgate.net]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo assessment of a delayed release formulation of this compound acetate indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canada.ca [canada.ca]
Larazotide In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with larazotide in vitro.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
Question: Why am I observing low or inconsistent Transepithelial Electrical Resistance (TEER) values in my Caco-2 cell monolayers?
Answer: Low or inconsistent TEER values are a common issue in Caco-2 cell culture and can significantly impact the reliability of permeability assays. Here are several factors to consider:
-
Cell Culture Conditions:
-
Passage Number: Caco-2 cells can exhibit altered characteristics at high passage numbers. It is recommended to use cells within a consistent and relatively low passage range (e.g., 20-50) for your experiments.
-
Seeding Density: An inappropriate seeding density can lead to incomplete monolayer formation or overgrowth. The optimal seeding density for Transwell plates should be determined empirically but often ranges from 6 x 104 to 1 x 105 cells/cm2.[1]
-
Culture Medium: Ensure the culture medium (typically DMEM with high glucose, 10% FBS, and 1% Penicillin-Streptomycin) is fresh and changed every 2-3 days.[2]
-
Differentiation Time: Caco-2 cells require adequate time to differentiate and form a confluent, polarized monolayer with well-established tight junctions. This typically takes 21-28 days post-seeding.[2]
-
-
TEER Measurement Technique:
-
Electrode Placement: Ensure consistent placement of the "chopstick" electrodes in the center of the well and at the same depth for each measurement to minimize variability.[3]
-
Temperature: Perform TEER measurements at a consistent temperature, as resistance is temperature-dependent. Allow plates to equilibrate to room temperature before measuring.
-
Blank Readings: Always subtract the resistance of a blank insert (containing medium but no cells) from the resistance of the cell monolayer to get the net TEER value.[3]
-
-
Monolayer Integrity:
-
Microbial Contamination: Visually inspect cultures for any signs of contamination, which can compromise monolayer integrity.
-
Cell Viability: While TEER is a good indicator of monolayer confluence, it may not always reflect cell viability. If you suspect toxicity from a treatment, consider a viability assay (e.g., Trypan Blue exclusion).[4][5]
-
Question: My this compound treatment is not showing the expected effect on tight junction permeability. What could be the reason?
Answer: If this compound is not producing the anticipated reduction in permeability or protection against a permeability-inducing agent, consider the following:
-
This compound Preparation and Storage:
-
Solubility: this compound acetate has a solubility of ≥ 20 mg/mL in water and 3.2 mg/mL in DMSO with ultrasonic warming.[6] Ensure the peptide is fully dissolved before adding it to your cell culture medium. Incomplete dissolution can lead to inaccurate dosing.
-
Stability: While stable at room temperature for short periods, for long-term storage, this compound acetate should be stored at -20°C or -80°C.[7] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Experimental Conditions:
-
Dose and Incubation Time: The effective concentration of this compound can vary depending on the cell type and the nature of the tight junction disrupting agent. A dose-response experiment is recommended to determine the optimal concentration for your specific model. Pre-incubation with this compound before applying the disrupting agent is often necessary.
-
Cell Model: The responsiveness to this compound can differ between cell lines. Caco-2 and IEC6 cells are commonly used and have been shown to be responsive.[8][9]
-
-
Assay Sensitivity:
-
Permeability Marker: The choice of paracellular marker can influence the observed results. Ensure the marker (e.g., Lucifer Yellow, FITC-dextran) is appropriate for the expected changes in permeability.
-
Disrupting Agent: The concentration and potency of the agent used to induce permeability (e.g., gliadin, AT-1002, cytokines) should be optimized to create a sufficient window for observing the protective effect of this compound.
-
Question: I am observing high variability in my Caco-2 permeability assay results. How can I improve consistency?
Answer: High variability in permeability assays can obscure the effects of your test compounds. To improve consistency:
-
Standardize Cell Culture: Maintain consistent cell passage number, seeding density, and differentiation time for all experiments.
-
Ensure Monolayer Integrity: Regularly monitor TEER values to confirm the integrity of the Caco-2 monolayers before starting the permeability assay. Only use wells that meet a predefined TEER threshold (e.g., >300 Ω·cm²).[10]
-
Control for Efflux Transporters: Caco-2 cells express various efflux transporters (e.g., P-glycoprotein) that can actively transport compounds back into the apical compartment, affecting apparent permeability.[11] Consider including a general efflux transporter inhibitor (e.g., verapamil) to assess the contribution of active transport.
-
Maintain Sink Conditions: Ensure that the concentration of the compound in the receiver compartment remains low (ideally <10% of the donor compartment concentration) throughout the experiment to avoid underestimation of permeability. This may require more frequent sampling or a larger volume in the receiver compartment.
-
Precise Sampling and Analysis: Use calibrated pipettes for accurate volume measurements during sampling. Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant matrix.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound in vitro?
Answer: this compound is a synthetic octapeptide that acts as a tight junction regulator.[12] Its primary mechanism of action is believed to be the antagonism of the zonulin signaling pathway.[7][13] Zonulin is a protein that modulates the permeability of tight junctions between epithelial cells.[14] By inhibiting zonulin, this compound prevents the disassembly of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, and the rearrangement of the actin cytoskeleton.[8][13][15] This leads to the maintenance and enhancement of the intestinal epithelial barrier function.[9][13]
Question: What are the expected effects of this compound on Caco-2 cell monolayers?
Answer: In Caco-2 cell monolayers, this compound is expected to:
-
Increase Transepithelial Electrical Resistance (TEER): this compound can enhance the barrier function of "leaky" Caco-2 cell monolayers, leading to an increase in TEER values.
-
Decrease Paracellular Permeability: It inhibits the passage of paracellular markers (e.g., Lucifer Yellow, FITC-dextran) across the cell monolayer, especially in the presence of tight junction disrupting agents like gliadin or AT-1002.[15]
-
Prevent Disruption of Tight Junction Proteins: this compound prevents the redistribution and downregulation of key tight junction proteins like ZO-1 and occludin at the cell-cell junctions when challenged with inflammatory stimuli.[8][9]
-
Inhibit Actin Rearrangement: It prevents the disassembly of the F-actin cytoskeleton, which is crucial for maintaining tight junction integrity.[15]
Question: What concentrations of this compound are typically used in in vitro experiments?
Answer: The effective concentration of this compound can vary depending on the specific experimental setup. However, published studies have used a range of concentrations, often between 0.1 µM and 100 µM.[16] For instance, some studies have shown significant effects of this compound at concentrations as low as 1 µM in preventing gliadin-induced permeability.[17] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific in vitro model and experimental conditions.
Quantitative Data Summary
Table 1: Effect of this compound Acetate on Transepithelial Electrical Resistance (TEER) in Caco-2BBe1 Monolayers Subjected to Anoxia/Reoxygenation (A/R) Injury
| Treatment Group | TEER (Ω·cm²) at 4h Reoxygenation (Mean ± SEM) |
| Control | ~550 |
| A/R Injury (No Treatment) | ~300 |
| A/R Injury + 10 µM this compound Acetate | ~500 |
Data adapted from a study on the protective effects of this compound in an in vitro injury model.[16]
Table 2: Inhibition of Gliadin Peptide Translocation Across Caco-2 Cell Monolayers by this compound Acetate
| Treatment | Gliadin Peptide Translocation (%) | Inhibition by this compound Acetate (%) |
| Gliadin Peptides | 100 | - |
| Gliadin Peptides + this compound Acetate (0.1 µM) | < 50 | > 50 |
This table summarizes the finding that this compound acetate can inhibit more than 50% of gliadin peptide transport across Caco-2 monolayers.[15]
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of a test compound across a Caco-2 cell monolayer, a common method to evaluate the effect of this compound.
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well plates) at an optimized density (e.g., 6 x 104 cells/cm²).
-
Culture the cells for 21-28 days in a humidified incubator at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well using a voltohmmeter with "chopstick" electrodes.
-
Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) at pH 7.4.
-
Add the transport buffer to the basolateral (receiver) compartment.
-
Add the test compound (with or without this compound and/or a permeability-inducing agent) dissolved in the transport buffer to the apical (donor) compartment.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
2. Transepithelial Electrical Resistance (TEER) Measurement
This protocol describes the measurement of TEER to assess the integrity of the cell monolayer.
-
Remove the cell culture plate from the incubator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Sterilize the "chopstick" electrodes of the voltohmmeter with 70% ethanol and allow them to air dry.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are not touching the bottom of the well or the cell monolayer.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank insert containing only culture medium.
-
Calculate the TEER value using the following formula: TEER (Ω·cm²) = (R_total - R_blank) * A Where:
-
R_total is the resistance of the cell monolayer.
-
R_blank is the resistance of the blank insert.
-
A is the surface area of the membrane in cm².
-
3. Immunofluorescence Staining of Tight Junction Proteins (e.g., ZO-1)
This protocol allows for the visualization of tight junction protein localization.
-
Grow Caco-2 cells on permeable supports or glass coverslips until they form a confluent monolayer.
-
Treat the cells with this compound and/or a tight junction disrupting agent as required by the experimental design.
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with a suitable fixative (e.g., -20°C methanol for 20 minutes or 4% paraformaldehyde for 15 minutes).
-
Wash the cells three times with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against the tight junction protein of interest (e.g., anti-ZO-1) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the staining using a fluorescence microscope.
Visualizations
Caption: this compound's mechanism of action in the zonulin signaling pathway.
Caption: A typical experimental workflow for in vitro this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 3. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. taiclone.com [taiclone.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2/HT29-MTX co-cultured cells as a model for studying physiological properties and toxin-induced effects on intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The potential utility of tight junction regulation in celiac disease: focus on this compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Larazotide in the Landscape of Tight Junction Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of epithelial and endothelial tight junctions (TJs) is paramount in maintaining tissue homeostasis and preventing the unregulated passage of molecules. Dysfunction of these critical barriers is implicated in a range of diseases, including celiac disease, inflammatory bowel diseases, and certain cancers. This has spurred the development of tight junction modulators, a class of therapeutic agents designed to restore or transiently open these barriers for therapeutic gain. Larazotide acetate, a first-in-class TJ modulator, has been extensively studied, particularly in the context of celiac disease. This guide provides an objective comparison of this compound with other emerging tight junction modulators, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction to Tight Junctions and Their Modulation
Tight junctions are complex protein networks that form a continuous seal around the apical end of adjacent epithelial and endothelial cells. Key transmembrane proteins, including claudins and occludin, and the cytoplasmic plaque protein Zonula Occludens-1 (ZO-1) are central to their structure and function. The modulation of TJs can be approached in two primary ways: enhancing barrier function to treat diseases characterized by "leaky" barriers or transiently increasing permeability to improve the delivery of therapeutic agents across tissue barriers.
This compound Acetate: The Zonulin Antagonist
This compound acetate (also known as AT-1001) is a synthetic octapeptide that acts as a zonulin antagonist. Zonulin is a protein that physiologically modulates intestinal permeability. In genetically susceptible individuals, exposure to triggers like gliadin (a component of gluten) can lead to zonulin upregulation, resulting in the disassembly of TJs and increased intestinal permeability.
Mechanism of Action: this compound is believed to competitively inhibit the binding of zonulin to its receptor on the surface of intestinal epithelial cells. This prevents the subsequent intracellular signaling cascade that leads to the rearrangement of the actin cytoskeleton and the displacement of TJ proteins like ZO-1, thereby preserving barrier integrity.
Comparative Analysis of Tight Junction Modulators
This section compares this compound with other notable tight junction modulators, focusing on their mechanism, target, and reported efficacy in preclinical and clinical studies.
Table 1: Quantitative Comparison of Tight Junction Modulator Performance
| Modulator | Target | Model System | Key Quantitative Outcome | Reference |
| This compound Acetate | Zonulin Receptor | Caco-2 cells (in vitro) | Inhibited AT-1002-induced TEER reduction. | |
| Gliadin-sensitized transgenic mice (in vivo) | Preserved normal TJ structure and inhibited macrophage accumulation. | |||
| Celiac disease patients (gluten challenge) | No significant change in lactulose/mannitol ratio, but limited worsening of GI symptoms at lower doses. | |||
| AT-1002 | Unknown receptor, leads to ZO-1 redistribution | Caco-2 cells (in vitro) | Caused a reversible reduction in TEER and an increase in lucifer yellow permeability. | |
| Rats (in vivo) | 5.2-fold increase in the AUC of co-administered salmon calcitonin. | |||
| Claudin-5 Peptides (e.g., C5C2) | Claudin-5 | Mouse brain endothelial cells (in vitro) | Transiently reduced TEER. | |
| In vitro BBB model | Increased paracellular transport of dextrans up to 40 kDa. | |||
| Occludin Peptides | Occludin | General principle | Designed to interfere with occludin interactions to modulate TJ permeability. | |
| Small Molecules (e.g., Thiostrepton) | Claudin-4 | Cell-based assays | Directly inhibits claudin-4 without altering the localization of other TJ proteins. |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the known and proposed signaling pathways for this compound and other tight junction modulators.
A Comparative Analysis of Larazotide and ZED1227 for the Treatment of Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
Celiac disease, an autoimmune disorder triggered by gluten ingestion, has long been managed solely by a strict gluten-free diet. However, the significant burden of this diet and the risk of inadvertent gluten exposure have driven the development of non-dietary therapeutic agents. Among the leading candidates that have reached clinical trials are Larazotide acetate and ZED1227, two molecules with distinct mechanisms of action. This guide provides an objective comparison of their performance, supported by available experimental data, to inform the scientific and drug development community.
Mechanism of Action
This compound: The Tight Junction Regulator
This compound acetate (formerly AT-1001) is a synthetic, locally acting, eight-amino-acid peptide designed to prevent the opening of intestinal tight junctions.[1] In celiac disease, gluten peptides trigger the release of zonulin, a protein that modulates the permeability of the intestinal barrier.[2][3] this compound acts as a zonulin antagonist, preventing it from binding to its receptor on the surface of intestinal epithelial cells.[2][4] This action helps to maintain the integrity of the tight junctions, thereby reducing the passage of immunogenic gluten fragments from the intestinal lumen into the lamina propria, where they would otherwise initiate an inflammatory cascade.[5][6] More recent research also suggests that this compound may inhibit myosin light chain kinase, which would further facilitate the closure of tight junctions.[7]
ZED1227: The Transglutaminase 2 Inhibitor
ZED1227 is a selective, orally administered small molecule inhibitor of tissue transglutaminase 2 (TG2).[8][9] TG2 is a key enzyme in the pathogenesis of celiac disease.[9] It deamidates specific glutamine residues in gluten peptides, a modification that significantly increases their affinity for HLA-DQ2 or DQ8 molecules on antigen-presenting cells.[10] This enhanced binding is a critical step in the activation of a gluten-specific T-cell response, which drives the chronic inflammation and villous atrophy characteristic of the disease.[10] By forming a stable covalent bond with a cysteine residue in the catalytic center of TG2, ZED1227 blocks its enzymatic activity, thereby preventing the deamidation of gluten peptides and the subsequent autoimmune response.[8][9][10]
Signaling Pathway Diagrams
Caption: this compound's mechanism of action.
Caption: ZED1227's mechanism of action.
Clinical Trial Data Comparison
The clinical development of this compound and ZED1227 has yielded valuable data on their efficacy and safety. The following tables summarize key findings from their respective clinical trials.
This compound Acetate Clinical Trial Data
| Trial Phase | Primary Endpoint | Key Findings | Safety & Tolerability | Reference |
| Phase IIb | Difference in average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score | The 0.5 mg dose met the primary endpoint, showing a significant reduction in symptoms compared to placebo.[1][11] Higher doses (1 mg and 2 mg) were not significantly different from placebo.[1][11] The 0.5 mg dose also showed improvements in secondary endpoints, including a decrease in symptomatic days and an increase in improved symptom days.[1] | Safety profile was comparable to placebo.[1][11] | [1][11] |
| Phase III (CedLara) | Change in celiac disease symptom severity based on patient-reported outcomes over 12 weeks | The trial was discontinued after an interim analysis concluded that the required sample size to demonstrate a significant clinical outcome was too large to support continuation.[12] | Not fully reported due to trial discontinuation. | [12] |
ZED1227 Clinical Trial Data
| Trial Phase | Primary Endpoint | Key Findings | Safety & Tolerability | Reference |
| Phase 2a (Proof-of-Concept) | Attenuation of gluten-induced duodenal mucosal damage (villus height to crypt depth ratio) | All three doses (10 mg, 50 mg, and 100 mg) met the primary endpoint, significantly attenuating gluten-induced mucosal damage compared to placebo.[10][13] The drug also protected from inflammation and improved patient-reported outcomes.[13] A subsequent molecular analysis of biopsies showed that ZED1227 prevented gluten-induced changes in gene expression.[14][15] | The compound was found to be safe and well-tolerated.[13][16] | [10][13][16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials of this compound and ZED1227.
This compound Phase IIb Trial (NCT01396213)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[1][11] The trial included a 4-week placebo run-in, a 12-week treatment period, and a 4-week placebo run-out phase.[1][11]
-
Patient Population: 342 adults with celiac disease who had been on a gluten-free diet for at least 12 months but continued to experience symptoms.[1][11]
-
Intervention: Patients were randomized to receive this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily.[1][11]
-
Primary Outcome Measure: The primary endpoint was the difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[1][11]
-
Secondary and Exploratory Outcome Measures: Included the Celiac Disease Patient-Reported Outcome (CeD PRO) to assess symptomatic days, improved symptom days, and abdominal pain scores.[1] Non-gastrointestinal symptoms like headache and tiredness were also evaluated.[1]
ZED1227 Phase 2a Proof-of-Concept Trial
-
Study Design: A randomized, double-blind, placebo-controlled, dose-finding trial conducted in several European countries.[13][16] The study involved a 6-week gluten challenge.[13]
-
Patient Population: Adult patients with well-controlled celiac disease.[9]
-
Intervention: Patients were randomized to receive one of three doses of ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo daily, alongside a 3-gram daily gluten challenge.[9][10]
-
Primary Outcome Measure: The primary endpoint was the attenuation of gluten-induced duodenal mucosal injury, as measured by the change in the villous height to crypt depth ratio from baseline to the end of the 6-week treatment period.[10][13]
-
Secondary and Exploratory Outcome Measures: Included assessments of intestinal inflammation and patient-reported outcomes.[13] A later analysis also involved transcriptomics on intestinal biopsies to evaluate changes in gene expression.[14]
Experimental Workflow Diagram
Caption: Comparison of clinical trial workflows.
Summary and Future Directions
This compound and ZED1227 represent two distinct and promising approaches to the pharmacological treatment of celiac disease. This compound, by targeting intestinal permeability, offers a mechanism that is not specific to the gluten-induced immune response but rather to a key aspect of the disease's pathogenesis. While the discontinuation of its Phase 3 trial is a setback, further analysis of the existing data may yet reveal specific patient populations or symptom clusters that could benefit from this therapeutic strategy.[12]
In contrast, ZED1227's targeted inhibition of TG2, a central enzyme in the disease cascade, has shown robust efficacy in preventing gluten-induced mucosal damage in a Phase 2a trial.[13] This direct approach has garnered significant interest, and the compound is progressing through further clinical development.
For the scientific community, the development of these two drugs has provided invaluable insights into the complex pathophysiology of celiac disease and has helped to validate novel therapeutic targets. The differing outcomes of their clinical trials underscore the challenges in developing treatments for this condition, including the heterogeneity of the patient population and the difficulty in defining clinically meaningful endpoints beyond histological changes. Future research should focus on refining patient selection, exploring combination therapies, and developing more sensitive and patient-centric outcome measures. The continued investigation of these and other novel therapeutic agents holds the promise of a future where a gluten-free diet is no longer the only option for individuals with celiac disease.
References
- 1. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Introduction - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 3. This compound for Leaky Gut: A Peptide Therapy to Restore Gut Health — Apex Health & Wellness [apex-healthwellness.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New therapies in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 12. beyondceliac.org [beyondceliac.org]
- 13. Dr. Falk Pharma and Zedira announce successful completion of the ... - 2021 - News - Zedira GmbH [zedira.com]
- 14. beyondceliac.org [beyondceliac.org]
- 15. news-medical.net [news-medical.net]
- 16. Press release: Dr. Falk Pharma and Zedira announce start of ... - 2018 - News - Zedira GmbH [zedira.com]
Larazotide vs. Latiglutenase: A Comparative Guide for Celiac Disease Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic approaches for celiac disease: Larazotide, a tight junction modulator, and Latiglutenase, a gluten-degrading enzyme. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the mechanisms of action for each compound.
Overview and Mechanism of Action
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. While a strict gluten-free diet is the only current treatment, two leading non-dietary therapeutic strategies have emerged: modulating intestinal permeability and enzymatic degradation of gluten. This compound and latiglutenase represent these two distinct approaches.
This compound Acetate , a synthetic octapeptide, is a first-in-class tight junction regulator.[1][2][3] Its mechanism of action is to prevent the opening of intestinal tight junctions, thereby reducing the paracellular permeability of the gut.[1][2][4][5] this compound is thought to act as a zonulin antagonist.[5][6][7] Zonulin is a protein that reversibly regulates intestinal permeability, and in celiac disease, gliadin (a component of gluten) triggers zonulin release, leading to the disassembly of tight junctions.[1][6] By blocking this pathway, this compound aims to prevent gliadin fragments from crossing the intestinal barrier and initiating an inflammatory immune response.[1][7]
Latiglutenase (also known as IMGX003) is an orally administered combination of two recombinant gluten-specific proteases.[8][9][10] This enzyme supplementation therapy is designed to degrade gluten proteins into small, non-immunogenic fragments in the stomach before they reach the small intestine.[8][9][11][12] By breaking down the key immunotoxic gluten peptides, latiglutenase aims to prevent the activation of the immune cascade that leads to intestinal damage and symptoms in celiac disease patients.[11][12]
Visualizing the Mechanisms of Action
To illustrate the distinct pathways of these two therapeutics, the following diagrams are provided.
Caption: this compound's mechanism of action on tight junctions.
Caption: Latiglutenase's enzymatic degradation of gluten.
Clinical Efficacy and Data Comparison
The following tables summarize quantitative data from key clinical trials for both this compound and latiglutenase.
Table 1: this compound Acetate Clinical Trial Data
| Trial Identifier | Phase | N | Dosage | Primary Endpoint | Key Findings |
| NCT01396213 | IIb | 342 | 0.5 mg, 1 mg, 2 mg TID | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | 0.5 mg dose met primary endpoint (p=0.022); higher doses were not significantly different from placebo.[13] |
| NCT00362856 | II | 86 | 0.25, 1, 4, or 8 mg TID with gluten challenge | Urinary lactulose/mannitol (LAMA) ratio | No significant difference in LAMA ratio.[14] Lower doses showed some prevention of gastrointestinal symptom worsening.[14] |
| NCT0492960 | IIb | 184 | 1, 4, or 8 mg TID with gluten challenge | LAMA ratio | No significant change in LAMA ratio.[10][15] 1 mg dose reduced gluten-induced symptoms.[10] |
| CedLara (NCT03569007) | III | 525 (planned) | 0.25 mg, 0.5 mg TID | Change in CeD PRO abdominal domain score | Discontinued due to futility based on an interim analysis.[16][17][18] |
Table 2: Latiglutenase (IMGX003) Clinical Trial Data
| Trial Identifier | Phase | N | Dosage | Primary Endpoint | Key Findings |
| CeliAction (NCT01917630) | II | 398 | 100, 300, 450, 600, 900 mg TID | Histologic improvement | Primary endpoint not met.[11] Post-hoc analysis showed dose-dependent symptom reduction in seropositive patients.[11] |
| CeliacShield (NCT03585478) | IIb | 43 | 1,200 mg with 2g gluten/day for 6 weeks | Change in villus height to crypt depth (Vh:Cd) ratio | Reduced gluten-induced mucosal damage (ΔVh:Cd: -0.04 vs -0.35 placebo, p=0.057; ΔIEL: 9.8 vs 24.8 placebo, p=0.018).[8][19] |
| - | - | - | - | Gluten Immunogenic Peptides (GIP) in urine | 95% reduction in GIPs in urine compared to placebo, demonstrating in-vivo gluten degradation.[8][12][20][21] |
| - | - | - | - | Symptom Severity | Reduced symptom worsening for abdominal pain, bloating, and tiredness.[8][20][21] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key trials.
This compound Acetate - Phase IIb Study (NCT01396213)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[13]
-
Patient Population: 342 adults with diagnosed celiac disease on a gluten-free diet for at least 12 months with persistent symptoms.[13]
-
Treatment Regimen: Patients were randomized to receive this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily, 15 minutes before meals, for 12 weeks.[13] This followed a 4-week placebo run-in and was followed by a 4-week placebo run-out phase.[13]
-
Efficacy Endpoints:
-
Data Collection: Patients rated symptoms daily on the CeD PRO and weekly with the CeD-GSRS. Blood samples were collected for chemistry, hematology, and celiac-specific antibodies (anti-tTG and anti-DGP).[13]
Caption: Experimental workflow for the this compound Phase IIb trial.
Latiglutenase - CeliacShield Study (NCT03585478)
-
Study Design: A randomized, double-blind, placebo-controlled, gluten-challenge study.[8]
-
Patient Population: 50 adult patients with biopsy-confirmed celiac disease in remission on a gluten-free diet.[19] 43 patients completed the study.[19]
-
Treatment Regimen: Patients received either 1,200 mg of latiglutenase or a placebo. Concurrently, they underwent a daily gluten challenge of 2 grams for 6 weeks.[8][19][20]
-
Efficacy Endpoints:
-
Data Collection: Duodenal biopsies were taken before and after the 6-week gluten challenge.[22] Symptoms were recorded daily.[8] Urine samples were collected weekly to measure GIPs.[20]
References
- 1. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound — Recess Rx [recessrx.com]
- 6. meetingpointhealth.com [meetingpointhealth.com]
- 7. This compound Introduction - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 8. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients with Celiac Disease Exposed to a Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Science - Entero Therapeutics [enterothera.com]
- 10. New therapies in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized, Double-Blind Study of this compound Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 16. celiac.org [celiac.org]
- 17. beyondceliac.org [beyondceliac.org]
- 18. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
- 19. researchgate.net [researchgate.net]
- 20. celiac.org [celiac.org]
- 21. beyondceliac.org [beyondceliac.org]
- 22. beyondceliac.org [beyondceliac.org]
Efficacy of Larazotide Acetate as an Adjunct to a Gluten-Free Diet for Celiac Disease: A Comparative Guide
For individuals with celiac disease, a strict, lifelong gluten-free diet (GFD) is the cornerstone of management. This dietary intervention is designed to prevent the inflammatory cascade triggered by gluten ingestion, thereby allowing the intestinal mucosa to heal and alleviating symptoms. However, a subset of patients continues to experience persistent symptoms despite adherence to a GFD. This has spurred the development of adjunctive therapies, with larazotide acetate emerging as a key investigational agent. This guide provides a detailed comparison of the efficacy of a GFD alone versus the use of this compound acetate as an adjunct to a GFD, with a focus on experimental data and clinical trial outcomes.
Mechanism of Action: A Tale of Two Approaches
The GFD and this compound acetate operate through distinct but complementary mechanisms to mitigate the effects of gluten in celiac disease patients.
A gluten-free diet fundamentally works by removing the trigger—gluten. By eliminating wheat, barley, rye, and their derivatives from the diet, the production of immunogenic gluten peptides in the small intestine is prevented. This, in turn, prevents the activation of the adaptive immune response that leads to inflammation, villous atrophy, and the diverse clinical manifestations of celiac disease.[1] While effective, complete avoidance of gluten is challenging, and inadvertent exposure is common, leading to persistent or recurrent symptoms for many.[2]
This compound acetate , on the other hand, is a first-in-class tight junction regulator.[3] It is an orally administered, non-systemic octapeptide that is thought to function as a zonulin antagonist.[4] In celiac disease, gluten peptides can induce the release of zonulin, a protein that modulates the permeability of the intestinal epithelial barrier by disassembling tight junctions. This increased permeability allows gluten peptides to translocate into the lamina propria, where they trigger an inflammatory response.[4][5] this compound acetate is proposed to prevent the opening of these tight junctions, thereby inhibiting the paracellular transport of gluten peptides and averting the subsequent immune activation.[4]
Below is a diagram illustrating the proposed signaling pathway of gluten-induced intestinal permeability and the mechanism of action of this compound acetate.
Clinical Efficacy: A Review of the Evidence
Direct clinical trials comparing this compound acetate as a monotherapy to a GFD have not been conducted, as this compound is developed as an adjunctive therapy. The primary evidence for its efficacy comes from randomized, placebo-controlled trials in patients with celiac disease who remain symptomatic despite being on a GFD.
Key Clinical Trial Data
The following tables summarize the key quantitative data from pivotal clinical trials investigating this compound acetate as an adjunct to a GFD.
Table 1: Efficacy of this compound Acetate (0.5 mg) vs. Placebo in Symptomatic Celiac Disease Patients on a GFD (Phase IIb Study - NCT01396213)
| Endpoint | This compound Acetate (0.5 mg) | Placebo | p-value |
| Primary Endpoint | |||
| Change in CeD-GSRS Score | Met primary endpoint with fewer symptoms | 0.022 (ANCOVA) | |
| Exploratory Endpoints | |||
| Decrease in CeD PRO Symptomatic Days | 26% | 0.017 | |
| Increase in Improved Symptom Days | 31% | 0.034 | |
| ≥50% Reduction in Abdominal Pain Score (for ≥6 of 12 weeks) | Achieved | 0.022 | |
| Decrease in Non-GI Symptoms (Headache and Tiredness) | Achieved | 0.010 |
Data sourced from a multicenter, randomized, double-blind, placebo-controlled study in 342 adults with celiac disease on a GFD for at least 12 months.[2][3]
Table 2: Efficacy of this compound Acetate in a Gluten Challenge Setting (Phase II Study - NCT00492960)
| Endpoint | This compound Acetate (1 mg) | Placebo | p-value |
| Change in GSRS Score | Significantly lower than placebo | 0.002 | |
| Change in Anti-tTG IgA Levels (Ratio over baseline) | 5.78 | 19.0 | 0.010 |
| Change in Lactulose-to-Mannitol (LAMA) Ratio | No significant difference | N/A |
Data from a randomized, placebo-controlled study where patients on a GFD were challenged with 2.7 grams of gluten daily for 6 weeks.[6] It is noteworthy that in this study, lower doses of this compound acetate appeared more effective in mitigating symptoms than higher doses.[6]
A systematic review and meta-analysis of four randomized controlled trials concluded that this compound acetate was superior to placebo in alleviating gastrointestinal symptoms in celiac disease patients undergoing a gluten challenge.[7] However, for patients on a GFD without a gluten challenge, no significant difference in symptom improvement was noted.[7][8] Furthermore, across multiple studies, this compound acetate did not consistently demonstrate a significant effect on the lactulose-to-mannitol ratio, a marker of intestinal permeability.[7][9]
It is important to note that a Phase 3 clinical trial of this compound acetate (CedLara) was discontinued after an interim analysis suggested that a substantially larger sample size would be required to demonstrate a statistically significant clinical outcome.[10][11]
Experimental Protocols: A Closer Look at Study Designs
The methodologies employed in the key clinical trials are crucial for interpreting the efficacy data.
Phase IIb Study in Symptomatic Patients on a GFD (NCT01396213)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: 342 adult patients with a confirmed diagnosis of celiac disease who had been on a GFD for at least 12 months but continued to experience symptoms.[3]
-
Intervention: Patients were randomized to receive this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily for 12 weeks.[3]
-
Study Phases: The trial included a 4-week placebo run-in period, a 12-week treatment phase, and a 4-week placebo run-out phase.[3]
-
Primary Endpoint: The primary outcome was the difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score between the treatment and placebo groups.[3]
-
Secondary and Exploratory Endpoints: These included the Celiac Disease Patient-Reported Outcome (CeD PRO) to assess symptomatic days, improved symptom days, and specific symptoms like abdominal pain, headache, and tiredness.[3][12]
The following diagram illustrates the workflow of this clinical trial.
Gluten Challenge Study (NCT00492960)
-
Study Design: A randomized, double-blind, placebo-controlled study.[6]
-
Patient Population: Patients with celiac disease who were on a GFD.
-
Intervention: Participants were randomized to receive this compound acetate (1 mg, 4 mg, or 8 mg three times daily) or a placebo.[6]
-
Gluten Challenge: Concurrently with the intervention, patients consumed 2.7 grams of gluten daily for 6 weeks.[6]
-
Outcome Measures: The primary outcomes included changes in intestinal permeability, assessed by the lactulose-to-mannitol (LAMA) ratio, and clinical symptoms, measured by the Gastrointestinal Symptom Rating Scale (GSRS).[6] Immunological markers such as anti-tissue transglutaminase (tTG) IgA levels were also evaluated.[6]
Conclusion
The gluten-free diet remains the definitive and only established treatment for celiac disease.[1] Its efficacy in promoting mucosal healing and resolving symptoms in the majority of patients is well-documented.[1] However, for the significant portion of individuals who experience persistent symptoms despite dietary adherence, adjunctive therapies are an area of active research.
This compound acetate has demonstrated a degree of efficacy in reducing both gastrointestinal and non-gastrointestinal symptoms in this patient population, particularly at the 0.5 mg dose.[3] Its mechanism of action, targeting the regulation of intestinal tight junctions, is a novel approach to mitigating the effects of inadvertent gluten exposure.[4] While promising in early to mid-stage clinical trials, the discontinuation of the Phase 3 trial highlights the challenges in bringing a new therapeutic for celiac disease to market.[10]
References
- 1. The Gluten-Free Diet for Celiac Disease and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 3. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential utility of tight junction regulation in celiac disease: focus on this compound acetate | Semantic Scholar [semanticscholar.org]
- 6. ovid.com [ovid.com]
- 7. This compound acetate for treatment of celiac disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Beyond the gluten-free diet: Innovations in celiac disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. celiac.org [celiac.org]
- 11. beyondceliac.org [beyondceliac.org]
- 12. This compound eased symptoms in phase II celiac trial | MDedge [ma1.mdedge.com]
A Comparative Guide to Validating Larazotide's Mechanism as a Zonulin Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of larazotide acetate's performance as a zonulin antagonist with other therapeutic alternatives for celiac disease. The information presented is supported by experimental data to validate the mechanisms of action.
This compound Acetate: A Zonulin Antagonist
This compound acetate is an investigational drug for celiac disease that acts as a zonulin antagonist. Zonulin is a protein that modulates the permeability of tight junctions between intestinal epithelial cells. In celiac disease, gluten triggers an overproduction of zonulin, leading to the loosening of these tight junctions. This increased intestinal permeability, often referred to as "leaky gut," allows gluten fragments and other luminal antigens to cross the epithelial barrier and trigger an inflammatory immune response.
This compound acetate, a synthetic octapeptide, is designed to competitively block zonulin from binding to its receptor on the surface of intestinal epithelial cells. This action is believed to prevent the disassembly of tight junctions, thereby maintaining the integrity of the intestinal barrier and reducing the inflammatory cascade associated with celiac disease.
Experimental Validation of this compound's Mechanism
A series of in vitro and in vivo studies, along with clinical trials, have been conducted to validate the mechanism of action of this compound acetate.
In Vitro Studies:
-
Transepithelial Electrical Resistance (TEER): In Caco-2 cell monolayers, a model of the intestinal epithelium, this compound acetate has been shown to inhibit the decrease in TEER induced by gliadin fragments and other stimuli that increase intestinal permeability. A higher TEER value indicates a less permeable epithelial barrier.
-
Tight Junction Protein Localization: Immunofluorescence studies in Caco-2 cells have demonstrated that this compound acetate prevents the redistribution and rearrangement of key tight junction proteins like Zonula Occludens-1 (ZO-1) and occludin that are induced by permeability-increasing agents.
-
Paracellular Permeability: this compound acetate has been shown to reduce the passage of molecules, such as lactulose and FITC-labeled dextran, across Caco-2 cell monolayers, indicating a reduction in paracellular permeability.
In Vivo and Clinical Studies:
-
Lactulose-to-Mannitol (LAMA) Ratio: The LAMA ratio is a clinical biomarker for intestinal permeability. Several clinical trials have assessed the effect of this compound acetate on the LAMA ratio in celiac disease patients undergoing a gluten challenge. While some studies have shown a trend towards a reduction in the LAMA ratio with this compound treatment, the results have not always been statistically significant, and high variability in measurements has been noted.[1][2][3][4]
-
Symptom Improvement: Multiple clinical trials have demonstrated that this compound acetate can significantly reduce the severity of gastrointestinal symptoms, such as abdominal pain, bloating, and diarrhea, in celiac disease patients on a gluten-free diet who are exposed to gluten.[2][3]
Comparison with Alternative Therapies
Several alternative therapeutic strategies for celiac disease are in development, each with a distinct mechanism of action. This section compares this compound acetate with some of the leading alternatives.
| Therapeutic Agent | Mechanism of Action | Key Experimental Findings |
| This compound Acetate | Zonulin Antagonist: Blocks zonulin from binding to its receptor, preventing the opening of tight junctions and reducing intestinal permeability. | - Inhibits TEER decrease in Caco-2 cells. - Prevents redistribution of ZO-1 and occludin in vitro. - Reduces gastrointestinal symptoms in clinical trials. - Inconsistent effects on LAMA ratio in clinical trials.[1][2][3][4] |
| ZED1227 | Tissue Transglutaminase (tTG) Inhibitor: Blocks the tTG enzyme, which deamidates gluten peptides, a critical step in the activation of the immune response in celiac disease. | - Prevents gluten-induced intestinal mucosal damage in clinical trials.[5] - Reduces inflammation and improves patient-reported outcomes.[5] - Demonstrates a dose-dependent protective effect on the duodenal mucosa. |
| Latiglutenase | Glutenase (Enzyme Therapy): A combination of two enzymes that break down gluten peptides in the stomach and small intestine, preventing them from reaching the intestinal mucosa and triggering an immune response. | - Mitigates gluten-induced mucosal injury in a gluten-challenge study. - Reduces the frequency and severity of symptoms in seropositive celiac disease patients.[6] - Leads to a significant reduction in absorbed gluten immunogenic peptides (GIPs) in urine.[7] |
| AMG 714 (Ordesekimab) | Anti-Interleukin-15 (IL-15) Monoclonal Antibody: Blocks the action of IL-15, a key cytokine involved in the inflammation and intestinal damage in celiac disease. | - Reduces the effects of gluten on gut inflammation and symptoms.[7][8] - Did not fully prevent gluten-induced mucosal injury in a phase 2a study.[4][9] - Shows potential for treating non-responsive and refractory celiac disease.[4] |
| TAK-101 | Immune Tolerance Induction: Nanoparticles containing gliadin are designed to be taken up by antigen-presenting cells in a way that induces immune tolerance to gluten, rather than an inflammatory response. | - Significantly reduced the immune response to gluten following ingestion in a clinical trial.[1][6][10] - Prevented gluten-induced immune activation in a phase 2a study.[1][10] |
| Nexvax2 | Therapeutic Vaccine: A vaccine containing specific gluten peptides designed to desensitize the immune system to gluten and restore normal tolerance. | - The clinical trial for Nexvax2 was discontinued in Phase 2 as it was found to be ineffective at protecting patients from gluten exposure compared to a placebo.[11] |
Experimental Protocols
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To assess the integrity of epithelial cell monolayers in vitro.
Methodology:
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until they form a confluent monolayer and differentiate, which typically takes about 21 days.[12]
-
A "chopstick" electrode is used, with one electrode placed in the apical (upper) chamber and the other in the basolateral (lower) chamber of the Transwell insert.[13][14]
-
The electrical resistance across the monolayer is measured using a voltohmmeter.
-
The measured resistance is multiplied by the surface area of the filter to obtain the TEER value, expressed in Ω·cm².[12]
-
The resistance of a blank insert without cells is subtracted from the reading of the inserts with cells.[13]
-
For experiments, TEER is measured at baseline, after the addition of the test substance (e.g., gliadin with or without this compound), and at various time points thereafter.
Lactulose/Mannitol (LAMA) Assay for Intestinal Permeability
Objective: To assess small intestinal permeability in vivo.
Methodology:
-
After an overnight fast, the subject empties their bladder and then ingests a solution containing a known amount of lactulose (a disaccharide that is primarily absorbed paracellularly) and mannitol (a monosaccharide that is absorbed transcellularly).[15]
-
Urine is collected for a specified period, typically 5-6 hours, after ingesting the sugar solution.[15]
-
The concentrations of lactulose and mannitol in the collected urine are measured using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.[15]
-
The percentage of the ingested dose of each sugar that is excreted in the urine is calculated.
-
The LAMA ratio is calculated as the ratio of the percentage of excreted lactulose to the percentage of excreted mannitol. An increased LAMA ratio indicates increased intestinal permeability.[15]
Immunofluorescence Staining for Tight Junction Proteins
Objective: To visualize the localization and distribution of tight junction proteins in epithelial cells.
Methodology:
-
Caco-2 cells are grown on sterile glass coverslips or in chamber slides.
-
After experimental treatment, the cells are washed with phosphate-buffered saline (PBS) and then fixed with a fixative such as paraformaldehyde or methanol.[16]
-
The cells are then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular proteins.
-
A blocking solution (e.g., bovine serum albumin in PBS) is applied to prevent non-specific antibody binding.[16]
-
The cells are incubated with a primary antibody specific to the tight junction protein of interest (e.g., rabbit anti-ZO-1).[16]
-
After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).[16]
-
The cell nuclei may be counterstained with a fluorescent DNA-binding dye like DAPI.
-
The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.
Visualizations
Caption: this compound competitively inhibits zonulin binding, preventing tight junction disassembly.
Caption: Alternative therapies target different points in the celiac disease pathogenesis.
Caption: A typical workflow for in vitro validation of intestinal permeability modulators.
References
- 1. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New therapies in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. culturecollections.org.uk [culturecollections.org.uk]
- 6. celiac.org [celiac.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. beyondceliac.org [beyondceliac.org]
- 9. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 10. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beyondceliac.org [beyondceliac.org]
- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Measurement of the Electrical Resistance of Caco-2 Cell Layers [bio-protocol.org]
- 14. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 15. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bicellscientific.com [bicellscientific.com]
Larazotide's Protective Effects on Intestinal Epithelial Barrier Function: A Comparative Analysis Across In Vitro Cell Models
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of action of novel therapeutics is paramount. Larazotide acetate, a first-in-class tight junction regulator, has emerged as a promising agent for conditions associated with increased intestinal permeability, such as celiac disease. This guide provides a comparative analysis of this compound's effects on various intestinal epithelial cell lines, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.
This compound acetate is a synthetic octapeptide designed to counteract the effects of zonulin, a protein that reversibly regulates intestinal permeability.[1] By preventing the disassembly of tight junctions, the protein complexes that seal the space between epithelial cells, this compound helps to maintain the integrity of the intestinal barrier.[2] This action prevents the passage of inflammatory triggers, such as gluten peptides in celiac disease, from the gut lumen into the bloodstream.[3][4]
Comparative Efficacy of this compound in Different Cell Lines
The protective effects of this compound have been demonstrated in several well-established intestinal epithelial cell line models, including Caco-2, IEC-6, and MDCK cells. These studies consistently show that this compound mitigates the damage to the intestinal barrier caused by various inflammatory stimuli.
Key Performance Indicators:
-
Transepithelial Electrical Resistance (TEER): A measure of the integrity of the tight junction barrier. A decrease in TEER indicates increased permeability.
-
Paracellular Permeability: The passage of molecules through the space between cells, often measured using fluorescent tracers like Lucifer Yellow.
-
Tight Junction Protein Localization: Visualization of the distribution of key tight junction proteins, such as Zonula Occludens-1 (ZO-1), occludin, and claudins, using immunofluorescence microscopy. Proper localization at the cell borders is crucial for barrier function.
-
Actin Cytoskeleton Organization: The arrangement of the actin cytoskeleton is closely linked to tight junction integrity. Disruption of the actin network often accompanies increased permeability.
Table 1: Summary of this compound's Effects on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells
| Treatment Condition | Effect on TEER | Reference |
| AT-1002 (ZOT-derived peptide) | Decreased TEER | [3][5] |
| AT-1002 + this compound acetate | Inhibited TEER reduction | [3][5] |
| Gliadin fragments | Decreased TEER | [3][5] |
| Gliadin fragments + this compound acetate | Inhibited TEER reduction | [3][5] |
| Pro-inflammatory cytokines (TNF-α, IFN-γ) | Decreased TEER | [3][5] |
| Pro-inflammatory cytokines + this compound acetate | Inhibited TEER reduction | [3][5] |
| Anoxia/Reoxygenation Injury | Decreased TEER | [6] |
| Anoxia/Reoxygenation Injury + this compound acetate | Significantly protected against TEER reduction | [6] |
Table 2: Comparative Effects of this compound on Tight Junctions and Permeability Across Different Cell Lines
| Cell Line | Stimulus | Effect of Stimulus | Effect of this compound Acetate | Reference |
| Caco-2 | AT-1002, Gliadin, Cytokines | Increased permeability (Lucifer Yellow flux), Redistribution of ZO-1 and actin | Inhibited increase in permeability, Prevented redistribution of ZO-1 and actin | [3][5] |
| IEC-6 | AT-1002, Gliadin | Redistribution of ZO-1 and actin | Prevented redistribution of ZO-1 and actin | [2][3][5] |
| MDCK | Calcium Switch Assay | Induces tight junction disassembly | Promoted tight junction assembly and actin rearrangement | [7][8] |
| IPEC-J2 | Anoxia/Reoxygenation Injury | Increased permeability | Significantly higher TEER compared to non-treated cells | [6] |
While direct quantitative comparisons of this compound's potency across different cell lines are not extensively available in the literature, the existing data strongly indicate a consistent protective effect on the intestinal epithelial barrier.
Mechanism of Action: The Zonulin Pathway
This compound is thought to exert its effects by inhibiting the zonulin signaling pathway.[2] Gliadin and other triggers can lead to the release of zonulin, which then binds to its receptors on the surface of intestinal epithelial cells. This binding initiates a cascade of events that results in the disassembly of tight junctions and increased intestinal permeability. This compound acts as a competitive antagonist at the zonulin receptor, preventing these downstream effects.[2]
Caption: this compound's mechanism of action in the zonulin pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound.
Transepithelial Electrical Resistance (TEER) Measurement
This non-invasive method is used to assess the integrity of epithelial cell monolayers cultured on permeable supports.
-
Cell Culture: Caco-2 cells are seeded on permeable filter inserts (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with stable tight junctions.
-
Treatment: The cell monolayers are pre-treated with this compound acetate at various concentrations for a specified period before being challenged with an inflammatory stimulus (e.g., gliadin fragments, AT-1002, or cytokines).
-
Measurement: TEER is measured at different time points using a voltmeter with a "chopstick" electrode. The resistance of a blank filter is subtracted from the measured resistance of the cell monolayer, and the result is multiplied by the surface area of the filter to obtain the TEER value in Ω·cm².
Caption: A typical workflow for a TEER measurement experiment.
Immunofluorescence Staining for Tight Junction Proteins
This technique allows for the visualization of the localization and organization of tight junction proteins and the actin cytoskeleton.
-
Cell Culture and Treatment: Cells are cultured on coverslips or permeable supports and treated with this compound and/or an inflammatory stimulus as described for the TEER assay.
-
Fixation and Permeabilization: Cells are fixed with a solution like paraformaldehyde to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Blocking: Non-specific antibody binding is blocked using a solution such as bovine serum albumin (BSA).
-
Primary and Secondary Antibody Incubation: Cells are incubated with a primary antibody specific to the protein of interest (e.g., anti-ZO-1). This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are often stained with a fluorescent dye like DAPI. The coverslips are then mounted on microscope slides.
-
Imaging: The stained cells are visualized using a fluorescence or confocal microscope.
Caption: Workflow for immunofluorescence staining of tight junction proteins.
Conclusion
The available in vitro data provides a strong foundation for the protective effects of this compound acetate on the intestinal epithelial barrier. Across multiple cell lines, this compound consistently demonstrates the ability to counteract the detrimental effects of inflammatory stimuli on tight junction integrity and paracellular permeability. While direct quantitative comparisons between cell lines are an area for future research, the current body of evidence supports this compound's mechanism of action as a zonulin antagonist and highlights its potential as a therapeutic agent for disorders characterized by a compromised intestinal barrier. The provided experimental protocols offer a framework for further investigation into the nuanced effects of this compound in various in vitro models.
References
- 1. This compound acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Celiac Disease Drug Candidates: Larazotide and Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of celiac disease treatment is evolving beyond the gluten-free diet, with a pipeline of diverse therapeutic candidates progressing through clinical trials. This guide provides a head-to-head comparison of Larazotide, a pioneering drug in this field, with other notable candidates, focusing on their mechanisms of action, clinical trial data, and experimental protocols.
This compound: A Tight Junction Modulator
This compound acetate operates on the principle of restoring intestinal barrier function. In celiac disease, the protein zonulin is overproduced, leading to the loosening of tight junctions between intestinal epithelial cells. This increased permeability allows gluten peptides to cross the epithelial barrier and trigger an inflammatory immune response.[1][2][3] this compound, a synthetic octapeptide, acts as a zonulin antagonist, preventing the disassembly of these tight junctions.[2]
Clinical Development and Discontinuation of Phase 3 Trial
This compound was the first celiac disease drug candidate to reach a Phase 3 clinical trial.[4] However, the trial, known as the CedLara study, was discontinued after an interim analysis. The analysis concluded that a significantly larger number of participants would be needed to demonstrate a statistically significant clinical outcome between the drug and placebo, making the continuation of the trial unfeasible for the sponsor, 9 Meters Biopharma.[4][5]
The Phase 3 trial was designed as a randomized, double-blind, placebo-controlled study with a primary endpoint of the mean change from baseline in the Celiac Disease Patient-Reported Outcome (CeD PRO) abdominal domain score over 12 weeks.[4][5] The study intended to enroll 525 patients who were still experiencing symptoms despite being on a gluten-free diet.[4][5]
Prior to the Phase 3 trial, a Phase 2b study had shown that the 0.5 mg dose of this compound acetate resulted in a statistically significant reduction in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score compared to placebo (p=0.022).[6][7] This earlier trial also showed a 26% decrease in symptomatic days as measured by the CeD PRO (p=0.017).[6]
Emerging Celiac Disease Drug Candidates
Several other drug candidates are in various stages of clinical development, targeting different aspects of the celiac disease pathogenic cascade.
ZED1227: A Transglutaminase 2 (TG2) Inhibitor
ZED1227 is a selective, oral small molecule designed to inhibit tissue transglutaminase 2 (TG2).[8] TG2 is a key enzyme in celiac disease pathogenesis that deamidates gluten peptides, increasing their immunogenicity and ability to bind to HLA-DQ2/DQ8 molecules on antigen-presenting cells.[9][10][11] By blocking TG2, ZED1227 aims to prevent the initial step in the inflammatory cascade.[10][11]
A Phase 2a proof-of-concept study demonstrated that ZED1227 attenuated gluten-induced mucosal damage.[8]
Latiglutenase: A Gluten-Degrading Enzyme
Latiglutenase is an orally administered combination of two recombinant enzymes that degrade gluten proteins in the stomach before they reach the small intestine.[12] This approach aims to reduce the amount of immunogenic gluten peptides available to trigger an immune response.
TAK-101: An Immune Tolerance Induction Therapy
TAK-101 is a novel nanoparticle-based therapy designed to induce immune tolerance to gluten.[13] The nanoparticles encapsulate gluten proteins and are delivered intravenously, targeting specialized immune cells in the spleen and liver to promote a non-inflammatory response.[13] A recent clinical trial showed that TAK-101 significantly reduced the immune response to gluten following a gluten challenge compared to placebo.[13]
PRV-015 (formerly AMG 714): An Anti-Interleukin-15 (IL-15) Antibody
PRV-015 is a monoclonal antibody that targets and inhibits interleukin-15 (IL-15), a key cytokine in the inflammatory cascade of celiac disease.[14][15][16] IL-15 is involved in the activation and proliferation of intestinal intraepithelial lymphocytes (IELs), which contribute to intestinal damage.[14] A Phase 2a clinical trial showed a reduction in inflammation and symptoms in patients receiving PRV-015 during a gluten challenge.[15]
IMU-856: A Sirtuin 6 (SIRT6) Modulator
IMU-856 is an orally administered small molecule that targets Sirtuin 6 (SIRT6), a protein involved in regulating intestinal barrier function and regeneration of the bowel epithelium.[17] A Phase 1b clinical trial in celiac disease patients demonstrated positive effects on histology, symptoms, biomarkers, and nutrient absorption.[17][18][19]
Quantitative Data Summary
The following tables summarize the available quantitative data from key clinical trials of this compound and other celiac disease drug candidates.
Table 1: Efficacy of this compound in Phase 2b Clinical Trial [6][7]
| Endpoint | This compound 0.5 mg | Placebo | p-value |
| Change in CeD-GSRS Score | Statistically significant improvement | - | 0.022 |
| Decrease in CeD PRO Symptomatic Days | 26% | - | 0.017 |
| Increase in Improved Symptom Days | 31% | - | 0.034 |
| ≥50% Reduction in Abdominal Pain Score | Achieved in a significant portion of patients | - | 0.022 |
Table 2: Efficacy of Other Celiac Drug Candidates in Clinical Trials
| Drug Candidate | Mechanism of Action | Key Clinical Trial Finding | Quantitative Result | p-value |
| ZED1227 | TG2 Inhibitor | Attenuation of gluten-induced mucosal damage (Phase 2a) | Statistically significant protection | <0.05 |
| Latiglutenase | Gluten-degrading enzyme | Reduction in gluten-immunogenic peptides (GIP) in urine (Phase 2) | >90% reduction vs. placebo | <0.0001 |
| TAK-101 | Immune tolerance induction | Reduction in IFN-γ spot-forming units after gluten challenge (Phase 2a) | 88% reduction vs. placebo (2.01 vs 17.58) | 0.006 |
| PRV-015 | Anti-IL-15 Antibody | Reduction in CeD-PRO symptom score after gluten challenge (Phase 2a) | 38% decrease vs. placebo | 0.02 |
| IMU-856 | SIRT6 Modulator | Reduction in villous height decrease after gluten challenge (Phase 1b) | -20.9 μm (80mg) & -22.5 μm (160mg) vs. -60.3 μm (placebo) | Not specified |
Experimental Protocols
This compound Phase 2b Trial (NCT01396213)[6]
-
Design: Multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 342 adults with confirmed celiac disease on a gluten-free diet for at least 12 months with persistent symptoms.
-
Intervention: this compound acetate (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily for 12 weeks.
-
Primary Endpoint: Difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.
-
Secondary Endpoints: Change from baseline in CeD-GSRS score, and scores from the Celiac Disease Patient Reported Outcome (CeD PRO) instrument.
Gluten Challenge Study Design (General Protocol)
A common experimental design in celiac disease drug trials involves a gluten challenge to assess the efficacy of the investigational drug in a controlled setting.
-
Participant Selection: Patients with biopsy-confirmed celiac disease, well-controlled on a gluten-free diet.
-
Baseline Assessment: Endoscopy with biopsy to confirm mucosal healing, and baseline symptom and antibody level measurements.
-
Gluten Challenge: A specified amount of gluten (e.g., 3g/day) is administered for a defined period (e.g., 6 weeks).
-
Intervention: Participants receive the investigational drug or a placebo during the gluten challenge.
-
Endpoint Assessment: Post-challenge endoscopy with biopsy to assess changes in mucosal architecture (e.g., villous height to crypt depth ratio), and monitoring of symptoms, and serological markers.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in preventing gluten-induced tight junction disassembly.
Caption: Key signaling events in the pathogenesis of celiac disease.
Caption: A generalized experimental workflow for a gluten challenge clinical trial in celiac disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. beyondceliac.org [beyondceliac.org]
- 5. celiac.org [celiac.org]
- 6. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. beyondceliac.org [beyondceliac.org]
- 11. celiac.org [celiac.org]
- 12. ImmunogenX Initiates Phase 2 Trial for its Lead Therapeutic and Diagnostic Candidates Latiglutenase and CypCel - BioSpace [biospace.com]
- 13. celiac.org [celiac.org]
- 14. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 15. Provention Bio Announces Initiation of Phase 2b PROACTIVE Study of PRV-015 (anti-IL-15) in Non-responsive Celiac Disease [prnewswire.com]
- 16. beyondceliac.org [beyondceliac.org]
- 17. Immunic Presents Data From Phase 1b Clinical Trial of IMU-856 in Celiac Disease at the United European Gastroenterology Week 2023 [prnewswire.com]
- 18. Immunic, Inc. today announced that the data from its phase 1/1b clinical trial of IMU-856 [imux.com]
- 19. pharmexec.com [pharmexec.com]
A Comparative Meta-Analysis of Larazotide and Emerging Therapies for Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for larazotide acetate, a front-runner in the non-dietary treatment landscape for celiac disease, and compares its performance against other notable therapeutic alternatives in development. This document synthesizes efficacy and safety data, details the experimental protocols of pivotal trials, and visualizes the complex biological pathways and experimental workflows to offer an objective, data-driven comparison for the scientific community.
Introduction to Celiac Disease and the Role of this compound
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The only current management is a strict, lifelong gluten-free diet, which presents significant challenges and does not always lead to complete mucosal healing or symptom resolution. This has spurred the development of non-dietary therapies.
This compound acetate is a first-in-class, locally acting peptide that modulates intestinal tight junctions.[1][2] It is designed to prevent the paracellular passage of gliadin, the immunogenic component of gluten, into the lamina propria, thereby averting the inflammatory cascade that characterizes celiac disease.[1][3] this compound is a synthetic 8-amino acid peptide derived from a zonula occludens toxin produced by Vibrio cholerae.[4] It acts as a zonulin antagonist, a protein that regulates intestinal permeability.[5][6]
Mechanism of Action: The Zonulin Pathway
In celiac disease, gliadin peptides trigger the release of zonulin in the small intestine. Zonulin then binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction proteins, primarily ZO-1 and occludin.[6][7][8] This increases intestinal permeability, allowing more gluten fragments to cross the epithelial barrier and activate an immune response in the lamina propria.[7][8] this compound acetate is hypothesized to competitively block the zonulin receptor, preventing tight junction disassembly and maintaining the integrity of the intestinal barrier.[3][5]
Caption: this compound blocks the zonulin receptor to prevent gluten-induced tight junction disassembly.
This compound Clinical Trial Meta-Analysis
This compound has undergone several clinical trials, with Phase 2 studies showing some promise in reducing symptoms, particularly at lower doses.[1][2] However, the pivotal Phase 3 trial (CedLara) was discontinued.[9][10][11][12]
Summary of Key this compound Clinical Trials
| Trial Identifier | Phase | Number of Patients | Key Endpoints | Summary of Results |
| NCT01396213 | 2b | 342 | Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS), CeD Patient Reported Outcome (PRO) | The 0.5 mg dose met the primary endpoint, showing a statistically significant reduction in CeD-GSRS compared to placebo.[7][8] Higher doses (1 mg and 2 mg) were not significantly different from placebo.[7][8] |
| CedLara (NCT03569007) | 3 | ~262 (at interim analysis) | Change in CeD PRO abdominal domain score | Discontinued after an interim analysis concluded that an impractically large number of additional patients would be needed to demonstrate a statistically significant clinical outcome between this compound and placebo.[9][11][12][13][14] |
| NCT00492960 | 2b | 184 | Lactulose-to-mannitol (LAMA) ratio, GSRS, anti-tTG antibodies | No significant difference in LAMA ratios was observed. The 1 mg dose significantly reduced GSRS scores and the rise in anti-tTG antibodies compared to placebo during a gluten challenge.[15] |
Experimental Protocol: this compound Phase 2b Study (NCT01396213)
This multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy of this compound acetate in adult patients with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months.[1][2][7]
-
Study Design: The 20-week study included a 4-week single-blind placebo run-in, a 12-week double-blind treatment phase, and a 4-week placebo run-out phase.[2][7]
-
Participants: 342 adults with biopsy-confirmed celiac disease and persistent symptoms (CeD-GSRS score ≥ 2.0) were randomized.[1][7]
-
Intervention: Patients were randomized (1:1:1:1) to receive this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily, 15 minutes before meals.[2][7]
-
Primary Endpoint: The primary efficacy endpoint was the change in the average on-treatment CeD-GSRS score.[2][7]
-
Secondary and Exploratory Endpoints: These included the CeD PRO, weekly abdominal pain scores, and non-GI symptoms like headache and tiredness.[2][7]
Caption: Workflow of the this compound Phase 2b clinical trial.
Comparative Analysis of Alternative Therapies
Several alternative therapeutic strategies for celiac disease are under investigation, targeting different aspects of the disease's pathophysiology.
Overview of this compound Alternatives
| Drug | Mechanism of Action | Developer | Phase of Development |
| Latiglutenase | An orally administered enzyme that degrades gluten in the stomach.[16][17] | ImmunogenX | Phase 2 |
| ZED1227 | A selective, oral inhibitor of tissue transglutaminase 2 (TG2).[4][18][19] | Dr. Falk Pharma / Zedira | Phase 2 |
| KAN-101 | An immune tolerance therapy that targets the liver to re-educate the immune system to tolerate gluten.[3][5][20] | Anokion | Phase 2 |
| IMU-856 | An orally available small molecule modulator of Sirtuin 6 (SIRT6), a protein involved in intestinal barrier function and regeneration.[21][22] | Immunic Therapeutics | Phase 1b |
| Nexvax2 | A therapeutic vaccine designed to induce immune tolerance to gluten. | ImmusanT | Discontinued |
Comparative Efficacy and Safety Data
| Drug | Key Efficacy Findings | Key Safety Findings |
| This compound Acetate | Reduced gastrointestinal symptoms at the 0.5 mg dose in a Phase 2b trial.[7][8] Did not meet the primary endpoint in the discontinued Phase 3 trial.[9][11][12][13][14] | Generally well-tolerated with a safety profile comparable to placebo.[1][2] |
| Latiglutenase | In a Phase 2 trial, seropositive patients receiving 900 mg showed a 58% improvement in abdominal pain and a 44% improvement in bloating at week 12.[9][23] A subsequent Phase 2b trial showed it attenuated mucosal injury and symptom severity during a gluten challenge.[21][23] | Generally well-tolerated.[9] |
| ZED1227 | A Phase 2a trial demonstrated that all three doses (10, 50, and 100 mg) significantly attenuated gluten-induced mucosal damage (measured by villous height to crypt depth ratio) compared to placebo.[4] | Found to be safe and well-tolerated.[4] |
| KAN-101 | Phase 2 data showed clinically meaningful reductions in multiple symptoms following a gluten challenge at all dose levels.[1][6] | Safe and well-tolerated at all doses investigated.[1][6] |
| IMU-856 | Phase 1b results showed positive effects on gut architecture, symptoms, biomarkers, and nutrient absorption during a gluten challenge.[15] | Favorable safety and tolerability profile.[15][22] |
| Nexvax2 | Phase 1 trials showed it could modify the immune response to gluten.[10] However, a Phase 2 trial was discontinued as it did not provide protection from gluten exposure compared to a placebo.[8] | Generally well-tolerated in early trials, though some participants experienced nausea and vomiting after the first dose.[10] |
Experimental Protocols of Alternative Therapies
This double-blind, placebo-controlled trial evaluated the efficacy of latiglutenase in patients with celiac disease undergoing a gluten challenge.[21][23]
-
Study Design: Participants were exposed to 2g of gluten daily for 6 weeks.
-
Intervention: Patients received either a 1200 mg dose of latiglutenase or a placebo.
-
Primary Endpoint: The change in the ratio of villus height to crypt depth.
-
Secondary Endpoints: Included intraepithelial lymphocyte density and symptom severity.
This proof-of-concept study assessed the efficacy and safety of ZED1227 in adults with well-controlled celiac disease who underwent a daily gluten challenge.
-
Study Design: A 6-week treatment period with a daily gluten challenge.
-
Intervention: Patients were assigned to receive ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo.
-
Primary Endpoint: Attenuation of gluten-induced mucosal damage, measured by the ratio of villous height to crypt depth.
-
Secondary Endpoints: Included intraepithelial lymphocyte density and patient-reported outcomes.
This double-blind, placebo-controlled study is designed to evaluate the safety, tolerability, and pharmacodynamics of KAN-101.[1][6]
-
Study Design: Participants receive treatment with KAN-101 or placebo, followed by a gluten challenge.
-
Endpoints: Pharmacodynamic and exploratory endpoints are assessed after the gluten challenge.
This first-in-human, double-blind, randomized, placebo-controlled trial assessed the safety and tolerability of IMU-856 in patients with celiac disease.[5][20]
-
Study Design: A 28-day treatment period with a 15-day gluten challenge (6g/day) starting on day 14.[20]
-
Intervention: Patients received IMU-856 (80 mg or 160 mg) or a placebo once daily.
-
Primary Objective: Safety and tolerability.
-
Secondary Objectives: Pharmacokinetics, histology, symptoms, and biomarkers.
Conclusion
This compound acetate, while demonstrating a favorable safety profile and some efficacy in reducing symptoms in Phase 2 trials, ultimately failed to meet its primary endpoint in a pivotal Phase 3 study, leading to its discontinuation. This highlights the challenges in developing non-dietary therapies for celiac disease.
In contrast, several alternative therapies are showing promise in earlier-stage clinical trials. ZED1227 has demonstrated a protective effect on the duodenal mucosa, and KAN-101 has shown clinically meaningful symptom reduction. Latiglutenase has also shown efficacy in reducing symptoms in seropositive patients. IMU-856 is another promising candidate with positive early data on gut architecture and symptoms.
The diverse mechanisms of action of these emerging therapies, from enzymatic degradation of gluten to immune tolerance induction and barrier function restoration, represent a broadening of the therapeutic landscape for celiac disease. Further research, including larger and longer-term clinical trials, is necessary to fully establish the efficacy and safety of these alternatives and their potential role in the management of celiac disease. The data presented in this guide underscore the dynamic nature of celiac disease drug development and provide a valuable comparative resource for the scientific community.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. New therapies in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biospace.com [biospace.com]
- 7. This compound Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anokion Reports Positive Results from Phase 2 Trial of KAN-101 for Celiac Disease [synapse.patsnap.com]
- 10. beyondceliac.org [beyondceliac.org]
- 11. beyondceliac.org [beyondceliac.org]
- 12. Immunic's IMU-856 Shows Breakthrough Results in Celiac Disease Trial, Published in Lancet | IMUX Stock News [stocktitan.net]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. beyondceliac.org [beyondceliac.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. filecache.investorroom.com [filecache.investorroom.com]
- 18. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients With Celiac Disease Exposed to a Gluten Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. celiac.org [celiac.org]
- 20. Dr. Falk Pharma and Zedira announce successful completion of the ... - 2021 - News - Zedira GmbH [zedira.com]
- 21. beyondceliac.org [beyondceliac.org]
- 22. Immunic Presents Data From Phase 1b Clinical Trial of IMU-856 in Celiac Disease at the United European Gastroenterology Week 2023 - Immunic Therapeutics [imux.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Larazotide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of larazotide, a peptide antagonist of α3β4 subunit-containing nAChRs, building on our commitment to being a trusted source for laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols when handling this compound:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-impermeable gloves and eye protection. In case of dust or aerosol formation, use a full-face respirator.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of dust, fumes, gases, mists, or vapors.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).[1][2]
-
Ignition Sources: Keep away from all sources of ignition as dust formation can be a fire hazard. Use non-sparking tools.[1]
Step-by-Step this compound Disposal Protocol
The recommended methods for the disposal of this compound and its contaminated packaging involve professional chemical waste management services. Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
1. Collection and Storage of this compound Waste:
-
Collect all waste material, including unused this compound and any materials used for cleaning up spills.
-
Place the collected waste in a suitable, closed, and clearly labeled container for disposal.[1]
2. Disposal of this compound Compound:
-
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant.[1]
-
An alternative method is controlled incineration with flue gas scrubbing to ensure harmful gases are not released into the atmosphere.[1]
3. Disposal of Contaminated Packaging:
-
Containers that held this compound can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as chemical waste.[1]
-
After proper rinsing, the packaging can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[1]
4. Adherence to Local Regulations:
-
All disposal procedures must be in accordance with local, state, and federal regulations.[2] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Prevent Further Leakage: If it is safe to do so, prevent further spillage. Do not allow the chemical to enter drains.[1]
-
Containment and Cleanup: Collect the spilled material and arrange for disposal. Keep the chemical in a suitable, closed container for disposal.[1]
This compound Disposal Workflow
References
Comprehensive Safety Protocol for Handling Larazotide Acetate
This document provides essential safety and logistical information for the handling and disposal of Larazotide acetate. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound acetate is a peptide that requires careful handling due to its potential health effects. The substance is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation[1].
Currently, there are no established occupational exposure limit values for this compound acetate[1][2]. Therefore, adherence to stringent safety protocols is critical to minimize exposure.
Data Presentation: Hazard Summary
| Hazard Classification | GHS Category | Hazard Statement | Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
2.1. Required PPE
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].
-
Hand Protection: Use chemical-impermeable protective gloves (e.g., nitrile). Gloves must be inspected before use and removed correctly to avoid skin contamination[2][3].
-
Body Protection: A buttoned lab coat is required. For procedures with a higher risk of splashing, an additional splash apron over the lab coat is recommended[1][4].
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate, if dust or aerosols are generated, or if irritation is experienced. All handling of the solid form should occur in a certified chemical fume hood to contain dust[1][2][5].
2.2. Donning and Doffing PPE
-
Donning: Secure long hair and loose clothing. First, put on the lab coat and ensure it is fully buttoned. Next, put on safety goggles. Finally, wear gloves, ensuring the cuffs are pulled over the sleeves of the lab coat[4].
-
Doffing: To prevent contamination, remove PPE by touching only the interior surfaces. Remove gloves first, followed by the lab coat, and finally the eye protection[4]. Wash hands thoroughly after removing all PPE.
Operational Plan: Safe Handling and Storage
3.1. Engineering Controls
-
Always handle this compound acetate in a well-ventilated area[2].
-
Use a certified chemical fume hood for all procedures that may generate dust or aerosols, such as weighing the powder or preparing stock solutions[1][5].
-
Ensure that a safety shower and an accessible eye wash station are located near the workstation[1].
3.2. Procedural Guidance for Handling
-
Wash hands thoroughly with soap and water after handling[1][2].
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled[1].
-
When handling the solid, use non-sparking tools and prevent the formation of dust[2].
3.3. Storage
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place[2].
-
Keep away from moisture, direct sunlight, and sources of ignition[1].
-
The recommended storage temperature for the powder is -20°C (for up to 1 year) or -80°C (for up to 2 years)[1][6].
-
Store locked up and away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or accidental exposure.
4.1. Spill Response Workflow
The following diagram outlines the procedural workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
4.2. Spill Cleanup Methodology
-
Evacuate and Ventilate: Immediately alert others and evacuate the area. Ensure adequate ventilation[2].
-
Containment: Prevent further spillage. Do not allow the chemical to enter drains[2].
-
Cleanup:
-
Decontamination: Scrub the affected surfaces and equipment with alcohol to decontaminate them[1].
4.3. First Aid for Exposure
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. Consult a doctor if irritation persists[1][2].
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention[1][2].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[2].
Disposal Plan
All waste materials, including unused this compound, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Collect waste in suitable, closed, and clearly labeled containers[2].
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations[1]. Do not dispose of via drains or standard waste streams.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 6. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
